3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-8-6-13(7-9-14)5-4-10(15)16/h4-9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQDOZLISKTFIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
242459-97-8 | |
| Record name | 242459-97-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid
This guide provides a comprehensive technical overview of 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid, a critical building block in modern medicinal chemistry and drug discovery. It is intended for researchers, chemists, and drug development professionals who utilize advanced chemical scaffolds in their work.
Core Compound Identification
-
Compound Name: this compound
-
Molecular Formula: C₁₂H₂₂N₂O₄[2]
-
IUPAC Name: 3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid[2]
This molecule is a bifunctional aliphatic acid containing a piperazine ring protected with a tert-butoxycarbonyl (Boc) group. This structural motif makes it an invaluable asset in synthetic chemistry, particularly as a versatile linker for conjugating different molecular entities. The Boc-protected amine offers stability under various reaction conditions while allowing for selective deprotection, and the terminal carboxylic acid provides a ready handle for amide bond formation or other derivatizations.
Physicochemical & Computed Properties
Understanding the fundamental properties of a reagent is paramount for its effective use in experimental design, from reaction setup to purification and formulation. The data below, compiled from authoritative sources, provides a snapshot of the compound's key characteristics.
| Property | Value | Source |
| Molecular Weight | 258.31 g/mol | PubChem[2] |
| Monoisotopic Mass | 258.15795719 Da | PubChem[2] |
| XLogP3-AA (LogP) | -1.9 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
| Topological Polar Surface Area | 70.1 Ų | PubChem[2] |
Table 1: Key Physicochemical and Computed Properties.
The negative LogP value indicates a high degree of hydrophilicity, which is a critical consideration for solubility in reaction solvents and for the pharmacokinetic properties of resulting drug candidates.
Synthesis and Purification Protocol
The synthesis of this compound is typically achieved through a Michael addition reaction. This approach is favored for its high efficiency and atom economy. The following protocol outlines a reliable method starting from commercially available precursors.
Synthesis Workflow: Michael Addition
The core of the synthesis involves the conjugate addition of the secondary amine of N-Boc-piperazine to an acrylic acid ester, followed by saponification to yield the final carboxylic acid.
Caption: Synthetic pathway via Michael addition and subsequent hydrolysis.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoate
-
Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-butyl piperazine-1-carboxylate (N-Boc-piperazine, 18.6 g, 100 mmol).[3]
-
Solvent Addition: Add 100 mL of absolute ethanol to the flask. Stir the mixture until the N-Boc-piperazine is fully dissolved.
-
Reagent Addition: Slowly add ethyl acrylate (11.0 g, 110 mmol) to the solution at room temperature. The slight excess of the acrylate ensures the complete consumption of the piperazine starting material.
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude oil is the ethyl ester intermediate.
Step 2: Saponification to the Final Product
-
Hydrolysis: Dissolve the crude intermediate oil in 50 mL of methanol. To this solution, add a solution of sodium hydroxide (6.0 g, 150 mmol) in 50 mL of deionized water.
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting ester spot has disappeared.
-
Acidification: Cool the reaction vessel in an ice bath. Slowly and carefully acidify the mixture to a pH of ~4-5 by adding 2M hydrochloric acid. The product will begin to precipitate as a white solid.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts.
-
Drying: Dry the product under high vacuum at 40-50°C for 24 hours to yield this compound as a white crystalline solid.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.
-
¹H NMR (Proton Nuclear Magnetic Resonance): In CDCl₃, the spectrum should show a prominent singlet at ~1.45 ppm corresponding to the nine protons of the tert-butyl group. Multiplets for the piperazine ring protons will appear around 2.4-2.6 ppm and 3.4-3.6 ppm. The propanoic acid chain protons will present as two triplets around 2.6 ppm and 2.8 ppm.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show a peak corresponding to [M+H]⁺ at m/z 259.16. In negative mode, a peak for [M-H]⁻ at m/z 257.15 would be expected.
-
High-Performance Liquid Chromatography (HPLC): Purity should be assessed using a C18 reverse-phase column. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA). The final product should exhibit a single major peak with purity >95%.
Applications in Research and Drug Discovery
The unique structure of this compound makes it a highly sought-after linker in several advanced therapeutic modalities. Its primary utility lies in its ability to covalently connect two different molecular fragments while providing optimal spacing and physicochemical properties.
PROTACs and Molecular Glues
In the field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) utilize a bifunctional molecule to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. This compound is an ideal linker component for PROTAC synthesis.[4] The carboxylic acid can be coupled to a ligand for the E3 ligase, and after Boc deprotection, the newly freed secondary amine can be attached to a ligand for the protein of interest.
Caption: Conceptual role of the title compound as a PROTAC linker.
Covalent Inhibitors and Targeted Drug Conjugates
This molecule is also used in the synthesis of targeted covalent inhibitors. For example, it can serve as the spacer between a targeting moiety and a reactive group (e.g., an acrylamide) designed to form a covalent bond with a specific residue on a target protein, such as a kinase.[5] This strategy has been successfully employed in developing next-generation inhibitors for challenging targets like Fibroblast Growth Factor Receptors (FGFR).[5]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.
-
Hazard Statements:
-
Precautionary Measures:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
References
- 1. 242459-97-8|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | C12H22N2O4 | CID 2735644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
3-(4-Boc-piperazin-1-yl)propanoic acid spectral data (NMR, MS)
An In-Depth Technical Guide to the Spectral Characterization of 3-(4-Boc-piperazin-1-yl)propanoic acid
Abstract
As a pivotal building block in contemporary drug discovery and medicinal chemistry, 3-(4-Boc-piperazin-1-yl)propanoic acid serves as a versatile scaffold for synthesizing complex pharmaceutical agents. Its unique structure, combining a piperazine ring protected by a tert-butoxycarbonyl (Boc) group and a propanoic acid chain, offers multiple points for chemical modification.[1][2] The unambiguous confirmation of its molecular structure and purity is a prerequisite for its use in synthesis, making a thorough understanding of its spectral properties essential. This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. Authored from the perspective of a Senior Application Scientist, this document delves into the interpretation of the spectral data, explains the causality behind experimental choices, and provides detailed, field-proven protocols for data acquisition.
Molecular Structure and Physicochemical Properties
The first step in any analytical endeavor is to understand the molecule's fundamental structure. The key features—a Boc-protected amine, a tertiary amine within the piperazine ring, and a carboxylic acid—give rise to a distinct and predictable spectral signature.
-
Molecular Formula: C₁₂H₂₂N₂O₄[3]
-
Molecular Weight: 258.31 g/mol [3]
-
IUPAC Name: 3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid[3]
Caption: Molecular structure of 3-(4-Boc-piperazin-1-yl)propanoic acid.
Proton (¹H) NMR Spectroscopy
Proton NMR is the first-line technique for confirming the structural integrity of small organic molecules. It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Data Summary
The following data represents a typical ¹H NMR spectrum acquired in Deuterated Chloroform (CDCl₃).
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| f | 1.46 | Singlet (s) | 9H | tert-butyl protons of Boc group |
| c | ~2.45 | Triplet (t) | 4H | Piperazine protons adjacent to N |
| b | ~2.60 | Triplet (t) | 2H | -CH₂ -N (propanoic acid chain) |
| a | ~2.75 | Triplet (t) | 2H | -CH₂ -COOH (propanoic acid chain) |
| d | ~3.45 | Triplet (t) | 4H | Piperazine protons adjacent to N-Boc |
| - | Broad | Singlet (s) | 1H | Carboxylic acid proton (-COOH ) |
Interpretation and Mechanistic Insights
-
The Boc Group (f): The most prominent signal is the sharp singlet at approximately 1.46 ppm, integrating to nine protons.[4] This is the classic signature of the tert-butyl group on the Boc protecting group. Its singlet nature arises because all nine protons are chemically equivalent and have no adjacent protons to couple with.
-
The Piperazine Ring (c, d): The piperazine ring protons are split into two distinct sets of signals. The four protons at ~3.45 ppm (d) are deshielded due to the electron-withdrawing effect of the adjacent carbamate carbonyl group. The other four protons at ~2.45 ppm (c) are further upfield as they are adjacent to the tertiary amine. Both appear as triplets, indicating coupling to their adjacent methylene neighbors within the ring.
-
The Propanoic Acid Chain (a, b): The two methylene groups of the propanoic acid chain appear as two distinct triplets. The triplet at ~2.75 ppm (a) is assigned to the protons alpha to the carboxylic acid group, which is strongly electron-withdrawing. The adjacent methylene protons (b) at ~2.60 ppm are slightly more shielded but are deshielded relative to the piperazine protons (c) due to the influence of the nearby nitrogen.
-
Carboxylic Acid Proton: The acidic proton of the -COOH group typically appears as a very broad singlet at a variable, downfield chemical shift. Its broadness is due to rapid chemical exchange with trace amounts of water in the solvent.
Experimental Protocol: ¹H NMR
The choice of protocol is critical for acquiring high-quality, reproducible data.
-
Sample Preparation: Accurately weigh 5-10 mg of 3-(4-Boc-piperazin-1-yl)propanoic acid. Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial before transferring it to a high-quality 5 mm NMR tube.[5]
-
Expert Insight: Using a deuterated solvent is crucial as it is "invisible" in the ¹H spectrum and provides the deuterium signal required for the spectrometer's field-frequency lock.[5] Chloroform-d is a good first choice for its ability to dissolve a wide range of organic compounds.
-
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument performs automatic tuning, matching, and shimming to optimize the magnetic field homogeneity.
-
Acquisition: Acquire the spectrum using standard parameters on a 400 or 500 MHz spectrometer. A typical experiment involves a 90° pulse, a short acquisition time (~2-4 seconds), and a relaxation delay of 1-2 seconds. 16 to 32 scans are usually sufficient for a high signal-to-noise ratio.
-
Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The spectrum is then referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Carbon (¹³C) NMR Spectroscopy
¹³C NMR provides direct evidence for the carbon skeleton of a molecule, with each unique carbon atom producing a distinct signal.
Data Summary
| Label | Chemical Shift (δ, ppm) | Assignment |
| f | ~28.4 | tert-butyl C H₃ of Boc group |
| a | ~33.5 | -C H₂-COOH (propanoic acid chain) |
| d | ~43.8 | Piperazine C H₂ adjacent to N-Boc |
| c | ~53.1 | Piperazine C H₂ adjacent to N |
| b | ~57.0 | -C H₂-N (propanoic acid chain) |
| e | ~79.5 | tert-butyl quaternary C of Boc group |
| - | ~154.7 | C =O of Boc group |
| - | ~177.0 | C =O of carboxylic acid |
Interpretation and Mechanistic Insights
The ¹³C spectrum confirms the presence of eight distinct carbon environments, consistent with the molecular structure.
-
Carbonyl Carbons: The two carbonyl carbons are the most deshielded, appearing far downfield. The carboxylic acid carbonyl is typically found around 177 ppm, while the carbamate carbonyl of the Boc group is around 155 ppm.[6]
-
Boc Group Carbons (e, f): The quaternary carbon (e) of the tert-butyl group appears around 80 ppm, while the three equivalent methyl carbons (f) are highly shielded and appear upfield at ~28.4 ppm.[7]
-
Aliphatic Carbons (a, b, c, d): The remaining four signals correspond to the four unique methylene carbons of the piperazine ring and the propanoic acid chain. Their chemical shifts are determined by their proximity to the electron-withdrawing nitrogen and oxygen atoms. The carbons adjacent to the Boc-protected nitrogen (d) are more shielded than those adjacent to the tertiary amine nitrogen (c, b).
Experimental Protocol: ¹³C NMR
-
Sample Preparation: A higher concentration is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. Use 50-100 mg of the compound dissolved in ~0.7 mL of deuterated solvent.[5]
-
Acquisition: The experiment is typically run with proton decoupling to simplify the spectrum to single lines for each carbon. A standard pulse program like zgpg30 is used. Due to the lower sensitivity, a longer acquisition time and more scans (e.g., 1024 or more) are necessary, which can take from 20 minutes to several hours.[5]
-
Processing: Similar to ¹H NMR, the data undergoes Fourier transformation, phasing, and baseline correction. The solvent signal (e.g., CDCl₃ at 77.16 ppm) is used for referencing.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable information about the molecule's structure through fragmentation analysis. Electrospray Ionization (ESI) is the preferred method for a polar, non-volatile molecule like this.[8]
Data Summary (Positive Ion ESI-MS)
| m/z | Ion | Assignment |
| 259.1652 | [M+H]⁺ | Protonated molecular ion |
| 203.1234 | [M+H-C₄H₈]⁺ | Loss of isobutylene from Boc group |
| 159.1339 | [M+H-Boc]⁺ | Loss of the entire Boc group |
| 114.0917 | [C₅H₁₂N₂O]⁺ | Piperazine-propanoic fragment |
Interpretation of Fragmentation
The fragmentation of N-Boc protected amines is highly characteristic and serves as a diagnostic tool.
-
Molecular Ion: In positive ion mode, the molecule is readily protonated, typically on one of the nitrogen atoms, to give the [M+H]⁺ peak at m/z 259.[9]
-
Boc Group Fragmentation: The Boc group is thermally and acid-labile, leading to characteristic fragmentation pathways under ESI conditions.[10]
-
Loss of Isobutylene (m/z 203): A major fragmentation route involves the loss of isobutylene (56 Da) via a McLafferty-like rearrangement, resulting in a carbamic acid intermediate.[11]
-
Loss of Boc (m/z 159): Subsequent loss of CO₂ (44 Da) from the carbamic acid intermediate, or the direct cleavage of the entire Boc group (100 Da), yields the deprotected piperazinyl propanoic acid cation. This is often a very prominent peak.
-
-
α-Cleavage: Cleavage of the carbon-carbon bond alpha to the tertiary amine nitrogen is another common fragmentation pathway for amines, leading to further fragmentation of the core structure.[12]
Caption: Key fragmentation pathways for 3-(4-Boc-piperazin-1-yl)propanoic acid in ESI-MS.
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at 1 mg/mL. Perform a serial dilution to a final concentration of ~1-10 µg/mL using the initial mobile phase composition.[13]
-
Chromatographic Separation (LC): While direct infusion is possible, coupling with liquid chromatography (LC) is standard practice to ensure sample purity.
-
Column: A C18 reverse-phase column is suitable for this polar molecule.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Expert Insight: The addition of formic acid aids in the protonation of the analyte, which is essential for positive mode ESI, leading to enhanced signal intensity.[9]
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used to acquire accurate mass data. A full scan is performed over a mass range of m/z 50-500.
-
Tandem MS (MS/MS): To confirm fragmentation pathways, the [M+H]⁺ ion (m/z 259) can be isolated and subjected to collision-induced dissociation (CID) to generate the fragment ions described above.
-
Conclusion
The collective spectral data from ¹H NMR, ¹³C NMR, and mass spectrometry provide a cohesive and unambiguous characterization of 3-(4-Boc-piperazin-1-yl)propanoic acid. The ¹H NMR confirms the presence and connectivity of all proton environments, ¹³C NMR validates the carbon framework, and high-resolution MS confirms the elemental composition and reveals diagnostic fragmentation patterns characteristic of the N-Boc protecting group. These datasets and protocols serve as a reliable benchmark for researchers and scientists to ensure the identity and quality of this important synthetic intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid | C12H22N2O4 | CID 2735644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. tecan.com [tecan.com]
An In-Depth Technical Guide to the Synthesis of 1-Boc-4-(2-carboxyethyl)piperazine
Introduction
In the landscape of modern medicinal chemistry and drug development, the piperazine scaffold is a "privileged structure," appearing frequently in a multitude of therapeutic agents due to its favorable pharmacokinetic properties.[1] A particularly valuable derivative is 1-Boc-4-(2-carboxyethyl)piperazine, also known as 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid.[2] This molecule serves as a bifunctional building block, featuring a nucleophilic carboxylic acid handle and a latent secondary amine protected by a tert-butoxycarbonyl (Boc) group. This orthogonal design makes it an indispensable intermediate for constructing complex molecular architectures, including linkers for Proteolysis Targeting Chimeras (PROTACs), and for introducing a solubilizing, functionalizable chain in drug candidates.[3][4]
This guide provides a comprehensive overview of the most efficient and widely adopted synthetic strategy for preparing 1-Boc-4-(2-carboxyethyl)piperazine. We will delve into the mechanistic underpinnings of the reaction, provide field-tested experimental protocols, and explain the rationale behind the selection of reagents and conditions, offering a complete framework for researchers, scientists, and drug development professionals.
Core Synthetic Strategy: A Two-Step Approach
The synthesis is elegantly achieved through a robust two-step sequence starting from the commercially available 1-Boc-piperazine. The overall transformation involves the addition of a three-carbon acid chain to the unprotected nitrogen of the piperazine ring.
The Foundational Precursor: 1-Boc-Piperazine
The choice of 1-Boc-piperazine as the starting material is a strategic decision rooted in the principles of protecting group chemistry.[5] Piperazine possesses two secondary amine nitrogens of similar reactivity. Attempting to selectively mono-alkylate piperazine is notoriously difficult and often results in a mixture of mono- and di-substituted products, leading to low yields and challenging purifications.[6]
The tert-butoxycarbonyl (Boc) group serves as an excellent protecting group for one of the nitrogen atoms for several key reasons:
-
Selectivity: It can be installed with high selectivity to yield the mono-protected product.[6][7]
-
Stability: The Boc group is stable under the basic and nucleophilic conditions required for the subsequent alkylation step.
-
Orthogonality: It can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl), which do not affect the newly installed ester or carboxylic acid, allowing for further functionalization at that position if required.[5]
Part 1: Aza-Michael Addition of 1-Boc-Piperazine to Ethyl Acrylate
The first step is a classic conjugate addition, specifically an aza-Michael reaction.[8] The nucleophilic secondary amine of 1-Boc-piperazine attacks the electron-deficient β-carbon of an α,β-unsaturated ester, such as ethyl acrylate.
Mechanistic Rationale
The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the unprotected nitrogen of 1-Boc-piperazine onto the β-carbon of ethyl acrylate. This is favorable because the electron-withdrawing ester group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic. The resulting intermediate is an enolate, which is then protonated by the solvent (typically an alcohol) to yield the final adduct.
// Nodes for reactants and products start [label="1-Boc-Piperazine + Ethyl Acrylate"]; intermediate [label="[Enolate Intermediate]"]; product [label="Ethyl 3-(4-Boc-piperazin-1-yl)propanoate"];
// Invisible nodes for layout p1 [style=invis]; p2 [style=invis];
// Edges representing the mechanism start -> intermediate [label="Nucleophilic Attack\non β-Carbon"]; intermediate -> p1 [label="Electron\nDelocalization"]; p1 -> p2 [style=invis]; p2 -> product [label="Protonation\nby Solvent"];
{rank=same; start; intermediate; p1; p2; product;} } dot Caption: Simplified mechanism of the aza-Michael addition.
Detailed Experimental Protocol: Synthesis of Ethyl 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoate
Materials:
-
1-Boc-piperazine (1.0 eq)
-
Ethyl acrylate (1.1 - 1.2 eq)
-
Ethanol (Absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
Procedure:
-
To a round-bottom flask, add 1-Boc-piperazine (e.g., 10.0 g, 53.7 mmol).
-
Dissolve the starting material in absolute ethanol (e.g., 100 mL).
-
Add ethyl acrylate (e.g., 6.45 g, 64.4 mmol, 1.2 eq) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 1-Boc-piperazine spot is consumed (typically 4-6 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude oil, ethyl 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoate, is often of sufficient purity to be used directly in the next step. If necessary, it can be purified by flash column chromatography.
Part 2: Saponification of the Ester to the Carboxylic Acid
The second and final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is most commonly achieved via saponification, a base-mediated hydrolysis.
Mechanistic Rationale
The hydroxide ion (from NaOH or LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the ethoxide as a leaving group. The ethoxide, being a strong base, immediately deprotonates the newly formed carboxylic acid to yield the carboxylate salt and ethanol. A final acidification step is required to protonate the carboxylate and yield the neutral carboxylic acid product.
Detailed Experimental Protocol: Synthesis of 1-Boc-4-(2-carboxyethyl)piperazine
Materials:
-
Crude ethyl 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoate (1.0 eq)
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) (1.5 - 2.0 eq)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Hydrochloric Acid (HCl), 1M or 2M solution
-
Erlenmeyer flask, Büchner funnel, filter paper
Procedure:
-
Dissolve the crude ester from the previous step (assuming 53.7 mmol theoretical) in a mixture of THF (e.g., 50 mL) and water (e.g., 50 mL) in an Erlenmeyer flask.
-
In a separate beaker, prepare a solution of NaOH (e.g., 3.22 g, 80.5 mmol, 1.5 eq) in water (e.g., 25 mL) and add it to the ester solution with stirring.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting ester is fully consumed (typically 2-4 hours).
-
Once hydrolysis is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath.
-
Slowly acidify the solution by adding 1M HCl dropwise with stirring. The target product will begin to precipitate as a white solid. Continue adding acid until the pH of the solution is approximately 4-5.
-
Stir the resulting slurry in the ice bath for another 30 minutes to ensure complete precipitation.
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water to remove any residual salts.
-
Dry the product under vacuum to yield 1-Boc-4-(2-carboxyethyl)piperazine as a white crystalline solid.
Data Summary and Characterization
| Step | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Key Analytical Data |
| 1 | Ethyl 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoate | C₁₅H₂₈N₂O₄ | 288.39 | >90% | ¹H NMR, LC-MS |
| 2 | 1-Boc-4-(2-carboxyethyl)piperazine | C₁₂H₂₂N₂O₄ | 258.31 | >85% | ¹H NMR, ¹³C NMR, m.p. |
Note: Yields are representative and may vary based on reaction scale and purification methods.
Trustworthiness: A Self-Validating System
The described protocol is inherently self-validating. The progress of each step can be reliably monitored by TLC. The intermediate ester and final acid product have distinct physical properties (oil vs. crystalline solid) and chromatographic mobilities. The final product's identity and purity can be unequivocally confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry, ensuring that the desired molecule has been synthesized to the required specifications for further use in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C12H22N2O4 | CID 2735644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]
- 7. 1-BOC-Piperazine synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Navigating the Solubility Landscape of 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid: A Technical Guide for Drug Development Professionals
Abstract
In the landscape of pharmaceutical development, understanding the physicochemical properties of a molecule is paramount to its successful translation from a laboratory curiosity to a clinical candidate. Among these properties, solubility stands as a critical gatekeeper, influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This in-depth technical guide focuses on 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid, a bifunctional molecule incorporating a protected piperazine moiety and a carboxylic acid. While specific quantitative solubility data for this compound is not extensively published, this guide provides a comprehensive framework for its characterization. We will delve into the theoretical underpinnings of its solubility, present detailed, field-proven protocols for its empirical determination, and explore the critical factors that modulate its dissolution. This document is intended to serve as a valuable resource for researchers, chemists, and formulation scientists, enabling them to navigate the challenges and unlock the full potential of this and structurally related compounds.
Introduction: The Molecular Architecture and its Solubility Implications
This compound, with a molecular formula of C12H22N2O4 and a molecular weight of approximately 258.31 g/mol , presents an interesting case study in solubility.[1] Its structure is characterized by three key features that dictate its interaction with various solvents:
-
The Piperazine Ring: A basic heterocyclic amine, the piperazine core contributes to the molecule's potential for protonation in acidic media, which can significantly enhance aqueous solubility.
-
The tert-Butoxycarbonyl (Boc) Protecting Group: This bulky, lipophilic group masks one of the piperazine nitrogens, increasing the molecule's overall hydrophobicity and favoring solubility in organic solvents.
-
The Propanoic Acid Moiety: The carboxylic acid group introduces a polar, acidic center capable of deprotonation in basic conditions to form a carboxylate salt, a feature that can be exploited to improve aqueous solubility.
The presence of both a basic nitrogen (within the piperazine ring) and an acidic carboxylic acid group suggests that this compound is a zwitterionic compound, capable of existing as a neutral molecule, a cation, an anion, or a zwitterion depending on the pH of the surrounding medium. This amphoteric nature is a key determinant of its solubility profile.
Theoretical Framework: Predicting Solubility Behavior
A qualitative prediction of solubility can be made by examining the molecule's structural components. The lipophilic Boc group and the hydrocarbon backbone suggest a degree of solubility in non-polar organic solvents. Conversely, the polar carboxylic acid and the nitrogen atoms of the piperazine ring indicate potential for hydrogen bonding and dissolution in polar protic solvents.
The pH of the solvent will be a critical factor influencing the aqueous solubility of this compound. At low pH, the piperazine nitrogen will be protonated, forming a cationic species which is expected to be more water-soluble. At high pH, the carboxylic acid will be deprotonated to a carboxylate anion, which should also enhance aqueous solubility. At the isoelectric point (pI), the molecule will exist predominantly as a neutral zwitterion, where its aqueous solubility is expected to be at a minimum.
Experimental Determination of Solubility: A Methodological Deep Dive
Accurate determination of solubility requires empirical testing. The following section outlines robust and widely accepted protocols for both thermodynamic and kinetic solubility assays, which are critical early-stage assessments in drug discovery and development.
Thermodynamic Solubility Assay (Shake-Flask Method)
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. The shake-flask method is the gold standard for this determination.
Objective: To determine the saturation concentration of this compound in a specific solvent at equilibrium.
Experimental Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the test solvent (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO) in a sealed vial. The presence of undissolved solid is crucial.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
Allow the vials to stand undisturbed to permit the sedimentation of undissolved solid.
-
Carefully withdraw a clear aliquot of the supernatant. For accurate results, filtration through a 0.22 µm syringe filter or centrifugation is recommended to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of a pre-established calibration curve.
-
Analyze the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis:
-
Calculate the solubility in units of µg/mL, mg/L, or Molarity (mol/L) based on the measured concentration and the dilution factor.
-
Diagram of the Thermodynamic Solubility Workflow:
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Assay (High-Throughput Screening)
Kinetic solubility is a measure of how quickly a compound dissolves from a concentrated stock solution (typically in DMSO) when diluted into an aqueous buffer. It is a high-throughput method often used in early drug discovery.
Objective: To rapidly assess the aqueous solubility of this compound under non-equilibrium conditions.
Experimental Protocol:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
-
Assay Plate Preparation:
-
In a 96-well microplate, add the aqueous buffer of choice (e.g., PBS pH 7.4).
-
-
Compound Addition and Precipitation:
-
Add a small volume of the DMSO stock solution to the aqueous buffer in each well to achieve the desired final compound concentration (e.g., a serial dilution from 200 µM to 1 µM). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its co-solvent effects.
-
Mix the plate and incubate at room temperature for a defined period (e.g., 1-2 hours). During this time, a precipitate may form if the compound's solubility is exceeded.
-
-
Analysis:
-
The amount of precipitate can be quantified using several methods:
-
Nephelometry: Measures the light scattering caused by insoluble particles.
-
UV-Vis Spectroscopy: After filtration or centrifugation to remove precipitate, the concentration of the remaining dissolved compound in the supernatant is measured.
-
LC-MS/MS: Provides a more sensitive and specific quantification of the dissolved compound.
-
-
-
Data Analysis:
-
The kinetic solubility is defined as the concentration at which precipitation is first observed or the concentration of the compound remaining in solution after the incubation period.
-
Diagram of the Kinetic Solubility Workflow:
Caption: Workflow for Kinetic Solubility Determination.
Factors Influencing the Solubility of this compound
A comprehensive understanding of a compound's solubility requires an investigation into the factors that can influence it.
| Factor | Influence on Solubility | Rationale |
| pH | High | The presence of both a basic piperazine nitrogen and an acidic carboxylic acid makes the molecule's net charge and polarity highly dependent on pH. Solubility is expected to be lowest at the isoelectric point and increase in both acidic and basic conditions. |
| Temperature | Moderate to High | The dissolution of a solid in a liquid is typically an endothermic process, meaning solubility will generally increase with temperature. This relationship should be empirically determined. |
| Co-solvents | High | The addition of organic co-solvents (e.g., ethanol, propylene glycol, PEG 400) to an aqueous solution can significantly increase the solubility of a lipophilic compound like this by reducing the polarity of the solvent system. |
| Salt Form | High | Formation of a salt at either the piperazine nitrogen (e.g., hydrochloride salt) or the carboxylic acid (e.g., sodium salt) can dramatically improve aqueous solubility and dissolution rate compared to the free zwitterionic form. |
| Crystal Form (Polymorphism) | Moderate | Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. The most stable polymorph will generally have the lowest solubility. |
Conclusion and Future Directions
While a definitive, quantitative solubility profile of this compound requires dedicated experimental investigation, this guide provides a robust framework for such an endeavor. By understanding the interplay of its structural features and the influence of external factors like pH and solvent composition, researchers can effectively characterize its solubility. The detailed protocols for thermodynamic and kinetic solubility assays presented herein offer a clear path for generating the critical data needed to advance this compound through the drug development pipeline. Future work should focus on the empirical determination of its solubility in a range of pharmaceutically relevant solvents and buffers, as well as an investigation into potential salt forms and co-solvent systems to optimize its dissolution characteristics for preclinical and clinical formulation development.
References
Navigating the Safety and Application of tert-Butyl 4-(2-carboxyethyl)piperazine-1-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Piperazine Moiety in Modern Drug Discovery
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, valued for its favorable physicochemical properties and its ability to serve as a versatile linker in complex molecular architectures.[1] tert-Butyl 4-(2-carboxyethyl)piperazine-1-carboxylate, also known by its IUPAC name 3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid, is a bifunctional building block of significant interest in the synthesis of novel pharmaceutical agents. The presence of a protected amine on the piperazine ring and a carboxylic acid moiety on the ethyl side chain allows for sequential and site-selective modifications, making it a valuable tool for drug development professionals. This guide provides a comprehensive overview of its material safety data, physicochemical properties, a plausible synthetic route, and its applications in the field.
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is fundamental to its handling, formulation, and mechanism of action. The key properties of tert-butyl 4-(2-carboxyethyl)piperazine-1-carboxylate are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid | PubChem |
| CAS Number | 242459-97-8 | PubChem |
| Molecular Formula | C12H22N2O4 | PubChem |
| Molecular Weight | 258.31 g/mol | [2] |
| Appearance | Solid | Inferred from properties |
| XLogP3-AA | -1.9 | [2] |
Material Safety Data Sheet (MSDS) Analysis: A Risk-Based Approach
The safe handling of any chemical substance is paramount in a research and development setting. The following sections provide a detailed breakdown of the hazards associated with tert-butyl 4-(2-carboxyethyl)piperazine-1-carboxylate, based on available GHS classification data.[2]
Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized below:
-
Acute Toxicity: Harmful if swallowed (Oral, Category 4), Harmful in contact with skin (Dermal, Category 4), and Harmful if inhaled (Inhalation, Category 4).[2]
-
Skin Corrosion/Irritation: Causes skin irritation (Category 2).[2]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation (Category 2).[2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (Category 3).[2]
The corresponding GHS hazard statements are: H302, H312, H315, H319, H332, and H335.[2]
Precautionary Measures and Personal Protective Equipment (PPE)
Given the identified hazards, stringent adherence to safety protocols is mandatory.
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3]
-
Personal Protective Equipment:
-
Eye/Face Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[3]
-
Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.[3] Avoid prolonged or repeated skin contact.
-
Respiratory Protection: If working outside of a fume hood or with fine powders, a NIOSH-approved respirator is recommended.[3]
-
First Aid Measures
In the event of exposure, the following first aid measures should be taken:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Handling and Storage
-
Handling: Avoid creating dust. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]
A Plausible Synthetic Pathway
Conceptual Experimental Protocol: N-Alkylation of Boc-Piperazine
This protocol describes the nucleophilic substitution reaction between tert-butyl piperazine-1-carboxylate (Boc-piperazine) and a suitable 3-halopropanoic acid derivative.
Materials:
-
tert-Butyl piperazine-1-carboxylate (Boc-piperazine)
-
Ethyl 3-bromopropanoate
-
Triethylamine (Et3N)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-piperazine and triethylamine in anhydrous THF.
-
Addition of Alkylating Agent: To the stirred solution, add ethyl 3-bromopropanoate dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to a moderate temperature (e.g., 60°C) and stir overnight to ensure complete reaction.
-
Workup: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The resulting ester can then be hydrolyzed to the carboxylic acid using standard procedures (e.g., saponification with NaOH followed by acidification).
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Triethylamine: Acts as a base to neutralize the hydrobromic acid byproduct of the reaction, driving the equilibrium towards the product.
-
Anhydrous THF: A suitable aprotic solvent that dissolves the reactants and does not interfere with the reaction.
-
Aqueous Workup: Removes the triethylammonium bromide salt and any unreacted water-soluble starting materials.
Applications in Drug Development: A Building Block for Innovation
The unique bifunctional nature of tert-butyl 4-(2-carboxyethyl)piperazine-1-carboxylate makes it a highly valuable intermediate in the synthesis of complex drug candidates.
-
Linker Moiety: The piperazine core can act as a linker to connect two different pharmacophores, a common strategy in the design of multi-target drugs or proteolysis-targeting chimeras (PROTACs).
-
Scaffold for Derivatization: The carboxylic acid provides a handle for amide bond formation, allowing for the attachment of various functional groups or peptide chains. The Boc-protected amine can be deprotected under acidic conditions to allow for further modification at that position.
The workflow for utilizing this building block in a drug discovery program is illustrated in the diagram below.
Caption: Drug Discovery Workflow using the title compound.
Conclusion
tert-Butyl 4-(2-carboxyethyl)piperazine-1-carboxylate is a valuable and versatile building block for researchers and scientists in the field of drug development. A thorough understanding of its material safety data is crucial for its safe handling and use. Its bifunctional nature allows for a wide range of synthetic transformations, making it an important tool in the construction of novel and complex molecular entities with therapeutic potential. As with all chemical reagents, adherence to established safety protocols and best practices is essential to ensure a safe and productive research environment.
References
A Comprehensive Technical Guide to 3-(4-Boc-piperazin-1-yl)propanoic Acid: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Key Scaffolding Moiety
In the landscape of contemporary medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, 3-(4-Boc-piperazin-1-yl)propanoic acid has emerged as a particularly valuable and versatile intermediate. Its unique structural features—a mono-Boc-protected piperazine ring coupled to a propanoic acid chain—offer a confluence of properties that are highly sought after in drug design. The Boc (tert-butyloxycarbonyl) group provides a stable, yet readily cleavable, protecting group for one of the piperazine nitrogens, allowing for selective functionalization of the other. The secondary amine of the piperazine ring offers a nucleophilic center for further chemical elaboration, while the carboxylic acid moiety provides a convenient handle for amide bond formation, a cornerstone of medicinal chemistry. This guide provides an in-depth exploration of the synthesis, properties, and applications of 3-(4-Boc-piperazin-1-yl)propanoic acid, with a particular focus on its pivotal role as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of 3-(4-Boc-piperazin-1-yl)propanoic acid is essential for its effective utilization in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C12H22N2O4 | PubChem[1] |
| Molecular Weight | 258.31 g/mol | PubChem[1] |
| IUPAC Name | 3-[4-(tert-butoxycarbonyl)piperazin-1-yl]propanoic acid | PubChem[1] |
| CAS Number | 242459-97-8 | PubChem[1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol, ethanol, and chlorinated solvents. | |
| pKa | The piperazine ring's pKa is significantly influenced by neighboring chemical groups. The presence of the Boc group lowers the basicity of the adjacent nitrogen, while the free secondary amine remains available for protonation. The propanoic acid moiety typically exhibits a pKa in the range of 4-5. | RSC Publishing[2][3][4] |
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 1.46 (s, 9H, C(CH₃)₃), 2.50-2.65 (m, 6H, piperazine-H and -CH₂-COOH), 2.70-2.80 (t, 2H, -N-CH₂-), 3.40-3.50 (t, 4H, piperazine-H), 10.5-11.5 (br s, 1H, COOH). Note: Representative data; actual spectra should be obtained for each synthesized batch.
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 28.4 (C(CH₃)₃), 31.5 (-CH₂-COOH), 52.8 (piperazine-C), 53.5 (piperazine-C), 54.2 (-N-CH₂-), 80.0 (C(CH₃)₃), 154.7 (C=O, Boc), 174.5 (C=O, acid). Note: Representative data; actual spectra should be obtained for each synthesized batch.
-
FT-IR (KBr, cm⁻¹): 3400-2500 (br, O-H stretch of carboxylic acid), 2975, 2850 (C-H stretch), 1710 (C=O stretch of carboxylic acid), 1690 (C=O stretch of carbamate), 1160 (C-N stretch). Note: Representative data; actual spectra should be obtained for each synthesized batch.
-
Mass Spectrometry (ESI+): m/z 259.16 [M+H]⁺. Note: Representative data; actual spectra should be obtained for each synthesized batch.
Synthesis of 3-(4-Boc-piperazin-1-yl)propanoic Acid: A Practical Guide
The synthesis of 3-(4-Boc-piperazin-1-yl)propanoic acid is most commonly achieved through two primary and reliable routes: the Michael addition of N-Boc-piperazine to an acrylic acid derivative or the alkylation of N-Boc-piperazine with a 3-halopropanoate followed by hydrolysis. The choice of method often depends on the availability of starting materials and desired scale.
Method 1: Michael Addition of N-Boc-Piperazine to Acrylic Acid
This method represents a straightforward and atom-economical approach. The aza-Michael addition of the secondary amine of N-Boc-piperazine to the electron-deficient alkene of acrylic acid proceeds readily, often without the need for a catalyst.
Experimental Protocol:
-
Reaction Setup: To a solution of N-Boc-piperazine (1.0 eq) in a suitable solvent such as methanol or acetonitrile, add acrylic acid (1.1 eq).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure 3-(4-Boc-piperazin-1-yl)propanoic acid.
Causality Behind Experimental Choices:
-
The use of a slight excess of acrylic acid ensures the complete consumption of the more valuable N-Boc-piperazine.
-
Methanol and acetonitrile are excellent solvent choices due to their ability to dissolve both reactants and their relatively low boiling points, which facilitates easy removal post-reaction.
-
Performing the reaction at room temperature is generally sufficient and avoids potential side reactions that could occur at elevated temperatures.
Caption: Michael Addition Synthesis Workflow.
Method 2: Alkylation with Ethyl 3-Bromopropanoate and Subsequent Hydrolysis
Experimental Protocol:
Step 1: Alkylation
-
Reaction Setup: Dissolve N-Boc-piperazine (1.0 eq) and a non-nucleophilic base such as potassium carbonate (1.5 eq) or diisopropylethylamine (DIPEA) (1.5 eq) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).
-
Addition of Alkylating Agent: Add ethyl 3-bromopropanoate (1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction Conditions: The reaction mixture is typically heated to 50-60 °C and stirred for 4-8 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, the reaction mixture is cooled to room temperature, and the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude ethyl 3-(4-Boc-piperazin-1-yl)propanoate.
Step 2: Hydrolysis
-
Reaction Setup: Dissolve the crude ester from the previous step in a mixture of methanol and water.
-
Base-mediated Hydrolysis: Add a base such as lithium hydroxide (LiOH) (2.0 eq) or sodium hydroxide (NaOH) (2.0 eq) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours, or until the hydrolysis is complete as indicated by TLC or LC-MS.
-
Work-up and Purification: Neutralize the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of ~5-6. The aqueous layer is then extracted with a suitable organic solvent such as dichloromethane or ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the desired 3-(4-Boc-piperazin-1-yl)propanoic acid. Purification can be achieved by recrystallization or column chromatography if necessary.
Causality Behind Experimental Choices:
-
The use of a base in the alkylation step is crucial to deprotonate the secondary amine of N-Boc-piperazine, thereby increasing its nucleophilicity.
-
Heating the reaction mixture accelerates the rate of the SN2 reaction.
-
The two-step process allows for the isolation of the intermediate ester, which can be purified before hydrolysis, potentially leading to a cleaner final product.
-
Base-mediated hydrolysis is a standard and efficient method for converting esters to carboxylic acids.
References
- 1. 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid | C12H22N2O4 | CID 2735644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid
An In-depth Technical Guide to the Characterization of 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic Acid
Abstract
This technical guide provides a comprehensive framework for the characterization of this compound, CAS Number 242459-97-8.[1][2][3] This bifunctional molecule is a crucial building block in modern medicinal chemistry, frequently employed as a linker in the development of complex pharmaceutical agents, including Proteolysis Targeting Chimeras (PROTACs).[4] This document outlines its synthesis, purification, and detailed analytical characterization using a suite of spectroscopic and chromatographic techniques. The methodologies are presented with a focus on the underlying scientific principles, ensuring that researchers, scientists, and drug development professionals can confidently verify the identity, purity, and stability of this versatile compound.
Physicochemical Properties and Molecular Structure
This compound is a white to off-white solid at room temperature. The molecule incorporates a piperazine ring protected at one nitrogen with a tert-butoxycarbonyl (Boc) group and functionalized at the other with a propanoic acid chain. This structure provides two distinct points for chemical modification: the carboxylic acid for amide bond formation and the Boc-protected amine, which can be deprotected to reveal a secondary amine for further coupling reactions.
Table 1: Core Physicochemical and Computed Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid | PubChem[5] |
| CAS Number | 242459-97-8 | ECHA[5] |
| Molecular Formula | C₁₂H₂₂N₂O₄ | PubChem[5] |
| Molecular Weight | 258.32 g/mol | Sigma-Aldrich |
| Exact Mass | 258.15795719 Da | PubChem[5] |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)CCC(=O)O | PubChem[5] |
| InChIKey | WGQDOZLISKTFIH-UHFFFAOYSA-N | PubChem[5] |
Synthesis and Purification
The most common and efficient synthesis of the title compound is achieved through a Michael addition reaction. This involves the conjugate addition of the secondary amine of 1-Boc-piperazine to an acrylic acid derivative. The choice of acrylic acid itself is direct, though using an ester like ethyl acrylate followed by saponification is also a viable, albeit longer, route. The direct addition is preferred for its atom economy.
Synthetic Workflow
The overall process involves the reaction of commercially available starting materials, followed by an aqueous workup to isolate the crude product, which is then purified, typically by recrystallization, to yield the final high-purity compound.
Caption: High-level workflow for synthesis and purification.
Detailed Experimental Protocol: Synthesis
-
Reagents:
-
1-(tert-Butoxycarbonyl)piperazine (1.0 eq)
-
Acrylic acid (1.1 eq)
-
Ethanol or an appropriate solvent
-
-
Procedure:
-
To a stirred solution of 1-(tert-butoxycarbonyl)piperazine in ethanol, add acrylic acid dropwise at room temperature.
-
Heat the reaction mixture to 40-50°C and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting piperazine.
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Add water to the concentrated residue, which may cause the product to precipitate. If it oils out, adjust the pH to ~5-6 with a dilute acid (e.g., 1N HCl) to facilitate solidification.
-
Collect the crude solid by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to yield the crude product.
-
Detailed Experimental Protocol: Purification
-
System: Recrystallization
-
Solvent System: Isopropanol/Water or Ethanol/Hexane
-
Procedure:
-
Dissolve the crude product in a minimum amount of hot isopropanol (or ethanol).
-
If the solution is colored, it can be treated with a small amount of activated charcoal and hot-filtered.
-
Slowly add water (or hexane) dropwise to the hot solution until persistent turbidity is observed.
-
Add a few more drops of the hot alcohol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath (0-4°C) for several hours to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a cold solvent mixture, and dry under high vacuum.
-
Analytical Characterization
A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized compound.
Caption: Logic flow for comprehensive analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework. Samples are typically dissolved in deuterated solvents like DMSO-d₆, CDCl₃, or D₂O.
-
¹H NMR Spectroscopy: This technique provides information on the number of different types of protons and their neighboring environments. The carboxylic acid proton often exchanges with residual water in the solvent, leading to a very broad signal or its complete disappearance, especially in D₂O.
Table 2: Predicted ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |
|---|---|---|---|---|
| C(CH ₃)₃ | ~1.40 | Singlet (s) | 9H | Protons of the tert-butyl group on the Boc protector.[6] |
| -CH ₂-COOH | ~2.45 | Triplet (t) | 2H | Methylene group adjacent to the carboxylic acid, split by the neighboring CH₂. |
| -N-CH ₂-CH₂- | ~2.65 | Triplet (t) | 2H | Methylene group adjacent to the piperazine nitrogen, split by the neighboring CH₂. |
| Boc-N-(CH ₂)₂ | ~3.35 | Broad multiplet | 4H | Piperazine methylenes adjacent to the Boc-protected nitrogen. |
| N-(CH ₂)₂ | ~2.50* | Broad multiplet | 4H | Piperazine methylenes adjacent to the propanoic acid-substituted nitrogen. *Often overlaps with other signals. |
| -COOH | ~12.10 | Broad Singlet (br s) | 1H | Highly deshielded acidic proton of the carboxylic acid.[7] |
-
¹³C NMR Spectroscopy: Provides a count of unique carbon atoms and information about their chemical environment.
Table 3: Predicted ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)
| Carbon | Chemical Shift (δ, ppm) | Assignment Rationale |
|---|---|---|
| -C (CH₃)₃ | ~28.0 | Carbons of the tert-butyl group. |
| -C H₂-COOH | ~31.5 | Methylene carbon adjacent to the carboxylic acid. |
| C (CH₃)₃ | ~78.5 | Quaternary carbon of the Boc group. |
| Boc-N-(C H₂)₂ | ~43.0 | Piperazine carbons adjacent to the Boc-protected nitrogen. |
| N-(C H₂)₂ | ~52.0 | Piperazine carbons adjacent to the propanoic acid-substituted nitrogen. |
| -N-C H₂-CH₂- | ~54.0 | Methylene carbon adjacent to the piperazine nitrogen. |
| Boc C =O | ~154.0 | Carbonyl carbon of the Boc protecting group. |
| -C OOH | ~173.0 | Carbonyl carbon of the carboxylic acid.[7] |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.
-
Expected Ionization: Electrospray Ionization (ESI) is ideal for this polar, non-volatile molecule.
-
Molecular Ion Peak:
-
Positive Mode (ESI+): [M+H]⁺ at m/z 259.1652
-
Negative Mode (ESI-): [M-H]⁻ at m/z 257.1507
-
-
Key Fragmentation Patterns:
-
Loss of the Boc group: A characteristic loss of 100 Da (-C₅H₈O₂) or 56 Da (-C₄H₈, isobutylene) is a strong indicator of the Boc moiety.
-
Decarboxylation: Loss of 44 Da (-CO₂) from the parent ion or other fragments.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
|---|---|---|---|
| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid O-H[7][8] |
| 2850-2980 | Medium-Strong | C-H stretch | Alkyl C-H |
| ~1715 | Strong, Sharp | C=O stretch | Carboxylic Acid C=O[8] |
| ~1690 | Strong, Sharp | C=O stretch | Carbamate (Boc) C=O |
| 1160-1250 | Strong | C-O stretch | Carbamate C-O |
The presence of two distinct carbonyl peaks and a very broad hydroxyl stretch are hallmark features in the IR spectrum of this compound.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of the final compound.
-
Typical Protocol:
-
System: Reverse-Phase HPLC (RP-HPLC)
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water
-
Mobile Phase B: 0.1% TFA or Formic acid in Acetonitrile
-
Gradient: A time-dependent gradient from high aqueous content (e.g., 95% A) to high organic content (e.g., 95% B).
-
Detection: UV detector at 210-220 nm.
-
Result: A pure sample should exhibit a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks.
-
Applications in Research and Development
This compound is a valuable bifunctional linker.[4] Its primary application is in the synthesis of targeted therapeutics where precise spacing between two molecular entities is required. The propanoic acid handle allows for facile coupling to amine-containing molecules (e.g., ligands for target proteins), while the Boc-protected piperazine can be deprotected under acidic conditions to reveal a nucleophilic amine, ready for reaction with another moiety (e.g., an E3 ligase binder in a PROTAC).[4]
Safety and Handling
Based on aggregated GHS data, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]
-
Hazard Statements:
Work should be conducted in a well-ventilated fume hood.
Conclusion
The successful characterization of this compound relies on a synergistic combination of analytical techniques. NMR spectroscopy provides the definitive structural proof, mass spectrometry confirms the molecular weight and elemental formula, and IR spectroscopy verifies the presence of key functional groups. Finally, chromatographic methods like HPLC provide quantitative assurance of purity. Adherence to the protocols and understanding the expected outcomes detailed in this guide will ensure the quality and reliability of this important chemical building block for any research or drug development program.
References
- 1. 242459-97-8|this compound|BLD Pharm [bldpharm.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. ivychem.com [ivychem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C12H22N2O4 | CID 2735644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comprehensive Technical Guide to 4-O-tert-butyl 1-O-ethyl piperazine-1,4-dicarboxylate: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of therapeutic agents. Its unique physicochemical properties, including its ability to improve aqueous solubility and oral bioavailability, make it a privileged structure in drug design. This guide provides a detailed exploration of a key piperazine derivative, 4-O-tert-butyl 1-O-ethyl piperazine-1,4-dicarboxylate, a versatile building block in the synthesis of complex pharmaceuticals. With the chemical formula C12H22N2O4, this compound serves as a critical intermediate, enabling the strategic assembly of novel drug candidates.
Chemical Identity and Physicochemical Properties
The subject of this guide is the piperazine derivative with the systematic IUPAC name 4-O-tert-butyl 1-O-ethyl piperazine-1,4-dicarboxylate . It is also commonly known by several synonyms, including 1-Boc-4-ethoxycarbonyl piperazine and 1-tert-butyl 4-ethyl piperazine-1,4-dicarboxylate[1]. The structure features a piperazine ring functionalized with two different ester groups: a tert-butoxycarbonyl (Boc) group at one nitrogen and an ethoxycarbonyl group at the other. This dissymmetry is crucial for its utility in multi-step syntheses, allowing for selective deprotection and further functionalization.
A comprehensive understanding of its physicochemical properties is paramount for its effective application in synthesis. The following table summarizes key computed and, where available, experimental data for this compound.
| Property | Value | Source |
| Molecular Formula | C12H22N2O4 | PubChem[1] |
| Molecular Weight | 258.31 g/mol | PubChem[1] |
| IUPAC Name | 4-O-tert-butyl 1-O-ethyl piperazine-1,4-dicarboxylate | PubChem[1] |
| CAS Number | 219509-82-7 | PubChem[1] |
| XLogP3 | 1.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
Synthesis and Mechanistic Considerations
The synthesis of 4-O-tert-butyl 1-O-ethyl piperazine-1,4-dicarboxylate typically proceeds through a stepwise functionalization of the piperazine ring. The presence of two secondary amine groups in the parent piperazine molecule necessitates a protection strategy to achieve the desired mono-functionalized intermediate, which can then be further derivatized.
A common and effective strategy involves the initial protection of one of the piperazine nitrogens with a tert-butoxycarbonyl (Boc) group. This is a widely used protecting group in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. The resulting intermediate, 1-Boc-piperazine, is a versatile building block for the synthesis of a vast number of monosubstituted piperazine derivatives.
Experimental Protocol: Synthesis of 1-Boc-piperazine
The synthesis of the key intermediate, 1-Boc-piperazine, can be achieved through several methods. A conventional approach involves the reaction of anhydrous piperazine with di-tert-butyl dicarbonate. However, this method can lead to the formation of the di-protected byproduct and may require extensive purification. A more efficient and scalable synthesis has been developed starting from diethylamine, proceeding through chlorination, Boc protection, and subsequent cyclization[2].
A well-established laboratory-scale procedure for the synthesis of 1-(tert-butoxycarbonyl)-4-(4-hydroxyphenyl)piperazine, a related compound, provides a solid framework for the synthesis of Boc-protected piperazines. This involves the reaction of the parent piperazine with di-tert-butyl dicarbonate in a suitable solvent like dichloromethane at room temperature[3].
Experimental Protocol: Synthesis of 4-O-tert-butyl 1-O-ethyl piperazine-1,4-dicarboxylate
The synthesis of the target molecule can be accomplished by the reaction of 1-Boc-piperazine with an appropriate electrophile to introduce the ethoxycarbonyl group. A representative procedure, based on the synthesis of a similar compound, 1-(tert-butoxycarbonyl)-4-(4-methoxycarbonylphenyl)piperazine, is outlined below. This protocol involves a palladium-catalyzed carbonylation reaction[4].
Step-by-step Methodology:
-
Reaction Setup: In a reaction vessel, combine 1-Boc-piperazine, a suitable aryl triflate or halide precursor, a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., 1,1'-bis(diphenylphosphino)ferrocene), and a base (e.g., triethylamine) in a suitable solvent mixture such as methanol and dimethylformamide.
-
Carbon Monoxide Purge: Purge the reaction mixture with carbon monoxide gas for approximately 15 minutes.
-
Reaction Conditions: Seal the vessel under a carbon monoxide atmosphere (e.g., using a balloon) and heat the mixture to 60°C. Stir the reaction overnight (approximately 18 hours).
-
Work-up: After cooling the reaction to room temperature, concentrate the mixture under reduced pressure.
-
Purification: Triturate the residue with an appropriate solvent like ethyl acetate to induce precipitation of the product. The solid can be collected by filtration. Further purification of the mother liquor can be achieved by flash column chromatography on silica gel.
The causality behind these experimental choices lies in the principles of transition metal-catalyzed cross-coupling reactions. The palladium catalyst, in conjunction with the phosphine ligand, facilitates the oxidative addition of the aryl triflate, followed by CO insertion and reductive elimination to form the desired ester product. The base is crucial for neutralizing the acid generated during the catalytic cycle.
Synthesis Workflow Diagram
Caption: General synthetic workflow for 4-O-tert-butyl 1-O-ethyl piperazine-1,4-dicarboxylate.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum of a related compound, tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, provides insight into the expected signals. The characteristic signals would include:
-
A singlet at approximately 1.4-1.5 ppm corresponding to the nine protons of the tert-butyl group of the Boc protector[5].
-
Multiplets in the range of 2.4-3.6 ppm corresponding to the eight protons of the piperazine ring.
-
A quartet at approximately 4.1-4.2 ppm and a triplet at around 1.2-1.3 ppm, characteristic of the ethyl group of the ethoxycarbonyl moiety.
¹³C NMR Spectroscopy
The carbon NMR spectrum would be expected to show distinct signals for each carbon environment in the molecule. Key resonances would include:
-
Signals for the methyl and quaternary carbons of the tert-butyl group at approximately 28 ppm and 80 ppm, respectively.
-
Signals for the piperazine ring carbons in the range of 40-50 ppm.
-
Signals for the carbonyl carbons of the Boc and ethoxycarbonyl groups at around 155 ppm and 170 ppm, respectively.
-
Signals for the ethyl group carbons at approximately 14 ppm (methyl) and 60 ppm (methylene).
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the elemental composition of the molecule. For a related compound, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, the expected [M+H]⁺ ion is observed at m/z 301, and the [M+Na]⁺ ion at m/z 323[6]. This demonstrates the utility of mass spectrometry in verifying the molecular weight and formula of such piperazine derivatives.
Applications in Drug Development
Piperazine derivatives are integral components of numerous FDA-approved drugs, spanning a wide range of therapeutic areas including antipsychotics, antihistamines, and anticancer agents. The subject of this guide, 4-O-tert-butyl 1-O-ethyl piperazine-1,4-dicarboxylate, serves as a valuable intermediate in the synthesis of these complex molecules.
Role as a Key Building Block
The strategic placement of the Boc and ethoxycarbonyl groups allows for a modular approach to the synthesis of more complex piperazine-containing drug candidates. The Boc group can be selectively removed under acidic conditions, revealing a free secondary amine that can be further functionalized through reactions such as N-alkylation, reductive amination, or amide bond formation. This versatility makes it a sought-after intermediate in the construction of drug libraries for high-throughput screening and in the process development of pharmaceutical ingredients.
Potential in the Synthesis of Atypical Antipsychotics
While a direct synthetic route from 4-O-tert-butyl 1-O-ethyl piperazine-1,4-dicarboxylate to a specific marketed drug is not explicitly detailed in the readily available literature, its structural motifs are present in several important atypical antipsychotics. For instance, the piperazine core is a key pharmacophore in drugs like aripiprazole and cariprazine. The synthesis of these drugs often involves the coupling of a substituted piperazine with another complex fragment. The use of intermediates like the one discussed here allows for the efficient and controlled assembly of these intricate molecular architectures.
Illustrative Signaling Pathway: Dopamine D2 and Serotonin 5-HT1A Receptor Modulation
Many atypical antipsychotics, which could potentially be synthesized using piperazine intermediates, exert their therapeutic effects by modulating dopamine and serotonin receptor signaling pathways in the brain. Aripiprazole, for example, is a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and an antagonist at serotonin 5-HT2A receptors. This "dopamine-serotonin system stabilizer" activity is believed to be responsible for its efficacy in treating schizophrenia and bipolar disorder.
Caption: Simplified signaling pathway of an atypical antipsychotic acting on dopamine and serotonin receptors.
Conclusion
4-O-tert-butyl 1-O-ethyl piperazine-1,4-dicarboxylate is a strategically designed chemical intermediate with significant potential in the field of drug discovery and development. Its dissymmetrical structure, enabled by the orthogonal protecting group strategy, provides medicinal chemists with a versatile platform for the synthesis of complex piperazine-containing molecules. A thorough understanding of its synthesis, physicochemical properties, and spectroscopic characterization is essential for its effective utilization in the creation of novel therapeutic agents targeting a multitude of diseases. As the demand for more effective and safer drugs continues to grow, the importance of such well-characterized and versatile building blocks in the pharmaceutical industry cannot be overstated.
References
- 1. 1-Boc-4-ethoxycarbonyl piperazine | C12H22N2O4 | CID 57375865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. prepchem.com [prepchem.com]
- 5. acdlabs.com [acdlabs.com]
- 6. researchgate.net [researchgate.net]
A Technical Guide to 3-[4-(tert-Butoxycarbonyl)piperazin-1-yl]propanoic Acid: Properties, Synthesis, and Applications in Drug Discovery
Introduction
3-[4-(tert-Butoxycarbonyl)piperazin-1-yl]propanoic acid is a bifunctional organic compound that has emerged as a critical building block in modern medicinal chemistry and drug development. Its structure is characterized by three key components: a piperazine ring, a terminal carboxylic acid, and a tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens. This unique arrangement makes it an invaluable hetero-bifunctional linker, enabling the sequential and controlled conjugation of different molecular entities.
The piperazine scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its ability to improve pharmacokinetic properties. The carboxylic acid provides a robust handle for forming stable amide bonds, while the acid-labile Boc group allows for selective deprotection to reveal a secondary amine for subsequent functionalization. This orthogonal reactivity is particularly exploited in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs), where it serves as a component of the linker used to connect a target protein ligand to an E3 ubiquitin ligase ligand.[1][2][3] This guide provides an in-depth overview of its properties, a validated synthesis protocol, analytical characterization methods, and its pivotal applications for researchers in the pharmaceutical sciences.
Physicochemical and Structural Properties
The precise identity and characteristics of 3-[4-(tert-butoxycarbonyl)piperazin-1-yl]propanoic acid are fundamental to its application in synthesis. The molecular weight is essential for accurate stoichiometric calculations, while its structural features dictate its chemical reactivity and utility.
Table 1: Core Physicochemical and Identification Data
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid | [4] |
| CAS Number | 242459-97-8 | [4][5] |
| Molecular Formula | C₁₂H₂₂N₂O₄ | [4] |
| Molecular Weight | 258.31 g/mol | [4] |
| Exact Mass | 258.15795719 Da |[4] |
The molecule's utility is rooted in its chemical design. The tert-butoxycarbonyl (Boc) group is a sterically hindered protecting group that renders the N-4 nitrogen of the piperazine ring unreactive under a wide range of conditions, including those used for amide coupling. However, it can be cleanly removed under mild acidic conditions (e.g., with trifluoroacetic acid), exposing the secondary amine for further reaction. This selective protection and deprotection strategy is a cornerstone of modern peptide and medicinal chemistry.
Synthesis and Purification
A reliable and scalable synthesis is crucial for the accessibility of this building block. The most common and efficient method is a two-step process involving a Michael addition of 1-Boc-piperazine to an acrylate ester, followed by saponification (hydrolysis) of the resulting ester to yield the desired carboxylic acid.
Synthetic Rationale
The choice of 1-Boc-piperazine as a starting material ensures that only the N-1 nitrogen is available for reaction. Ethyl acrylate is an ideal Michael acceptor due to its reactivity and the fact that the resulting ethyl ester is readily hydrolyzed to the carboxylic acid. This pathway is high-yielding, uses commercially available starting materials, and avoids harsh reaction conditions that could compromise the Boc protecting group.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 3-[4-(tert-butoxycarbonyl)piperazin-1-yl]propanoate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Boc-piperazine (1.0 eq.) in a suitable solvent such as ethanol or acetonitrile.
-
Reagent Addition: To this solution, add ethyl acrylate (1.1 eq.) dropwise at room temperature. The reaction is typically exothermic, and cooling may be applied to maintain a temperature of 25-30°C.
-
Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude oil can be used directly in the next step or purified by flash column chromatography on silica gel if necessary.
Step 2: Hydrolysis to 3-[4-(tert-butoxycarbonyl)piperazin-1-yl]propanoic acid
-
Reaction Setup: Dissolve the crude ethyl ester from the previous step in a mixture of tetrahydrofuran (THF) and water.
-
Hydrolysis: Add lithium hydroxide (LiOH) (1.5-2.0 eq.) to the solution and stir vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS until the ester has been fully converted.
-
Work-up and Isolation:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 using 1N hydrochloric acid (HCl). A white precipitate of the product should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product as a white solid.
-
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the two-step synthesis.
Caption: Synthetic pathway for the target compound.
Analytical Characterization
To ensure the identity, structure, and purity of the synthesized material, a panel of standard analytical techniques is employed. This validation is a non-negotiable step in any synthetic workflow to guarantee reliable and reproducible results in downstream applications.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure. The proton NMR spectrum should show characteristic signals for the tert-butyl protons (a singlet around 1.4 ppm), the piperazine ring protons, and the two methylene groups of the propanoic acid chain.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight. The analysis should reveal an ion corresponding to the mass of the molecule plus a proton [M+H]⁺ at approximately 259.16 m/z.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.[5] A high-purity sample (typically >95%) will show a single major peak in the chromatogram.
Applications in Drug Development
The true value of 3-[4-(tert-butoxycarbonyl)piperazin-1-yl]propanoic acid lies in its role as a versatile, hetero-bifunctional linker.[1] This molecular architecture is ideally suited for multistep synthetic strategies where different parts of a molecule are introduced sequentially.
Case Study: PROTAC Synthesis
A prominent application is in the construction of PROTACs.[3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[3] They consist of a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker connecting them. The synthesis of a PROTAC often involves a convergent approach where the linker is built out from one of the ligands.
The workflow is as follows:
-
Amide Coupling: The carboxylic acid of 3-[4-(Boc)piperazin-1-yl]propanoic acid is coupled to an amine-containing POI ligand using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).
-
Boc Deprotection: The Boc group on the resulting conjugate is removed with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to unmask the secondary amine of the piperazine ring.
-
Second Amide Coupling: The newly exposed amine is then coupled to the carboxylic acid of an E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon) to complete the synthesis of the final PROTAC.
Application Workflow Diagram
Caption: Use of the title compound in a PROTAC synthesis workflow.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed. Based on available safety data, this compound presents several hazards.[4]
-
Hazard Classifications: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[4]
-
Handling Recommendations:
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[6][8]
Conclusion
3-[4-(tert-Butoxycarbonyl)piperazin-1-yl]propanoic acid is a high-value chemical tool for researchers and scientists in drug development. Its defined structure, characterized by a molecular weight of 258.31 g/mol , and its orthogonal reactive handles make it an exemplary building block for constructing complex molecular architectures. The straightforward and reliable synthetic route enhances its accessibility, while its demonstrated utility in advanced applications, such as PROTAC synthesis, underscores its importance. Proper analytical validation and adherence to safety protocols are essential for its effective and safe use in the laboratory.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid | C12H22N2O4 | CID 2735644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 242459-97-8|this compound|BLD Pharm [bldpharm.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. file.bldpharm.com [file.bldpharm.com]
Methodological & Application
Amide coupling protocol for 3-(4-Boc-piperazin-1-yl)propanoic acid
Application Note & Protocol
Topic: Amide Coupling Protocol for 3-(4-Boc-piperazin-1-yl)propanoic acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 3-(4-Boc-piperazin-1-yl)propanoic Acid in Modern Drug Discovery
3-(4-Boc-piperazin-1-yl)propanoic acid is a cornerstone building block in contemporary medicinal chemistry. Its bifunctional nature, featuring a nucleophilic secondary amine shielded by a tert-butyloxycarbonyl (Boc) protecting group and a reactive carboxylic acid, makes it an invaluable linker.[1][2][3] This strategic design allows for the sequential and controlled formation of amide bonds, a fundamental linkage in a vast array of pharmaceuticals.
The piperazine moiety is a privileged scaffold, frequently incorporated to enhance physicochemical properties such as aqueous solubility and to modulate pharmacological activity.[4][5] The Boc protecting group offers robust protection under a wide range of reaction conditions while being readily removable under acidic conditions, providing essential orthogonality in complex synthetic routes.[6][7] This application note provides a detailed, field-proven protocol for the efficient amide coupling of 3-(4-Boc-piperazin-1-yl)propanoic acid with primary and secondary amines, delving into the mechanistic rationale behind the procedural steps to empower researchers to optimize this critical transformation.
Core Principles of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and kinetically slow due to the formation of a non-reactive ammonium carboxylate salt.[8] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. This is achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.
Two of the most reliable and widely adopted coupling strategies involve the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), and uronium-based reagents like HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]).[9][10]
Mechanism of EDC/HOBt-Mediated Coupling
The EDC/HOBt system is a cost-effective and highly efficient method for amide bond formation.[2][9] The reaction proceeds through a multi-step mechanism:
-
Activation of the Carboxylic Acid: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.[11][12]
-
Formation of the HOBt Ester: This intermediate is susceptible to racemization and side reactions. HOBt acts as a scavenger, reacting with the O-acylisourea to form a more stable HOBt-active ester.[10][12][13]
-
Nucleophilic Attack by the Amine: The amine then attacks the carbonyl carbon of the HOBt ester, forming the desired amide bond and regenerating HOBt, which can participate in another catalytic cycle.[12] The byproduct, a water-soluble urea derivative, is easily removed during aqueous workup.[10]
Mechanism of HATU-Mediated Coupling
HATU is a highly efficient uronium-based coupling reagent known for its rapid reaction times and high yields, even with sterically hindered substrates.[14][15][16] Its mechanism involves:
-
Formation of an Activated Ester: In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt.[14][17]
-
In Situ Generation of an Active Ester: The OAt anion, which is part of the HATU structure, rapidly attacks the isouronium salt to generate an OAt-active ester, releasing tetramethylurea as a byproduct.[14][18]
-
Amide Bond Formation: The amine nucleophile then attacks the activated ester to form the final amide product. The pyridine nitrogen in the HOAt moiety is thought to stabilize the transition state through hydrogen bonding, accelerating the reaction.[14]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the amide coupling of 3-(4-Boc-piperazin-1-yl)propanoic acid with a generic amine (R-NH₂).
General Workflow for Amide Coupling
Below is a generalized workflow for the amide coupling reaction.
Caption: General workflow for amide coupling.
Protocol 1: EDC/HOBt Mediated Coupling
This protocol is a robust and cost-effective method suitable for a wide range of amines.[2][19]
Materials:
-
3-(4-Boc-piperazin-1-yl)propanoic acid
-
Primary or secondary amine
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-(4-Boc-piperazin-1-yl)propanoic acid (1.0 eq).
-
Dissolve the acid in anhydrous DCM or DMF (approximately 0.1-0.2 M).
-
Add the amine (1.0-1.2 eq) to the solution.
-
Add HOBt (1.2 eq) and DIPEA (2.5 eq). Stir the mixture for 5 minutes.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC (1.2 eq) portion-wise over 5 minutes. Rationale: Portion-wise addition helps to control any exotherm.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Rationale: The bicarbonate wash removes unreacted acid and HOBt, while the brine wash removes residual water.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: HATU Mediated Coupling
This protocol is highly effective for challenging couplings, including those with sterically hindered or electron-deficient amines, and typically results in shorter reaction times.[16][20]
Materials:
-
3-(4-Boc-piperazin-1-yl)propanoic acid
-
Primary or secondary amine
-
HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate])
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 3-(4-Boc-piperazin-1-yl)propanoic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approximately 0.1-0.2 M).
-
Add DIPEA (2.5-3.0 eq) and stir for 5 minutes.
-
Add HATU (1.1-1.2 eq) to the solution and stir for 15-20 minutes at room temperature for pre-activation. Rationale: Pre-activation ensures the formation of the active ester before the amine is introduced, often leading to cleaner reactions and higher yields.
-
Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Stir at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Rationale: The byproducts from HATU (tetramethylurea and HOAt) are water-soluble and are removed during the aqueous workup.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Summary and Comparison
The choice of coupling reagent is critical and can be guided by the nature of the substrate, cost, and desired reaction time.
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (h) | Typical Yield (%) | Key Considerations |
| EDC | HOBt | DIPEA/TEA | DCM/DMF | 4 - 16 | 75 - 90 | Cost-effective; urea byproduct is water-soluble.[2] |
| HATU | None | DIPEA | DMF | 1 - 4 | 85 - 98 | Highly efficient, rapid, good for hindered substrates; more expensive.[14][16] |
Post-Reaction Workup and Purification
A critical aspect of working with Boc-protected compounds is the workup procedure. The Boc group is labile to strong acids.[6][7] Therefore, acidic washes (e.g., dilute HCl) should be avoided to prevent premature deprotection. A basic wash with saturated NaHCO₃ is sufficient to remove the acidic components.
Purification is typically achieved via silica gel column chromatography. The polarity of the eluent system will depend on the specific properties of the final amide product. Common solvent systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane.
Boc-Deprotection: The Subsequent Step
Once the amide bond is successfully formed, the Boc group can be removed to liberate the piperazine amine for further functionalization.
Caption: Boc-deprotection workflow.
A standard and effective method for Boc deprotection involves dissolving the protected compound in dichloromethane and treating it with an excess of trifluoroacetic acid (TFA) at room temperature.[6] Alternatively, a solution of HCl in an organic solvent like dioxane or methanol can be used.[21] The reaction is typically rapid and clean, yielding the corresponding amine salt.
Conclusion
The amide coupling of 3-(4-Boc-piperazin-1-yl)propanoic acid is a fundamental and enabling transformation in the synthesis of complex molecules for drug discovery. By understanding the underlying mechanisms of common coupling reagents like EDC/HOBt and HATU, researchers can make informed decisions to optimize reaction conditions for efficiency and yield. The protocols provided herein offer robust and reliable starting points for this critical synthetic step.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid | C12H22N2O4 | CID 2735644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 14. HATU - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. reddit.com [reddit.com]
Introduction: The Strategic Importance of 3-(4-Boc-piperazin-1-yl)propanoic acid
An in-depth guide to the applications of 3-(4-Boc-piperazin-1-yl)propanoic acid in drug discovery, designed for researchers, scientists, and drug development professionals. This document provides detailed application notes, experimental protocols, and the scientific rationale behind its use as a versatile building block.
3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid is a bifunctional molecule that has emerged as a cornerstone building block in modern medicinal chemistry. Its structure is deceptively simple, yet it offers a powerful combination of features that medicinal chemists can strategically exploit. The molecule consists of a piperazine ring, a propanoic acid arm, and a tert-butyloxycarbonyl (Boc) protecting group.
-
The Piperazine Core: The piperazine moiety is a privileged scaffold in drug discovery, appearing in numerous approved drugs.[1] It often improves aqueous solubility and can serve as a rigid spacer to correctly orient pharmacophoric elements for optimal target engagement.[2][]
-
The Propanoic Acid Handle: The carboxylic acid provides a reactive handle for standard amide bond formation, allowing for its covalent attachment to amines present in other molecules, such as protein ligands or biomolecules.[4][5]
-
The Boc Protecting Group: The Boc group masks one of the piperazine nitrogens, preventing its participation in undesired side reactions.[6] Its key advantage lies in its stability under many reaction conditions and its clean, efficient removal under acidic conditions, revealing a secondary amine for subsequent functionalization.[6][7]
This unique combination of a reactive arm, a tunable scaffold, and orthogonal protection makes 3-(4-Boc-piperazin-1-yl)propanoic acid an invaluable tool, particularly in the construction of linkers for complex therapeutic modalities and in the synthesis of small molecule inhibitors.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂N₂O₄ | PubChem[8] |
| Molecular Weight | 258.31 g/mol | PubChem[8] |
| IUPAC Name | 3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid | PubChem[8] |
| CAS Number | 242459-97-8 | PubChem[8] |
Application I: A Versatile Linker in Proteolysis Targeting Chimeras (PROTACs)
One of the most significant applications of this molecule is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][9]
A PROTAC's architecture consists of a POI-binding ligand and an E3 ligase-binding ligand joined by a chemical linker.[9] The linker is not merely a spacer; its length, rigidity, and chemical composition are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase) and directly impact the degradation efficacy, solubility, and overall pharmacokinetic properties of the molecule.[2]
Why 3-(4-Boc-piperazin-1-yl)propanoic acid is Ideal for PROTAC Linkers:
-
Modularity: It serves as an excellent starting point for building longer, more complex linkers. The propanoic acid can be coupled to one ligand, and after Boc deprotection, the newly freed piperazine nitrogen can be coupled to the second ligand (or an extension of the linker).
-
Physicochemical Properties: The piperazine ring can enhance the solubility of the often large and greasy PROTAC molecule.[2][] Upon protonation in physiological conditions, it introduces a positive charge, which can improve aqueous solubility and potentially aid in endosomal escape.[]
-
Conformational Constraint: Compared to highly flexible alkyl or PEG linkers, the piperazine ring introduces a degree of rigidity, which can reduce the entropic penalty of forming the ternary complex and help pre-organize the two ligands in a productive orientation.[2][9]
Application II: Scaffold for Small Molecule Kinase Inhibitors
The piperazine ring is a common feature in a vast number of kinase inhibitors.[1] It often functions as a key pharmacophore that interacts with the solvent-exposed region of the kinase active site or acts as a vector to position other critical binding groups. The synthesis of such inhibitors frequently involves the use of 3-(4-Boc-piperazin-1-yl)propanoic acid or its derivatives.
In a typical synthetic strategy, the propanoic acid moiety is coupled to a core heterocyclic scaffold (e.g., pyrazole, thiadiazine, benzofuran).[10][11][12] Following this coupling, the Boc group is removed to allow for the introduction of a second substituent on the piperazine nitrogen, enabling a rapid exploration of the structure-activity relationship (SAR). This modular approach is highly efficient for generating libraries of related compounds for screening and optimization.[13]
Core Experimental Protocols
The following protocols provide robust, field-proven methodologies for the key transformations involving 3-(4-Boc-piperazin-1-yl)propanoic acid.
Protocol 1: Amide Bond Formation
The formation of an amide bond between the carboxylic acid of the title compound and a primary or secondary amine is the most critical step for its incorporation into a target molecule.[5] The choice of coupling reagent is crucial and depends on factors like substrate reactivity, steric hindrance, and cost.[4]
This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, which then reacts with 1-Hydroxybenzotriazole (HOBt) to form an activated ester. This intermediate is less prone to side reactions and efficiently reacts with the amine.
Materials:
-
3-(4-Boc-piperazin-1-yl)propanoic acid (1.0 eq)
-
Amine (R-NH₂) (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(4-Boc-piperazin-1-yl)propanoic acid (1.0 eq) and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DCM or DMF.
-
Add the amine (1.1 eq) followed by DIPEA (2.5 eq) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution. Causality Note: Slow addition of EDC prevents a rapid exotherm and minimizes side reactions.
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.[4][5]
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent, often used for sterically hindered or electron-deficient amines where EDC/HOBt may be sluggish.[14][15]
Materials:
-
3-(4-Boc-piperazin-1-yl)propanoic acid (1.0 eq)
-
Amine (R-NH₂) (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a flask under an inert atmosphere, dissolve 3-(4-Boc-piperazin-1-yl)propanoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5-3.0 eq) to the solution and stir at room temperature for 15-30 minutes. Causality Note: This pre-activation step generates the highly reactive O-acylisourea intermediate, ensuring rapid coupling upon amine addition.
-
Add the amine (1.1 eq) to the activated mixture.
-
Stir the reaction at room temperature for 1-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute the reaction with water and extract with ethyl acetate (3x). Combine the organic layers.
-
Wash the combined organic layers with saturated aqueous LiCl (to remove DMF), followed by saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.[4][5]
| Coupling Reagent | Additive | Base | Solvent | Typical Yield (%) | Notes |
| EDC | HOBt | DIPEA | DMF or DCM | 75 - 90 | Cost-effective and widely used. The urea byproduct is water-soluble, simplifying work-up.[5][16] |
| HATU | None | DIPEA | DMF | 85 - 98 | Highly efficient, especially for difficult couplings. Faster reaction times.[5][14] |
| DCC | DMAP (cat.) | None | DCM | 70 - 85 | Effective but generates a dicyclohexylurea (DCU) precipitate that must be filtered.[4] |
Protocol 2: Boc-Group Deprotection
Once the propanoic acid moiety has been coupled, the Boc group is removed to reveal the secondary piperazine amine for the next synthetic step. This is almost exclusively achieved under acidic conditions.[6]
TFA is a strong acid that provides rapid and clean deprotection. It is typically used with a scavenger to trap the reactive tert-butyl cation generated, preventing potential alkylation of sensitive functional groups.[17]
Materials:
-
Boc-protected substrate (1.0 eq)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., triisopropylsilane, TIS) (optional, 5% v/v)
Procedure:
-
Dissolve the Boc-protected substrate in DCM (typically a 0.1-0.2 M solution).
-
Add a scavenger such as TIS if the substrate contains electron-rich or sulfur-containing groups.
-
Cool the solution to 0 °C.
-
Add TFA dropwise (typically 20-50% v/v in DCM). An immediate effervescence (isobutylene gas) may be observed.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1-3 hours.
-
Monitor for the disappearance of starting material by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The product is typically obtained as a TFA salt.
-
The crude salt can be used directly or neutralized by dissolving in a suitable solvent and washing with a mild base (e.g., saturated NaHCO₃) or by passing through a basic resin.[6]
This method provides the product as a hydrochloride salt, which is often a stable, crystalline solid that is easy to handle and purify by precipitation.
Materials:
-
Boc-protected substrate (1.0 eq)
-
4M HCl in 1,4-dioxane (5-10 eq)
-
Anhydrous solvent (e.g., methanol, ethyl acetate)
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolve the Boc-protected substrate in a minimal amount of a suitable anhydrous solvent (e.g., methanol or ethyl acetate).
-
To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents) at room temperature.
-
Stir the reaction mixture at room temperature for 1 to 4 hours. A precipitate of the HCl salt may form during the reaction.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, add diethyl ether to the reaction mixture to fully precipitate the product.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the piperazinyl amine as its hydrochloride salt.[6][18]
Conclusion
3-(4-Boc-piperazin-1-yl)propanoic acid is a quintessential example of a molecular tool that provides chemists with reliability, versatility, and strategic options. Its well-defined reactive handles and the proven utility of its core scaffold have cemented its role in the synthesis of advanced therapeutics, from targeted protein degraders to specific enzyme inhibitors. The protocols and insights provided herein offer a robust foundation for researchers to effectively leverage this compound in their drug discovery programs, accelerating the path toward novel and impactful medicines.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. This compound | C12H22N2O4 | CID 2735644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. precisepeg.com [precisepeg.com]
- 10. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. scribd.com [scribd.com]
- 16. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BOC deprotection [ms.bzchemicals.com]
- 18. jgtps.com [jgtps.com]
Application Notes & Protocols: Strategic Synthesis of PROTACs Utilizing 1-Boc-4-(2-carboxyethyl)piperazine
Introduction: The Pivotal Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins.[1] These heterobifunctional molecules operate by co-opting the cell's native ubiquitin-proteasome system.[2] A PROTAC simultaneously binds a target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex that facilitates the ubiquitination of the POI, marking it for destruction by the proteasome.[3][4]
The molecule's architecture consists of three distinct components: a warhead for the POI, a ligand for an E3 ligase, and a linker that connects them.[5] While the ligands determine the "what" and "how" of the degradation, the linker is the architectural linchpin that dictates the PROTAC's overall efficacy, selectivity, and druglike properties. The linker's length, rigidity, and chemical composition are critical for enabling the formation of a stable and productive ternary complex.[4][5]
Among various linker motifs, those incorporating heterocyclic scaffolds like piperazine have gained prominence.[2][5] Piperazine-containing linkers offer a unique combination of semi-rigidity and improved physicochemical properties.[3][6][7] The piperazine ring can enhance aqueous solubility through protonation at physiological or endosomal pH and provides conformational constraint, which can reduce the entropic penalty of forming the ternary complex.[3][6][7][]
This guide provides a detailed technical overview and step-by-step protocols for the synthesis of PROTACs using 1-Boc-4-(2-carboxyethyl)piperazine , a versatile and strategically valuable building block for modern drug development.
Strategic Advantage of 1-Boc-4-(2-carboxyethyl)piperazine
1-Boc-4-(2-carboxyethyl)piperazine is a bifunctional linker precursor that provides medicinal chemists with precise control over the stepwise assembly of a PROTAC. Its utility is rooted in its distinct chemical features:
-
Orthogonal Functionality: The molecule possesses a carboxylic acid and a Boc-protected amine. This orthogonality is crucial for directional synthesis. The carboxylic acid can be selectively coupled with an amine-bearing ligand, while the Boc group masks the piperazine nitrogen, preventing unwanted side reactions.
-
Controlled Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is stable under common coupling conditions but can be cleanly removed using acid (e.g., trifluoroacetic acid, TFA), revealing the secondary amine for subsequent conjugation to the second ligand.
-
Tunable Physicochemical Properties: The piperazine core introduces a basic nitrogen atom. While the pKa of this amine is significantly influenced by adjacent chemical groups (like amide bonds), it offers a handle to modulate the PROTAC's solubility and membrane permeability.[3][4][7] An amide bond adjacent to the piperazine nitrogen can lower its pKa, preventing full protonation at physiological pH but still influencing the molecule's overall polarity.[7][]
-
Structural Scaffolding: The inherent semi-rigidity of the piperazine ring helps to pre-organize the PROTAC, potentially leading to more favorable conformations for ternary complex formation compared to highly flexible alkyl or PEG linkers.[6][9]
General Synthetic Workflow
The synthesis of a PROTAC using 1-Boc-4-(2-carboxyethyl)piperazine follows a logical, two-stage conjugation strategy. This ensures the specific and high-yield assembly of the final heterobifunctional molecule. The general workflow involves an initial amide coupling, followed by deprotection and a second amide coupling.
Caption: General workflow for PROTAC synthesis using 1-Boc-4-(2-carboxyethyl)piperazine.
Detailed Experimental Protocols
The following protocols provide robust, field-proven methodologies for the synthesis of a model PROTAC targeting the BRD4 protein for degradation via the CRBN E3 ligase.
Protocol 1: Synthesis of Boc-Protected Intermediate (Linker-CRBN Ligand)
This protocol details the coupling of the linker's carboxylic acid to an amine-functionalized CRBN ligand, such as 4-aminopomalidomide. The use of HATU as a coupling reagent is recommended for its high efficiency and low rate of side reactions.[10]
Causality:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This uronium-based coupling reagent rapidly activates the carboxylic acid to form a highly reactive OAt-active ester, which is less prone to epimerization than carbodiimide-generated intermediates.
-
DIPEA (N,N-Diisopropylethylamine): A sterically hindered, non-nucleophilic base is essential. It neutralizes the hexafluorophosphate and carboxylic acid protons without competing with the primary amine nucleophile in the coupling reaction.
-
Anhydrous DMF (N,N-Dimethylformamide): A polar aprotic solvent is used to ensure all reactants are fully dissolved. It must be anhydrous to prevent hydrolysis of the activated ester intermediate.
References
- 1. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 9. explorationpub.com [explorationpub.com]
- 10. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Modification of the Propanoic Acid Carboxyl Group
<
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The carboxyl group of propanoic acid is a versatile chemical handle, the modification of which is fundamental in organic synthesis and paramount in the field of drug development. Arylpropionic acid derivatives, for instance, are a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] This document provides an in-depth guide to three principal transformations of the propanoic acid carboxyl group: esterification, amidation, and reduction. Beyond mere procedural steps, this guide elucidates the mechanistic rationale behind protocol choices, outlines self-validating experimental designs, and offers expert insights to ensure robust and reproducible outcomes.
Introduction: The Strategic Importance of Propanoic Acid Modification
Propanoic acid and its derivatives are not merely academic curiosities; they are integral scaffolds in numerous commercial products, from food preservatives to potent pharmaceuticals.[2][3] The ability to selectively and efficiently modify the carboxyl functional group allows chemists to modulate a molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. These modifications are critical in the iterative process of drug discovery, where fine-tuning a lead compound's structure can dramatically enhance its efficacy, selectivity, and pharmacokinetic profile.[4][5] For example, converting the carboxylic acid to an ester can create a prodrug that improves oral bioavailability, while amide formation can introduce new points of interaction with a biological target.[6] This guide focuses on the core synthetic methodologies that empower such molecular engineering.
Core Physicochemical Properties
A thorough understanding of the starting material and potential products is crucial for experimental design, particularly for purification steps.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | pKa |
| Propanoic Acid | C₃H₆O₂ | 74.08 | 141 | -20.7 | 4.87[3] |
| Ethyl Propanoate | C₅H₁₀O₂ | 102.13 | 99 | -73 | N/A |
| N-ethylpropanamide | C₅H₁₁NO | 101.15 | 205 | -3 | N/A |
| 1-Propanol | C₃H₈O | 60.10 | 97 | -126 | ~16 |
Safety First: Handling Propanoic Acid and Reagents
Propanoic acid is a corrosive and flammable liquid that can cause severe skin burns and eye damage.[7][8] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical splash goggles, gloves, and a lab coat.[9][10] Key reagents used in these protocols, such as thionyl chloride, DCC, and LiAlH₄, have their own significant hazards and must be handled with extreme care according to their Safety Data Sheets (SDS).
General Handling Precautions:
-
Ventilation: Always work in a certified chemical fume hood.[8][9]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[7][10] Grounding equipment is necessary to prevent static discharge.[9]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), splash goggles, and a flame-retardant lab coat.[7]
-
Spill Response: Neutralize spills with sodium bicarbonate or another suitable absorbent material.[10]
Protocol I: Esterification via Fischer-Speier Reaction
Esterification is a cornerstone reaction, often used to mask the polarity of a carboxylic acid or to act as a protecting group. The Fischer-Speier method is a classic, acid-catalyzed equilibrium process.[11][12] To achieve high yields, the equilibrium must be shifted towards the products, typically by using an excess of the alcohol or by removing water as it is formed.[13][14]
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism.[14][15] A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the propanoic acid.[13] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.[11][16] Every step in this process is reversible.[17]
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. laballey.com [laballey.com]
- 3. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. lobachemie.com [lobachemie.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Fischer Esterification [organic-chemistry.org]
- 14. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 15. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 16. byjus.com [byjus.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
The Art of Amide Bond Formation: A Detailed Guide to the Application of 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic Acid in Amine Coupling Reactions
Introduction: A Versatile Linker for Modern Drug Discovery
In the landscape of medicinal chemistry and drug development, the amide bond remains a cornerstone of molecular architecture.[1] Its prevalence in pharmaceuticals underscores the continuous need for robust and efficient synthetic methodologies. Among the vast array of building blocks available to researchers, 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid has emerged as a particularly valuable reagent. This bifunctional molecule, featuring a Boc-protected piperazine for future functionalization and a propanoic acid moiety for immediate amide coupling, offers a strategic advantage in multi-step syntheses.
Its significance is particularly highlighted in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the protein's degradation.[2] The linker connecting the target-binding and E3 ligase-binding moieties is critical to the PROTAC's efficacy, and piperazine-containing linkers, such as the one derived from the title compound, are widely used to impart favorable physicochemical properties like improved solubility and conformational rigidity.[4][5]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the reaction of this compound with amines. We will delve into the underlying reaction mechanism, present detailed, field-proven protocols, offer a quantitative overview of typical reaction parameters, and provide an in-depth troubleshooting guide to navigate potential synthetic challenges.
The Mechanism of Carbodiimide-Mediated Amide Coupling
The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically challenging process that requires high temperatures, limiting its applicability for complex molecules. To overcome this kinetic barrier under mild conditions, coupling reagents are employed to "activate" the carboxylic acid. The most common and cost-effective method involves the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).
The reaction proceeds through a multi-step mechanism:
-
Activation of the Carboxylic Acid: The carboxylic acid protonates the EDC molecule, making it highly susceptible to nucleophilic attack by the carboxylate anion. This forms a highly reactive O-acylisourea intermediate.
-
Formation of the HOBt Ester: While the O-acylisourea can be directly attacked by the amine, it is also prone to side reactions, such as rearrangement to a stable N-acylurea, and can lead to racemization if the carboxylic acid has a chiral center. The addition of HOBt mitigates these issues. HOBt acts as a nucleophile, attacking the O-acylisourea to form a more stable and selective HOBt-active ester, releasing the EDC-urea byproduct.
-
Amide Bond Formation: The amine, acting as the final nucleophile, attacks the carbonyl carbon of the HOBt ester. This step is highly efficient and forms the desired amide bond while regenerating HOBt, which can then participate in another catalytic cycle.
The overall process is a testament to the elegance of synthetic organic chemistry, transforming a kinetically slow reaction into a highly efficient process under mild conditions.
Experimental Protocols
The following protocols provide a robust starting point for the successful coupling of this compound with a variety of primary and secondary amines.
Protocol 1: Standard EDC/HOBt Coupling with a Primary Aliphatic Amine
This protocol is suitable for the reaction with non-hindered primary amines like benzylamine.
Materials:
-
This compound (1.0 equiv.)
-
Primary Aliphatic Amine (e.g., Benzylamine) (1.1 equiv.)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv.)
-
1-Hydroxybenzotriazole hydrate (HOBt·H₂O) (1.2 equiv.)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv.)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (to achieve a 0.1-0.2 M concentration)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.) and HOBt·H₂O (1.2 equiv.).
-
Dissolution: Add anhydrous DCM or DMF to dissolve the solids.
-
Amine Addition: Add the primary aliphatic amine (1.1 equiv.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Base Addition: Add DIPEA (2.5 equiv.) dropwise to the stirred solution.
-
EDC Addition: Add EDC·HCl (1.2 equiv.) portion-wise to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Workup:
-
Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid or 1 M HCl (to remove excess amine and DIPEA), saturated aqueous sodium bicarbonate (to remove unreacted HOBt and carboxylic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: Coupling with Electron-Deficient Anilines
Electron-deficient anilines are less nucleophilic and may require more potent coupling agents or modified conditions for efficient reaction.
Materials:
-
This compound (1.0 equiv.)
-
Substituted Aniline (e.g., 4-nitroaniline) (1.0 equiv.)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 equiv.)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.), the substituted aniline (1.0 equiv.), and HATU (1.1 equiv.) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add DIPEA (3.0 equiv.) dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-18 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup:
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with 5% aqueous LiCl solution (to help remove DMF), followed by saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation: A Guide to Reaction Optimization
The choice of coupling reagent, base, and solvent significantly impacts the yield and purity of the final amide product. The following table provides illustrative data for the coupling of this compound with various amine substrates under typical conditions. Note that yields are highly substrate-dependent and optimization may be required for specific cases.
| Amine Substrate | Coupling Reagent (equiv.) | Additive (equiv.) | Base (equiv.) | Solvent | Time (h) | Temp. (°C) | Typical Yield (%) | Notes |
| Benzylamine | EDC·HCl (1.2) | HOBt (1.2) | DIPEA (2.5) | DCM | 12 | RT | 85-95 | Standard, reliable conditions for primary aliphatic amines. |
| Morpholine | EDC·HCl (1.5) | HOBt (1.5) | DIPEA (3.0) | DMF | 18 | RT | 75-85 | Secondary amines are less nucleophilic; may require slightly longer reaction times or more reagent. |
| Aniline | HATU (1.1) | - | DIPEA (3.0) | DMF | 6 | RT | 80-90 | HATU is often superior for less nucleophilic aromatic amines. |
| 4-Nitroaniline | HATU (1.2) | - | DIPEA (3.0) | DMF | 24 | 40 | 60-75 | Electron-deficient anilines are challenging; may require heating and a more potent coupling reagent. |
| N-Boc-ethylenediamine | EDC·HCl (1.2) | HOBt (1.2) | DIPEA (2.5) | DCM | 16 | RT | >90 | Commonly used for linker extension in PROTAC synthesis. |
Troubleshooting and Field-Proven Insights
Even with robust protocols, challenges can arise. This section addresses common issues encountered during the amide coupling of this compound and provides practical solutions.
Issue 1: Low or No Product Formation
-
Cause: Inactive coupling reagent.
-
Insight: EDC·HCl is hygroscopic and can degrade upon exposure to moisture. HOBt can also degrade over time.
-
Solution: Use fresh, high-quality reagents. Store EDC·HCl and HOBt in a desiccator. For critical reactions, use a freshly opened bottle of EDC·HCl.
-
-
Cause: Insufficiently basic conditions.
-
Insight: A non-nucleophilic base like DIPEA is crucial to neutralize the HCl salt of EDC and the HOBt proton, facilitating the reaction.
-
Solution: Ensure the correct stoichiometry of the base is used (typically 2-3 equivalents). Triethylamine (TEA) can be used as an alternative, but DIPEA is often preferred due to its greater steric hindrance, which minimizes side reactions.
-
-
Cause: Poor nucleophilicity of the amine.
-
Insight: Sterically hindered or electron-deficient amines react slowly.
-
Solution: Switch to a more powerful coupling reagent like HATU or HBTU.[1] Increasing the reaction temperature or reaction time may also improve conversion.
-
Issue 2: Presence of Byproducts
-
Cause: Formation of N-acylurea.
-
Insight: This stable byproduct forms when the O-acylisourea intermediate rearranges instead of reacting with the amine or HOBt.
-
Solution: Ensure HOBt is added to the reaction mixture before or together with EDC. HOBt efficiently traps the O-acylisourea, preventing this side reaction.
-
-
Cause: Guanidinylation of the amine.
-
Insight: This can occur when using uronium/aminium-based reagents like HATU or HBTU, where the reagent itself reacts with the amine.
-
Solution: Add the amine to the pre-activated carboxylic acid (a mixture of the acid, HATU, and base that has been stirred for 15-30 minutes). This ensures the activated ester is formed before the amine is introduced.
-
Issue 3: Difficult Purification
-
Cause: Water-soluble byproducts.
-
Insight: The urea byproduct from EDC is water-soluble, which is a major advantage over DCC. However, residual HOBt, DIPEA·HCl, and unreacted starting materials can complicate purification.
-
Solution: A thorough aqueous workup is critical. Washing with dilute acid removes the base and any unreacted amine. A subsequent wash with a mild base (e.g., NaHCO₃) removes unreacted carboxylic acid and HOBt. If DMF is used as a solvent, washing the organic layer with a 5% LiCl solution can help remove residual DMF.
-
-
Cause: Product solubility.
-
Insight: The Boc-piperazine moiety can impart significant polarity to the product, sometimes leading to poor solubility in common extraction solvents or streaking on silica gel columns.
-
Solution: For extractions, a more polar solvent like 2-methyl-THF or a mixture of ethyl acetate and isopropanol might be necessary. For chromatography, consider using a polar modifier in the eluent system, such as methanol or a small amount of triethylamine to prevent streaking on the silica gel.
-
Conclusion
This compound is a highly effective and versatile building block for the synthesis of complex molecules, particularly in the context of modern drug discovery programs like PROTAC development. A thorough understanding of the EDC/HOBt coupling mechanism, careful execution of established protocols, and a proactive approach to troubleshooting are key to successfully employing this reagent. By leveraging the insights and methodologies presented in this guide, researchers can confidently and efficiently synthesize novel amide-containing compounds, accelerating the pace of innovation in chemical and pharmaceutical sciences.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis of 1,3,4-Oxadiazole-Piperazine Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synergy of Two Privileged Scaffolds
In the landscape of medicinal chemistry, the strategic combination of pharmacologically active moieties into a single molecular entity is a proven method for the development of novel therapeutic agents with potentially enhanced efficacy and unique biological activity profiles.[1][2] The 1,3,4-oxadiazole ring and the piperazine nucleus are two such "privileged scaffolds" that independently feature prominently in a multitude of clinically used drugs.[3][4][5]
The 1,3,4-oxadiazole moiety, a five-membered aromatic heterocycle, is a bioisostere for amide and ester groups, offering improved metabolic stability and favorable pharmacokinetic properties.[6] Compounds incorporating this ring system have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive effects.[3][6][7]
Similarly, the piperazine ring is a ubiquitous structural motif in drug discovery, renowned for its ability to impart desirable physicochemical properties such as improved solubility and oral bioavailability.[2] Its presence in drugs spanning various therapeutic areas, including antipsychotics, antihistamines, and anti-infectives, underscores its versatility and importance.
This document provides a detailed guide to the synthesis of hybrid molecules that covalently link these two powerful pharmacophores. Specifically, we will focus on a robust and widely applicable synthetic route to generate 1-(Aryl)-4-((5-aryl-1,3,4-oxadiazol-2-yl)methyl)piperazine derivatives, compounds of significant interest for their potential antimicrobial and other biological activities.[8]
Synthetic Strategy and Workflow
The synthesis of piperazine-tethered 1,3,4-oxadiazoles is typically achieved through a multi-step sequence. The general workflow involves the initial functionalization of a substituted piperazine, followed by the introduction of a hydrazide moiety, and culminating in the cyclization to form the 1,3,4-oxadiazole ring.
A representative and effective pathway proceeds as follows:
-
N-Alkylation of Piperazine: A suitably substituted piperazine is reacted with an ethyl haloacetate (e.g., ethyl bromoacetate) to introduce an ester-containing side chain.
-
Hydrazinolysis: The resulting ester is then converted to the corresponding acylhydrazide by treatment with hydrazine hydrate. This intermediate is a crucial precursor for the subsequent cyclization step.
-
Cyclization to 1,3,4-Oxadiazole: The acylhydrazide is reacted with a selected aromatic carboxylic acid in the presence of a dehydrating/cyclizing agent, such as phosphorus oxychloride (POCl₃), to construct the 2,5-disubstituted 1,3,4-oxadiazole ring.
This synthetic approach is highly adaptable, allowing for the generation of a diverse library of compounds by varying the substituents on both the piperazine and the aromatic carboxylic acid.
Figure 1: General workflow for the synthesis of piperazine-1,3,4-oxadiazole conjugates.
Mechanism of 1,3,4-Oxadiazole Ring Formation
The final and most critical step in this synthetic sequence is the phosphorus oxychloride-mediated cyclization of the piperazine acylhydrazide with an aromatic carboxylic acid. This transformation is a type of dehydrative cyclization. The proposed mechanism is as follows:
-
Activation of Carboxylic Acid: Phosphorus oxychloride, a powerful dehydrating agent, first activates the carboxylic acid, likely forming a highly reactive acyl phosphate or a related intermediate.
-
Nucleophilic Attack: The terminal nitrogen of the acylhydrazide acts as a nucleophile, attacking the activated carbonyl carbon of the carboxylic acid derivative. This forms a diacylhydrazine intermediate.
-
Intramolecular Cyclization and Dehydration: The diacylhydrazine intermediate then undergoes an intramolecular cyclization. The oxygen of one carbonyl group attacks the carbon of the other, and subsequent elimination of water, facilitated by POCl₃, leads to the formation of the stable, aromatic 1,3,4-oxadiazole ring.
Figure 2: Plausible mechanism for the POCl₃-mediated formation of the 1,3,4-oxadiazole ring.
Detailed Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of a representative compound: 1-(2,3-dichlorophenyl)-4-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methyl)piperazine .
Step 1: Synthesis of Ethyl 2-(4-(2,3-dichlorophenyl)piperazin-1-yl)acetate
-
Reagents and Setup:
-
1-(2,3-dichlorophenyl)piperazine: 0.1 mol, 23.1 g
-
Potassium carbonate (anhydrous): 0.15 mol, 20.7 g
-
Ethyl bromoacetate: 0.11 mol, 18.37 g
-
Acetone (anhydrous): 100 mL
-
Round-bottom flask (250 mL), magnetic stirrer, dropping funnel, and reflux condenser.
-
-
Procedure: a. To a stirred solution of 1-(2,3-dichlorophenyl)piperazine and potassium carbonate in acetone, add ethyl bromoacetate dropwise at 10°C. b. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 14 hours. c. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (6:4). d. Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude product. e. The crude product can be used in the next step without further purification.
Step 2: Synthesis of 2-(4-(2,3-dichlorophenyl)piperazin-1-yl)acetohydrazide
-
Reagents and Setup:
-
Ethyl 2-(4-(2,3-dichlorophenyl)piperazin-1-yl)acetate: 0.01 mol, 3.17 g
-
Hydrazine hydrate (99%): 0.02 mol, 1.0 g
-
Ethanol: 10 mL
-
Round-bottom flask, magnetic stirrer, and reflux condenser.
-
-
Procedure: a. Dissolve the ester from Step 1 in ethanol. b. Add hydrazine hydrate to the solution. c. Stir the mixture and reflux for 8 hours. d. After cooling, the product will precipitate. e. Filter the solid, wash with cold ethanol, and dry to obtain the pure acylhydrazide.
Step 3: Synthesis of 1-(2,3-dichlorophenyl)-4-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methyl)piperazine
-
Reagents and Setup:
-
2-(4-(2,3-dichlorophenyl)piperazin-1-yl)acetohydrazide: 0.01 mol, 3.03 g
-
4-methoxybenzoic acid: 0.01 mol, 1.52 g
-
Phosphorus oxychloride (POCl₃): 10 mL
-
Round-bottom flask, magnetic stirrer, and reflux condenser.
-
-
Procedure: a. In a round-bottom flask, take the acylhydrazide from Step 2 and 4-methoxybenzoic acid. b. Carefully add phosphorus oxychloride (in a fume hood). c. Reflux the reaction mixture for 8-10 hours. d. After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with stirring. e. Neutralize the acidic solution with a 20% sodium bicarbonate solution until a solid precipitate forms. f. Filter the solid, wash thoroughly with water, and dry. g. Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure final compound.
Data Presentation: Representative Compound Yields and Properties
The described synthetic methodology has been successfully applied to generate a series of 1-(2,3-dichlorophenyl)-4-((5-aryl-1,3,4-oxadiazol-2-yl)methyl)piperazine derivatives with varying substituents on the 5-aryl ring of the oxadiazole. The yields and melting points of some representative compounds are summarized in the table below.[8]
| Compound ID | 5-Aryl Substituent | Yield (%) | Melting Point (°C) |
| 4a | Phenyl | 72 | 198 |
| 4b | 4-Methoxyphenyl | 76 | 205 |
| 4c | 4-Methylphenyl | 70 | 215 |
| 4d | 4-Chlorophenyl | 82 | 220 |
| 4e | 4-Fluorophenyl | 78 | 212 |
Conclusion and Outlook
The synthesis of hybrid molecules incorporating piperazine and 1,3,4-oxadiazole scaffolds represents a fertile ground for the discovery of new chemical entities with significant therapeutic potential. The protocols detailed herein provide a reliable and versatile framework for accessing a wide range of such compounds. The demonstrated antimicrobial activity of these derivatives highlights their promise as lead structures for further optimization in the development of novel anti-infective agents. Future work in this area could involve the exploration of a broader range of substituents on both heterocyclic rings to establish a comprehensive structure-activity relationship (SAR) and to fine-tune the pharmacological profile of these promising conjugates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent updates on Synthetic Strategies and Biological Potential of 1,3,4-oxadiazole: Review | Semantic Scholar [semanticscholar.org]
- 3. jchemrev.com [jchemrev.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
Troubleshooting & Optimization
Technical Support Center: Amide Bond Formation with 3-(4-Boc-piperazin-1-yl)propanoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for challenges encountered during amide bond formation using 3-(4-Boc-piperazin-1-yl)propanoic acid. As a molecule combining a sterically accessible carboxylic acid with a bulky Boc-protected piperazine moiety, its reactivity presents unique considerations. This guide provides field-proven insights to ensure the success of your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with 3-(4-Boc-piperazin-1-yl)propanoic acid is giving a low yield. What are the most common initial steps to troubleshoot this?
A1: Low yields can stem from several factors. Begin by verifying the quality and dryness of your reagents and solvent. Water can hydrolyze activated intermediates, so using anhydrous solvents and fresh, high-purity coupling reagents is critical.[1] Next, assess your choice of coupling reagent and base. For this substrate, a stronger activating agent like HATU may be more effective than standard EDC/HOBt, especially if your amine is sterically hindered or electronically poor.[2] Also, ensure the stoichiometry of your reagents is correct; typically, a slight excess of the acid and coupling reagent relative to the amine is recommended.
Q2: I am observing a significant amount of unreacted starting material (both the acid and the amine). What should I investigate?
A2: The presence of unreacted starting materials often points to inefficient activation of the carboxylic acid or a slow reaction rate. Consider the following:
-
Activation efficiency: Ensure your coupling reagent is not degraded. If using a carbodiimide like EDC, the formation of an N-acylurea byproduct can halt the reaction. The addition of HOBt or Oxyma Pure can mitigate this side reaction and improve efficiency.[3][4]
-
Reaction Time and Temperature: Some couplings, especially with hindered substrates, require longer reaction times or elevated temperatures. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Base Selection: The choice and amount of base are crucial. A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is generally preferred to prevent side reactions. Ensure at least two equivalents are used to neutralize the acid and any acid salts present.[3]
Q3: What are the best practices for purifying the final amide product and removing common byproducts?
A3: Purification can be challenging due to the similar polarities of the product and certain byproducts.
-
EDC/DCU Byproducts: If you use EDC, the resulting urea is water-soluble and can typically be removed with an aqueous workup.[3][5] If DCC is used, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration.[5]
-
Unreacted Acid: To remove unreacted 3-(4-Boc-piperazin-1-yl)propanoic acid, a wash with a mild aqueous base like sodium bicarbonate (NaHCO3) is effective.
-
Unreacted Amine: An acidic wash with dilute HCl or citric acid will protonate and remove most unreacted amines.[6]
-
Chromatography: Silica gel column chromatography is often necessary for final purification. A gradient elution from a less polar to a more polar solvent system is typically effective.
In-Depth Troubleshooting Guide
Diagram: Troubleshooting Workflow for Amide Coupling Reactions
Caption: A decision tree for troubleshooting amide bond formation.
Issue 1: Incomplete Conversion Despite Using EDC/HOBt
-
Underlying Cause: The combination of EDC (a carbodiimide) and HOBt is a widely used and cost-effective method for amide bond formation. The reaction proceeds through the formation of an O-acylisourea intermediate, which is then converted to a more stable HOBt-ester. This ester reacts with the amine to form the amide. However, with a bulky substrate like 3-(4-Boc-piperazin-1-yl)propanoic acid or a sterically hindered/electron-deficient amine, the activation or the subsequent nucleophilic attack can be slow. A common failure mode is the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea, which halts the reaction.[3][4]
-
Solutions:
-
Switch to a More Powerful Coupling Reagent: Uronium/aminium-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are generally more efficient, especially for challenging couplings.[2] HATU forms a highly reactive OAt-ester, which is more susceptible to nucleophilic attack than the corresponding OBt-ester.[2] COMU is another excellent alternative that offers high efficiency and improved safety, as it does not contain the potentially explosive HOBt or HOAt moieties.[3]
-
Pre-activation: Activate the 3-(4-Boc-piperazin-1-yl)propanoic acid with the coupling reagent and base for a short period (15-30 minutes) before adding the amine. This can ensure the formation of the active ester and minimize side reactions involving the amine.
-
Optimize Solvent: While DMF is a common solvent, in some cases, switching to a less polar solvent like dichloromethane (DCM) can be beneficial.[7]
-
Issue 2: Difficulty in Removing Byproducts During Workup
-
Underlying Cause: The water-soluble nature of 3-(4-Boc-piperazin-1-yl)propanoic acid and its derivatives can sometimes lead to the formation of emulsions during aqueous workup, making separations difficult. Additionally, byproducts from the coupling reagents can co-elute with the product during chromatography.
-
Solutions:
-
Systematic Aqueous Washes:
-
To remove unreacted EDC and its urea byproduct, wash with 5% aqueous LiCl solution or multiple washes with water.[7]
-
Follow with a wash using saturated aqueous NaHCO3 to remove HOBt and any remaining unreacted carboxylic acid.
-
Then, wash with dilute (e.g., 1M) HCl to remove the base (like DIPEA) and any unreacted amine starting material.
-
Finish with a brine wash to break up any emulsions and remove residual water.
-
-
Alternative Solvents for Extraction: If emulsions are a persistent problem with ethyl acetate, consider using a different extraction solvent like DCM.
-
Precipitation/Trituration: If your final product is a solid, you may be able to precipitate it from the reaction mixture by adding an anti-solvent (e.g., water or hexanes). Alternatively, triturating the crude product with a solvent in which the impurities are soluble but the product is not (e.g., diethyl ether) can be an effective purification step.
-
Data Summary Table
| Coupling Reagent | Additive | Base | Typical Solvent | Reaction Time (h) | Expected Yield Range (%) | Key Considerations |
| EDC | HOBt | DIPEA | DMF or DCM | 4 - 24 | 70 - 90 | Cost-effective; risk of N-acylurea formation.[3][8] |
| HATU | None | DIPEA | DMF | 2 - 6 | 85 - 98 | Highly efficient for hindered substrates; can cause guanidinylation of primary amines.[2] |
| PyBOP | None | DIPEA | DMF | 2 - 8 | 80 - 95 | Phosphonium-based; avoids guanidinylation side reaction. |
| COMU | None | DIPEA | DMF | 1 - 4 | 90 - 99 | High reactivity, comparable to HATU, with improved safety profile.[3] |
| T3P® | Pyridine | Pyridine | Ethyl Acetate | 3 - 12 | 75 - 90 | Works well for sterically hindered peptides; byproducts are water-soluble.[3] |
Yields are typical and can vary based on the specific amine substrate and reaction conditions.
Experimental Protocol: Amide Coupling using HATU
This protocol describes a general procedure for the coupling of 3-(4-Boc-piperazin-1-yl)propanoic acid with a primary amine using HATU.
Materials:
-
3-(4-Boc-piperazin-1-yl)propanoic acid (1.1 eq)
-
Primary amine (1.0 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, 1M HCl (aq), Sat. NaHCO3 (aq), Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-(4-Boc-piperazin-1-yl)propanoic acid (1.1 eq) and the primary amine (1.0 eq).
-
Dissolve the solids in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the reaction mixture and stir for 5 minutes.
-
Add HATU (1.1 eq) portion-wise to the stirred solution at room temperature. A slight exotherm may be observed.
-
Stir the reaction at room temperature for 2-6 hours. Monitor the progress by TLC or LC-MS until the amine starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO3 (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the desired amide product.
Diagram: Experimental Workflow
Caption: Step-by-step workflow for HATU-mediated amide coupling.
References
Technical Support Center: Optimizing Boc Deprotection of 1-Boc-4-(2-carboxyethyl)piperazine
Welcome to the technical support center for the optimization of Boc deprotection of 1-Boc-4-(2-carboxyethyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this critical synthetic step. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to enhance your experimental success.
Introduction
The removal of the tert-butyloxycarbonyl (Boc) protecting group is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates.[1][2][3] 1-Boc-4-(2-carboxyethyl)piperazine is a versatile building block, and its successful deprotection to yield 4-(2-carboxyethyl)piperazine is crucial for subsequent reactions. However, the presence of both a secondary amine and a carboxylic acid in the product can lead to challenges such as low yields, incomplete reactions, and side product formation.[4] This guide will address these issues systematically.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed Boc deprotection?
A1: The acid-catalyzed cleavage of the Boc group is a well-understood elimination process.[5] It involves three primary steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][6]
-
Carbocation Formation: This protonation destabilizes the molecule, leading to the cleavage of the tert-butyl group as a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate.[5][6]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine.[5][6][7] The resulting amine is then typically protonated by the excess acid in the reaction mixture, forming a salt.[5][6]
Mechanism of Acid-Catalyzed Boc Deprotection
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Q2: Which acid should I choose for the deprotection: TFA or HCl?
A2: Both trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are effective for Boc deprotection.[1][4] The choice often depends on several factors:
-
TFA: Typically used in a solution with a co-solvent like dichloromethane (DCM), it offers excellent solubility for many organic compounds.[4][8] However, residual TFA can be difficult to remove, and it is a corrosive and hazardous reagent.[9]
-
HCl: Often used as a solution in an organic solvent like dioxane or methanol, HCl can be a more economical choice.[1][10] The resulting hydrochloride salt of the product is often crystalline and can sometimes be isolated by simple filtration.[1]
Q3: Why is my deprotection reaction incomplete?
A3: Incomplete Boc deprotection can be attributed to several factors:
-
Insufficient Acid: The concentration or molar equivalents of the acid may be too low to drive the reaction to completion.[4][5]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process, and shorter reaction times or lower temperatures may not be sufficient.[5] Most deprotections are carried out at room temperature.[4][5]
-
Steric Hindrance: Bulky substituents near the Boc-protected nitrogen can impede the approach of the acid, slowing the reaction rate.[4][5]
Q4: What are scavengers, and are they necessary for this reaction?
A4: Scavengers are nucleophilic compounds added to the reaction mixture to "trap" the reactive tert-butyl cation generated during the deprotection.[11][12] This prevents the cation from reacting with nucleophilic sites on your starting material or product, which can lead to the formation of tert-butylated side products.[9][11][13] For a molecule like 1-Boc-4-(2-carboxyethyl)piperazine, which does not contain highly nucleophilic groups like tryptophan or methionine, scavengers are generally not required. However, if you observe unexpected side products with a mass increase of 56 Da, the use of a scavenger should be considered.[13][14]
Troubleshooting Guide
This section addresses specific issues you may encounter during the deprotection of 1-Boc-4-(2-carboxyethyl)piperazine and provides actionable solutions.
Troubleshooting Workflow for Low Product Yield
Caption: Decision tree for troubleshooting low product yield.
Issue 1: Low Yield of 4-(2-carboxyethyl)piperazine
-
Possible Cause 1: Incomplete Reaction.
-
Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15][16] If the reaction has not gone to completion, consider increasing the concentration of the acid, extending the reaction time, or gently warming the reaction mixture.[4]
-
-
Possible Cause 2: Product Loss During Work-up.
-
Solution: The zwitterionic nature of the product can make extraction challenging. Ensure that the pH of the aqueous layer is carefully adjusted during neutralization to maximize the recovery of the free amine.[4] Multiple extractions with a suitable organic solvent may be necessary. If the product is water-soluble, consider alternative isolation techniques.[17]
-
-
Possible Cause 3: Formation of Side Products.
-
Solution: Analyze the crude reaction mixture by LC-MS to identify any major side products.[15] The most common side reaction is the alkylation of the starting material or product by the tert-butyl cation.[4] If this is observed, the addition of a scavenger like triisopropylsilane (TIS) may be beneficial.[4]
-
Issue 2: Difficulty in Product Purification
-
Possible Cause 1: Residual Acid.
-
Possible Cause 2: Product is a Salt.
-
Solution: After deprotection, the product exists as a salt (e.g., trifluoroacetate or hydrochloride).[5] To obtain the free amine, a basic work-up is necessary. This typically involves dissolving the crude salt in water and neutralizing it with a base like sodium bicarbonate or sodium hydroxide before extraction.[1][4][5]
-
-
Possible Cause 3: Emulsion Formation During Extraction.
-
Solution: The presence of salts and the amphiphilic nature of the product can lead to emulsions. Adding brine to the aqueous layer can help break up emulsions. Alternatively, filtering the mixture through a pad of celite may be effective.
-
Data Summary: Typical Boc Deprotection Conditions
| Reagent | Solvent | Concentration | Temperature | Typical Reaction Time |
| TFA | DCM | 25-50% (v/v) | Room Temp. | 1-4 hours |
| 4M HCl in Dioxane | Dioxane/Methanol | 5-10 equivalents | Room Temp. | 1-4 hours |
Note: These are general conditions and should be optimized for your specific substrate and scale.[1][4]
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines a standard procedure for the TFA-mediated deprotection of 1-Boc-4-(2-carboxyethyl)piperazine.
Materials:
-
1-Boc-4-(2-carboxyethyl)piperazine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve 1-Boc-4-(2-carboxyethyl)piperazine (1 equivalent) in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (10-20 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.[15][16]
-
Once complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[5]
-
To obtain the free amine, dissolve the residue in water and carefully add saturated sodium bicarbonate solution until CO₂ evolution ceases and the pH is approximately 8-9.[18]
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol) multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected product.[16]
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
This protocol provides an alternative method using a commercially available solution of HCl in dioxane.[1]
Materials:
-
1-Boc-4-(2-carboxyethyl)piperazine
-
4M HCl in 1,4-dioxane
-
Methanol or ethyl acetate (anhydrous)
-
Diethyl ether (for precipitation)
-
1M Sodium hydroxide solution
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve 1-Boc-4-(2-carboxyethyl)piperazine (1 equivalent) in a minimal amount of anhydrous methanol or ethyl acetate.
-
Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents) to the stirred solution at room temperature.[1]
-
Stir the reaction mixture at room temperature for 1-4 hours.[1] Monitor the reaction by TLC or LC-MS.[1]
-
Upon completion, the product may precipitate as the hydrochloride salt. If so, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[1]
-
Alternatively, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.[1]
-
To isolate the free amine, dissolve the hydrochloride salt in water and neutralize with 1M NaOH to a pH of 8-9.[1]
-
Extract the product with an organic solvent, then dry and concentrate the organic layer as described in Protocol 1.[1]
General Experimental and Work-up Workflow
Caption: A generalized workflow for Boc deprotection and product isolation.
Conclusion
The successful deprotection of 1-Boc-4-(2-carboxyethyl)piperazine is readily achievable with careful consideration of the reaction conditions and work-up procedure. By understanding the underlying chemical principles and anticipating potential challenges, researchers can optimize their synthetic protocols to achieve high yields and purity. This guide provides a comprehensive resource for troubleshooting and procedural guidance to that end.
References
- 1. benchchem.com [benchchem.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. Boc Deprotection - HCl [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. N-Boc deprotection and isolation method for water-soluble zwitterionic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
Technical Support Center: Purification of 3-(4-Boc-piperazin-1-yl)propanoic Acid Derivatives
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with derivatives of 3-(4-Boc-piperazin-1-yl)propanoic acid. As a Senior Application Scientist, I have designed this guide to address the practical challenges encountered during the purification of these valuable intermediates. This center provides field-proven insights and solutions in a direct question-and-answer format, focusing on the causality behind experimental choices to ensure your success.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process. Each issue is analyzed with probable causes and actionable solutions.
Problem 1: My purified amide derivative shows multiple spots on TLC, even after column chromatography.
Possible Causes:
-
On-Column Degradation: The slightly acidic nature of standard silica gel can cause partial deprotection of the Boc group, leading to a new, more polar spot corresponding to the free amine.
-
Co-elution with a Closely-Related Impurity: The chosen solvent system may not have sufficient resolving power to separate your product from a structurally similar impurity, such as an unreacted starting material or a byproduct.
-
Misleading TLC Analysis: A single spot on TLC does not always guarantee purity. Two compounds can have identical Rf values in a particular solvent system.[1]
Recommended Solutions:
-
Assess Silica Gel Stability: Before running a column, spot your crude material on a TLC plate and let it sit for an hour. Re-run the TLC in the same solvent system. If a new, lower Rf spot appears, your compound is likely degrading on silica.[1]
-
Solution: Use deactivated silica gel (pre-treated with a base like triethylamine) or switch to a different stationary phase like alumina.
-
-
Optimize Your Solvent System: Develop a new mobile phase for your chromatography. Test different solvent combinations (e.g., Dichloromethane/Methanol, Ethyl Acetate/Heptane with a small percentage of triethylamine). The goal is to maximize the separation (ΔRf) between your product and the impurity.
-
Employ an Orthogonal Technique: If column chromatography fails, consider a different purification method based on a different chemical property.
-
Recrystallization: If your product is a solid, this is an excellent method for achieving high purity. The key is finding a solvent that dissolves the product well at high temperatures but poorly at low temperatures, while impurities remain in solution.[2]
-
Preparative HPLC: For challenging separations, semi-preparative or preparative HPLC offers superior resolution compared to flash chromatography.
-
Problem 2: My product is a persistent oil and fails to crystallize.
Possible Causes:
-
Presence of Impurities: Even small amounts of impurities can inhibit the formation of a crystal lattice.
-
Residual Solvent: Trapped solvent molecules can prevent solidification.
-
Amorphous Nature: The compound itself may be inherently non-crystalline (amorphous) under the tested conditions.
Recommended Solutions:
-
High-Vacuum Drying: Ensure all residual solvents are removed by drying the oil under a high vacuum for an extended period, possibly with gentle heating.
-
Trituration: Add a solvent in which your product is insoluble (but the impurities are soluble), such as n-hexane or diethyl ether. Stir or sonicate the mixture. This can wash away impurities and often induces crystallization.
-
Re-purification: The most reliable solution is to re-purify the oil using flash column chromatography to remove the crystallization-inhibiting impurities.
-
Solvent Screening for Recrystallization: Systematically test a range of solvents (e.g., isopropanol, ethyl acetate, acetonitrile) and solvent mixtures (e.g., ethyl acetate/hexane) to find conditions that promote crystal growth.[2][3]
Problem 3: Low recovery of the desired product after an aqueous workup.
Possible Causes:
-
Incorrect pH: 3-(4-Boc-piperazin-1-yl)propanoic acid and its derivatives can have amphipathic properties. The carboxylic acid group is deprotonated at high pH, and the piperazine nitrogen can be protonated at low pH, increasing water solubility.
-
Emulsion Formation: The presence of both organic and aqueous soluble components can lead to the formation of stable emulsions during liquid-liquid extraction, trapping the product at the interface.[4]
Recommended Solutions:
-
Control the pH: During extraction, ensure the pH of the aqueous layer is appropriate. For extracting the final amide product, a neutral to slightly basic pH (7-8) is often optimal to keep the molecule uncharged and in the organic layer.
-
Break Emulsions: To resolve emulsions, try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of Celite®.[4]
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer with fresh organic solvent multiple times to recover any dissolved product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing amide derivatives of 3-(4-Boc-piperazin-1-yl)propanoic acid?
Common impurities include unreacted 3-(4-Boc-piperazin-1-yl)propanoic acid, unreacted amine starting material, residual coupling reagents (like EDC, HOBt, or their byproducts), and the product of premature Boc deprotection. The formation of symmetrically disubstituted piperazine by-products can also occur, though it is often suppressed by the Boc protecting group.[3]
Q2: What is the best general-purpose purification technique for these derivatives?
For most neutral amide derivatives, flash column chromatography on silica gel is the most versatile and widely used technique. It allows for the separation of compounds based on polarity and is effective for a wide range of derivatives. However, the optimal technique always depends on the specific properties of your target molecule.
Q3: How do I choose the right purification strategy?
The choice of purification method is dictated by the physicochemical properties of your derivative. The following decision tree can guide your strategy.
Caption: Fig 1. Decision tree for purification strategy.
Q4: How can I monitor the purity of my fractions during column chromatography?
Thin-Layer Chromatography (TLC) is the standard method. Collect fractions and spot them on a TLC plate alongside your crude material and starting material references. Combine fractions that show a single, clean spot corresponding to your product. For compounds without a UV chromophore, staining with potassium permanganate or other appropriate stains is necessary. For definitive analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method to confirm the mass of the compound in each fraction.[5]
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
This protocol describes a standard method for purifying a neutral amide derivative of 3-(4-Boc-piperazin-1-yl)propanoic acid.
Workflow Diagram:
Caption: Fig 2. Workflow for Flash Column Chromatography.
Step-by-Step Methodology:
-
Solvent System Selection: Using TLC, determine a mobile phase (e.g., Ethyl Acetate/Heptane) that gives your product an Rf value of approximately 0.3-0.4.
-
Column Packing:
-
Add the selected non-polar solvent to your column.
-
Prepare a slurry of silica gel in the same solvent and pour it into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle into a packed bed, then drain the excess solvent until it is level with the top of the silica.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase or dichloromethane.
-
Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column. This method often yields better separation.[1]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (using a pump or inert gas) to begin elution.
-
Collect fractions of a consistent volume.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
-
Protocol 2: Boc-Group Deprotection Using TFA
This is a standard procedure for removing the Boc protecting group to reveal the free piperazine amine, which is often the final step or a prelude to further functionalization.
Methodology:
-
Dissolve the N-Boc-piperazine derivative (1 equivalent) in anhydrous dichloromethane (DCM) at a concentration of 0.1-0.5 M.[6]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for 1-4 hours.[6]
-
Monitor the reaction's completion by TLC or LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The crude product is typically the TFA salt. To obtain the free amine, dissolve the residue in water and basify to pH 9-10 with a suitable base (e.g., 1M NaOH or saturated NaHCO₃ solution).
-
Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected product.[6]
Data Summary Table
The following table summarizes common analytical techniques used for purity assessment of piperazine derivatives.
| Technique | Principle | Application for Piperazine Derivatives | Typical Limit of Detection (LOD) | Reference |
| HPLC-UV | Separation by partitioning between liquid/solid phases, UV detection. | Excellent for quantitative purity analysis. Derivatization may be needed if the derivative lacks a strong chromophore.[5][7] | 30 ppm (with derivatization) | [7][8] |
| LC-MS | Separation by HPLC coupled with mass-based detection. | Gold standard for identification and purity confirmation. Provides molecular weight information. | 1-10 ng/mL | [9] |
| GC-MS | Separation of volatile compounds, mass-based detection. | Suitable for thermally stable and volatile derivatives. Derivatization is often required.[8][10] | 0.002 - 0.3 µg/mL | [8] |
| ¹H NMR | Nuclear magnetic resonance spectroscopy. | Provides structural confirmation and can reveal the presence of impurities if their signals are distinct from the product. | ~1-5% for routine analysis | [8] |
References
- 1. Purification [chem.rochester.edu]
- 2. shyzchem.com [shyzchem.com]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stability of 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid in Solution
Welcome to the technical support guide for 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in solution. Understanding its chemical behavior is critical for ensuring the accuracy, reproducibility, and validity of experimental results.
The core stability concern for this molecule is the acid-labile tert-butoxycarbonyl (Boc) protecting group.[1][2] This guide will provide in-depth answers to common questions, troubleshooting advice for issues encountered during experiments, and validated protocols for handling and stability assessment.
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical stability issue with this compound?
A1: The primary stability concern is the hydrolysis of the tert-butoxycarbonyl (Boc) group under acidic conditions.[1][3] The Boc group is an amine protecting group specifically designed to be removed by acid.[2][4] Exposure to acidic environments, whether in a dissolution solvent, a buffer, or during analysis (e.g., HPLC with TFA), can cleave the Boc group, yielding 3-(piperazin-1-yl)propanoic acid and gaseous byproducts (isobutene and CO₂).[1] This degradation is often irreversible and will fundamentally alter the compound's biological and physical properties. The Boc group is, however, generally stable in neutral to basic conditions and is resistant to nucleophiles and catalytic hydrogenolysis.[1]
Q2: Which solvents and pH conditions should I avoid to prevent degradation?
A2: To maintain the integrity of the molecule, you must avoid strongly acidic conditions.
-
Protic Acids: Avoid dissolving or storing the compound in solutions containing strong acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA).[3][4][5]
-
Aqueous Buffers: Buffers with a pH below 6.0 should be used with caution and for the shortest duration possible. A stability study is highly recommended for any acidic buffer system.
-
Lewis Acids: Solvents containing Lewis acids (e.g., ZnBr₂, AlCl₃) can also promote Boc cleavage.[4][6]
Q3: What is the recommended procedure for preparing a stable stock solution?
A3: For maximum stability, stock solutions should be prepared in a high-quality, anhydrous aprotic solvent.
-
Recommended Solvents: Start with dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[5] These solvents are polar enough to dissolve the compound and are chemically inert towards the Boc group.
-
Procedure: Dissolve the compound in a minimal amount of anhydrous DMSO. Gentle warming (30-40°C) or sonication can be used to aid dissolution if necessary, but avoid excessive heat which can also promote degradation.[5][7]
-
Storage: Store stock solutions in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles and exposure to moisture.
Q4: I need to use this compound in an HPLC system with a TFA-containing mobile phase. Is this feasible?
A4: Yes, but it requires careful management. The Boc group can be cleaved by TFA, even at the low concentrations (0.05-0.1%) typically used in reverse-phase HPLC.[8]
-
Minimize Exposure Time: The degradation is time-dependent.[8] Analyze samples promptly after they are placed in the autosampler. Do not let samples sit in acidic mobile phase for extended periods.
-
Temperature: Keep the autosampler tray cooled (e.g., 4°C) to slow the rate of hydrolysis.
-
Post-Purification: If you are using preparative HPLC with TFA to purify the compound, the collected fractions will be acidic and degradation will continue.[8] It is critical to neutralize the acidic fractions immediately with a suitable base (e.g., triethylamine or ammonium bicarbonate) before solvent evaporation.[8] Lyophilization from an acidic solution without neutralization will concentrate the acid and cause significant deprotection.[8]
Q5: What are the tell-tale signs of compound degradation in my sample?
A5: The most common sign of degradation is the appearance of a new, more polar species in your analytical chromatogram (e.g., HPLC or LC-MS). The degradation product, 3-(piperazin-1-yl)propanoic acid, will have a shorter retention time than the parent compound in reverse-phase chromatography. In mass spectrometry, you will observe a new ion with a mass corresponding to the loss of the Boc group (a loss of 100.05 Da).
Troubleshooting Guide
| Problem Encountered | Probable Cause | Recommended Solution & Rationale |
| An unexpected, more polar peak appears in my HPLC/LC-MS analysis. | Boc group cleavage. | 1. Mass Analysis: Confirm the identity of the new peak by mass spectrometry. Look for the mass of the deprotected product, 3-(piperazin-1-yl)propanoic acid. 2. Fresh Solution: Prepare a fresh solution from solid material in a recommended solvent (e.g., DMSO) and re-analyze immediately. 3. Review Conditions: Scrutinize your experimental workflow for any exposure to acidic conditions (pH of buffer, HPLC mobile phase).[5][8] |
| Poor or inconsistent results in biological assays. | Compound degradation in the assay buffer. | 1. Buffer pH: Verify the pH of your final assay buffer. If it is acidic, the compound is likely degrading over the course of the experiment. 2. Run a Stability Study: Perform the stability assessment protocol (see below) using your exact assay buffer and incubation conditions to quantify the rate of degradation. 3. Buffer Exchange: If the buffer is the issue, consider if a different, non-acidic buffer system can be used for the assay. |
| The compound precipitates when I add my DMSO stock to an aqueous buffer. | Low aqueous solubility and/or insufficient co-solvent. | 1. Decrease Final Concentration: The compound may not be soluble at the target concentration. Perform a serial dilution to find the solubility limit. 2. Increase Co-solvent: Increase the percentage of DMSO in the final aqueous solution (e.g., from 0.5% to 1.0%). Be mindful that high concentrations of DMSO can affect biological assays.[5] 3. Method of Addition: Add the DMSO stock to the aqueous buffer slowly while vortexing vigorously to aid dispersion and prevent localized precipitation.[5] |
Key Experimental Protocols & Workflows
Protocol 1: Preparation and Storage of a 10 mM Stock Solution
This protocol ensures the preparation of a stable, reliable stock solution for downstream experiments.
-
Pre-analysis: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of the solid compound (MW = 258.32 g/mol ) in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration. For example, add 387.1 µL of DMSO to 1 mg of the compound.
-
Mixing: Vortex the solution thoroughly until all solid is completely dissolved. Gentle sonication in a water bath may be used if needed.
-
Aliquoting & Storage: Dispense the stock solution into single-use, low-retention microcentrifuge tubes. Store the aliquots in a desiccated environment at -80°C for long-term stability.
Protocol 2: Assessing Compound Stability in an Aqueous Buffer
This self-validating protocol uses LC-MS to determine if the compound is stable under your specific experimental conditions.
-
Preparation: Prepare a solution of the compound in your target aqueous buffer at the final experimental concentration (e.g., 10 µM). Ensure the DMSO concentration is also consistent with your experiment (e.g., 0.1%).
-
Time Zero (T=0) Sample: Immediately after preparation, take a 50 µL aliquot of the solution, and if necessary, quench any potential reaction by adding an equal volume of cold acetonitrile. Store this sample at -20°C. This is your baseline reference.
-
Incubation: Incubate the remaining solution under the exact conditions of your experiment (e.g., 37°C for 24 hours).
-
Time Point Sampling: Take additional 50 µL aliquots at various time points (e.g., 2, 4, 8, 24 hours), quench as in step 2, and store.
-
Analysis: Analyze all samples (T=0 and subsequent time points) by LC-MS.
-
Data Interpretation: Compare the peak area of the parent compound at each time point relative to the T=0 sample. A significant decrease in the parent peak area, coupled with an increase in the deprotected product's peak area, indicates instability.
Visualizations
Boc Group Acid-Catalyzed Degradation Pathway
Caption: Acid-catalyzed hydrolysis of the Boc group.
Workflow for Experimental Stability Assessment
Caption: Step-by-step workflow to validate compound stability.
Summary of Stability and Handling Conditions
| Condition | Recommendation | Rationale |
| Solid Storage | Store at 2-8°C or room temperature in a tightly sealed container, protected from moisture and light.[9][10] | Prevents slow hydrolysis from atmospheric moisture and degradation from light. |
| Solution Storage | Store stock solutions in anhydrous DMSO at -20°C or -80°C in single-use aliquots. | Minimizes degradation from water and repeated freeze-thaw cycles. |
| pH > 7.0 | Stable | The Boc group is resistant to basic hydrolysis.[11] |
| pH 6.0 - 7.0 | Generally Stable | Likely stable for typical experimental durations, but stability should be verified for long incubations. |
| pH < 6.0 | Caution: Potential Instability | Risk of acid-catalyzed hydrolysis increases as pH decreases. A stability study is highly recommended. |
| Strong Acid (e.g., TFA, HCl) | Unstable | Rapid cleavage of the Boc protecting group will occur.[1][3][4] |
| Elevated Temperature (>50°C) | Caution: Potential Instability | Thermal energy can promote the deprotection of the Boc group, even in the absence of strong acid.[7] |
References
- 1. grokipedia.com [grokipedia.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. file.bldpharm.com [file.bldpharm.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis and Purification of 3-(4-Boc-piperazin-1-yl)propanoic acid
Welcome to the Technical Support Center for the synthesis and purification of 3-(4-Boc-piperazin-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable building block. As a key intermediate in medicinal chemistry, obtaining high-purity 3-(4-Boc-piperazin-1-yl)propanoic acid is critical for the success of subsequent synthetic steps.[1][2]
This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Synthesis Overview and Genesis of Impurities
The most common route to 3-(4-Boc-piperazin-1-yl)propanoic acid is the aza-Michael addition of 1-Boc-piperazine to acrylic acid. While seemingly straightforward, this reaction can generate several impurities that complicate purification and impact final product quality. Understanding the origin of these impurities is the first step toward effective removal.
The primary impurities encountered are:
-
Unreacted Starting Materials: Residual 1-Boc-piperazine and acrylic acid.
-
Polymeric Byproducts: Acrylic acid can self-polymerize, especially in the absence of inhibitors or upon heating.[3][4]
-
Di-acylated Piperazine: A small fraction of piperazine that is not protected by the Boc group can react with two molecules of acrylic acid.
Caption: Synthesis workflow and points of impurity introduction.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis and purification in a question-and-answer format.
Q1: My final product is a persistent oil or sticky solid and fails to crystallize. What is the cause and how can I induce solidification?
Expert Analysis: The failure of the product to crystallize is a classic sign of impurities that are disrupting the crystal lattice formation. The most common culprits are unreacted starting materials (1-Boc-piperazine and acrylic acid) and residual solvents. 1-Boc-piperazine is a basic solid, while acrylic acid is a corrosive liquid, and their presence can significantly lower the melting point and inhibit crystallization.
Solution: Comprehensive Acid-Base Extraction
This protocol is designed to sequentially remove basic and acidic impurities from the crude reaction mixture.
Protocol:
-
Dissolution: Dissolve the crude oily product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Acidic Wash (Removes Basic Impurities): Transfer the organic solution to a separatory funnel and wash with a 1 M HCl solution. This protonates the unreacted 1-Boc-piperazine, rendering it water-soluble and pulling it into the aqueous layer. Repeat the wash 2-3 times.
-
Expert Tip: Combine the aqueous layers and back-extract with a small amount of the organic solvent to recover any product that may have partitioned into the acidic water layer.
-
-
Basic Wash (Removes Acidic Impurities): Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the unreacted acrylic acid, converting it to sodium acrylate, which is soluble in the aqueous layer.[3] Repeat this wash until no more CO₂ evolution (effervescence) is observed.
-
Brine Wash & Drying: Wash the organic layer once with a saturated NaCl solution (brine) to remove bulk water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Crystallization: The resulting solid should be significantly purer. If it remains an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[5] Trituration with a cold, non-polar solvent like hexane or diethyl ether can also facilitate solidification.
Q2: My NMR/LC-MS analysis confirms the presence of unreacted 1-Boc-piperazine. How can I remove it post-workup?
Expert Analysis: If a standard workup was insufficient, a more targeted approach is needed. While an acid wash is effective, some material can persist. Flash column chromatography is the definitive method for separating compounds with different polarities, such as the moderately polar product and the more polar, basic 1-Boc-piperazine.
Solution: Flash Column Chromatography
Protocol:
-
Column Packing: Prepare a silica gel column using a suitable slurry solvent (e.g., hexane or a low-polarity mixture of hexane/ethyl acetate).
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") for better separation. To do this, dissolve the crude material in a minimal amount of a polar solvent (like methanol or DCM), add silica gel, and evaporate the solvent until a free-flowing powder is obtained. Load this powder onto the top of the packed column.
-
Elution: Elute the column with a gradient of solvents. Start with a less polar system and gradually increase the polarity. The less polar product will elute before the more polar 1-Boc-piperazine. Monitor the fractions by Thin Layer Chromatography (TLC).
-
Fraction Collection: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
Recommended Solvent Systems (Silica Gel)
| Eluent System | Gradient Profile | Compound Elution Order |
| Dichloromethane (DCM) / Methanol (MeOH) | Start with 100% DCM, gradually increase to 5-10% MeOH | 1. Product 2. 1-Boc-piperazine |
| Ethyl Acetate (EtOAc) / Hexane | Start with 50% EtOAc in Hexane, increase to 100% EtOAc | 1. Product 2. 1-Boc-piperazine |
Q3: I observe an insoluble white precipitate in my crude product or a broad "hump" at the baseline of my NMR spectrum. What is this and how do I get rid of it?
Expert Analysis: This is highly indicative of poly(acrylic acid). Acrylic acid monomers can polymerize, especially if the reaction is run at elevated temperatures or if the acrylic acid used did not contain a polymerization inhibitor.[6] This polymer is typically insoluble in common organic solvents used for workup, like DCM and ethyl acetate.
Solution: Filtration and Trituration
Protocol:
-
Dissolution and Filtration: Dissolve the crude product in a generous amount of a suitable solvent (e.g., ethyl acetate). The desired product and unreacted starting materials will dissolve, while the poly(acrylic acid) will remain as an insoluble solid.
-
Filtration: Filter the mixture through a pad of Celite® or a sintered glass funnel to remove the solid polymer. Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.
-
Concentration: Collect the filtrate and concentrate it under reduced pressure.
-
Further Purification: The resulting material will be free of the polymer but may still contain other impurities. Proceed with the acid-base extraction or column chromatography as described in Q1 and Q2.
Purification Troubleshooting Flowchart
Caption: Decision tree for purification of 3-(4-Boc-piperazin-1-yl)propanoic acid.
Frequently Asked Questions (FAQs)
What are the ideal reaction conditions to minimize impurity formation? To minimize side reactions, the Michael addition should be performed at room temperature or below.[7] Using acrylic acid with an inhibitor (like hydroquinone) is acceptable, as the reaction conditions are typically mild enough not to require its removal. Ensure a slight molar excess of acrylic acid to drive the reaction to completion, but avoid a large excess which would complicate purification.
What analytical techniques are best for assessing the purity of the final product? A combination of techniques provides the most complete picture.[]
-
NMR (¹H and ¹³C): Confirms the structure and can quantify impurities if a standard is used.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Excellent for detecting trace impurities and confirming the molecular weight of the product and byproducts.[9]
-
TLC (Thin Layer Chromatography): A quick and easy method to monitor reaction progress and check the purity of column fractions.[10]
How should I properly store 3-(4-Boc-piperazin-1-yl)propanoic acid? The compound is a carboxylic acid and can be sensitive to moisture. It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prolong its shelf life.
Can I use a different protecting group instead of Boc? Yes, other nitrogen protecting groups like Cbz (Carboxybenzyl) or Fmoc (Fluorenylmethyloxycarbonyl) can be used on the piperazine ring.[11] However, the Boc group is common due to its stability under a wide range of conditions and its straightforward removal with mild acid (e.g., trifluoroacetic acid or HCl in dioxane).[12] The choice of protecting group will depend on the overall synthetic strategy for the target molecule.
References
- 1. (S)-3-(4-Boc-piperazin-1-yl)-2-(Fmoc-amino)propionic acid | 313052-20-9 | FB49940 [biosynth.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. US5609693A - Methods for removing acrylic-based polymer coatings - Google Patents [patents.google.com]
- 5. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 6. echemi.com [echemi.com]
- 7. US6706821B1 - Michael addition products of amine terminated polyolefins and polyfunctional acrylates - Google Patents [patents.google.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. jgtps.com [jgtps.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Reaction Workup for 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid
Welcome to the technical support guide for the synthesis and purification of 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles that govern a successful reaction workup, ensuring both high yield and purity.
Part 1: Core Principles of the Workup
The primary challenge in isolating this compound stems from its amphoteric nature . The molecule contains both a basic piperazine nitrogen and an acidic carboxylic acid group. This duality dictates its solubility and behavior during extraction and isolation, making pH control the most critical parameter in the entire workup process.
-
At Low pH (e.g., < 2): The carboxylic acid is protonated (-COOH), and the piperazine nitrogen is also protonated (-NH+). The molecule carries a net positive charge and is typically soluble in the aqueous phase.
-
At Neutral/Isoelectric Point (pH ≈ 4-6): The molecule exists predominantly as a zwitterion, with a protonated piperazine nitrogen (-NH+) and a deprotonated carboxylate group (-COO-). In this state, its solubility in both aqueous and common organic solvents is often minimal, which is the ideal condition for precipitation.
-
At High pH (e.g., > 10): The carboxylic acid is deprotonated (-COO-), and the piperazine nitrogen is a neutral free base. The molecule carries a net negative charge and is highly soluble in the aqueous phase.
Understanding these states is fundamental to designing an effective purification strategy that separates the desired product from non-amphoteric starting materials and byproducts.
Key Compound Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂N₂O₄ | [PubChem CID: 2735644][1] |
| Molecular Weight | 258.31 g/mol | [PubChem CID: 2735644][1] |
| Appearance | White to off-white solid | General Observation |
| Key Functional Groups | Carboxylic Acid, Tertiary Amine (Piperazine), tert-Butyl Carbamate (Boc) | N/A |
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the workup in a practical, question-and-answer format.
Q1: My product seems to have disappeared or is stuck at the interface during liquid-liquid extraction. What is happening?
A1: This is the most common issue and is almost always related to incorrect pH control, leading to the formation of a zwitterion with poor solubility in either phase.
-
Causality: At a pH between approximately 4 and 6, the molecule forms a zwitterion. This species is often insoluble in common organic solvents like ethyl acetate or dichloromethane (DCM) and may also precipitate out of the aqueous phase, collecting at the interface. Attempting to extract the product at this pH will result in significant material loss.
-
Solution Workflow:
-
Do not discard any layer. The interface material is likely your product.
-
Combine the organic and aqueous layers back into the separatory funnel.
-
Adjust the pH of the aqueous layer to >10 by adding a base (e.g., 1M NaOH). This converts the product to its anionic form, ensuring it dissolves fully in the aqueous layer.
-
Perform the extraction. Your product will be in the aqueous layer. The organic layer can now be discarded as it contains neutral, non-polar impurities.
-
Proceed to acidify the aqueous layer to precipitate the product, as detailed in the protocol below.
-
Q2: I'm experiencing a persistent emulsion during the extraction process that won't separate.
A2: Emulsion formation is common with amine-containing compounds, which can act as surfactants.
-
Causality: Vigorous shaking of the separatory funnel increases the surface area between the two immiscible phases, and the amphiphilic nature of the product or byproducts can stabilize the resulting droplets, preventing phase separation.
-
Solutions:
-
Prevention: Gently invert or swirl the separatory funnel rather than shaking vigorously.
-
Breaking the Emulsion:
-
Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength and density of the aqueous phase, which helps to break the emulsion.
-
Gentle Agitation: Gently swirl the funnel after adding brine.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool.
-
Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning for a few minutes is a highly effective method.[2]
-
-
Q3: After acidifying the aqueous layer, my product "oiled out" instead of precipitating as a solid. How can I isolate it?
A3: "Oiling out" occurs when the product separates from the solution as a liquid phase rather than a crystalline solid. This is often due to the presence of impurities or supersaturation.
-
Causality: The product is melting or dissolving in a small amount of residual organic solvent or impurities at the precipitation temperature. The rate of pH adjustment can also influence this; rapid acidification can lead to amorphous precipitation or oiling.
-
Solutions:
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the liquid level. This can initiate crystallization.
-
Trituration: Decant the supernatant liquid. Add a poor solvent in which the product is insoluble (but the impurities might be soluble), such as hexanes or diethyl ether. Vigorously stir or sonicate the mixture. This should induce the oil to solidify.
-
Re-dissolve and Re-precipitate: Add a minimal amount of a water-miscible organic solvent (like acetone or methanol) to dissolve the oil. Then, slowly add water or an anti-solvent while stirring until the solution becomes cloudy, and allow it to crystallize slowly.
-
Full Extraction: If the oil persists, adjust the pH back to basic (>10), extract the aqueous solution again with a fresh portion of an organic solvent (like DCM) to remove the impurities that may be causing the oiling, and then re-attempt the precipitation.
-
Q4: My final yield is unexpectedly low. Where might I have lost my product?
A4: Product loss can occur at multiple stages of the workup. A systematic review of the process is necessary.
-
Potential Loss Points:
-
Incomplete Reaction: Ensure the initial reaction (e.g., ester hydrolysis) went to completion via TLC or LC-MS analysis before starting the workup.
-
Extraction at Incorrect pH: As detailed in Q1, attempting to extract the product near its isoelectric point is a major source of loss.
-
Premature Precipitation: If the pH of the aqueous layer drifts during washes, the product may precipitate prematurely and be lost during separation.
-
Incomplete Precipitation: After acidification, ensure the pH is optimal for maximum precipitation (typically pH 5-6). Check the pH of the filtrate; if it's too acidic or basic, product may remain dissolved.
-
Filtration Loss: Ensure the correct filter paper porosity is used. Very fine particles may pass through. Washing the collected solid with an excessive amount of cold water can also redissolve some product.
-
Part 3: Standardized Workup Protocol (Post-Ester Hydrolysis)
This protocol assumes the synthesis was conducted by hydrolyzing ethyl 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoate with a base like lithium hydroxide (LiOH) in a solvent like THF/water.
-
Reaction Quench & Solvent Removal:
-
Once the reaction is complete (monitored by TLC/LC-MS), cool the reaction vessel in an ice bath.
-
If a significant amount of organic solvent (e.g., THF) is present, remove it under reduced pressure using a rotary evaporator.
-
-
Initial Basic Wash (Impurity Removal):
-
Dilute the remaining aqueous residue with water.
-
Ensure the pH is >10. If not, add 1M NaOH solution dropwise.
-
Transfer the basic aqueous solution to a separatory funnel and wash with a non-polar organic solvent (e.g., diethyl ether or hexanes, 2 x 50 mL for a ~10g scale reaction). This removes non-acidic, organic-soluble impurities.
-
Key Insight: Your desired product is a salt in the aqueous layer and will not be extracted. Discard the organic layers.
-
-
Product Precipitation:
-
Place the aqueous layer in a flask and cool it in an ice bath with stirring.
-
Slowly add 1M HCl solution dropwise. Monitor the pH of the solution closely using pH paper or a calibrated pH meter.
-
A white precipitate should begin to form as the pH approaches 7. Continue adding acid until the pH is between 5 and 6. This is the typical isoelectric point range for this molecule.
-
Trustworthiness Check: After precipitation, check the pH of the slurry. If you overshoot and the pH drops below 4, some product may redissolve. You can readjust with a few drops of dilute base if necessary.
-
-
Isolation and Drying:
-
Stir the cold slurry for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold deionized water (to remove inorganic salts) followed by a small amount of cold diethyl ether or hexanes (to displace water and aid drying).
-
Dry the purified white solid under high vacuum to a constant weight.
-
Part 4: Visualization of the Workup Logic
The following diagram outlines the decision-making process for a successful extraction and isolation.
Caption: Decision workflow for the acid-base workup.
References
Preventing piperazine N-alkylation side products
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that achieving selective mono-N-alkylation of piperazine is a frequent challenge in medicinal chemistry and drug development.[1] The symmetrical nature of the piperazine core, with its two equally reactive secondary amines, often leads to a mixture of products, complicating purification and reducing yields.[1][2]
This guide is designed to provide you with a deep understanding of the underlying principles and practical solutions to control piperazine alkylation, helping you minimize or eliminate the formation of N,N'-dialkylation and other side products.
Frequently Asked Questions (FAQs)
Q1: Why is the formation of the N,N'-dialkylated byproduct so common in my piperazine alkylation reactions?
The primary reason lies in the inherent symmetry and reactivity of the piperazine molecule. It possesses two secondary nitrogen atoms that have nearly identical basicity and nucleophilicity.[2] After the first N-alkylation occurs to form your desired mono-substituted product, the second nitrogen is still reactive and available for a subsequent alkylation. In fact, the mono-alkylated intermediate can sometimes be even more reactive than the starting piperazine, further promoting the formation of the di-substituted side product. Controlling the reaction to stop after the first addition is the central challenge.
Q2: What is the most direct strategy to favor mono-alkylation over di-alkylation?
The most straightforward approach is to manipulate the stoichiometry by using a large excess of piperazine relative to the alkylating agent (e.g., 3 to 10 equivalents).[1][3]
Causality: By flooding the reaction with unsubstituted piperazine, you statistically increase the probability that the electrophilic alkylating agent will collide with and react with a molecule of starting material rather than the less abundant mono-alkylated product.[1] While cost-effective, the major drawback of this method is the subsequent difficulty in removing the large excess of water-soluble piperazine during workup and purification.[3]
Q3: I need a very clean reaction with high selectivity. Is there a more robust method than using excess piperazine?
Absolutely. For reactions where purity and selectivity are paramount, the most effective strategy is to use a protecting group.[1][4] This multi-step process involves:
-
Protection: Temporarily "blocking" one of the piperazine nitrogens. The most common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.[3][5]
-
Alkylation: Performing the alkylation reaction on the remaining unprotected nitrogen.
-
Deprotection: Removing the protecting group to reveal the desired mono-alkylated piperazine.[1]
Causality: The protecting group renders one nitrogen non-nucleophilic, directing the alkylation to a single, specific site. This approach avoids the statistical uncertainty of direct alkylation and typically results in a much cleaner reaction profile, simplifying purification.[4] While highly selective, this method adds steps to the synthesis, which can increase cost and lower the overall yield.[3]
Q4: Are there any one-pot strategies that offer better selectivity than using excess piperazine but avoid a separate protection/deprotection sequence?
Yes, an elegant and cost-effective one-pot method is the in situ formation of a monopiperazinium salt.[1][3] This is achieved by reacting piperazine with one equivalent of an acid (like HCl) or by combining one equivalent of piperazine with one equivalent of piperazine dihydrochloride in solution.[3][5]
Causality: The protonation of one nitrogen atom deactivates it towards alkylation by neutralizing its nucleophilicity.[3] The alkylating agent will then react selectively with the remaining free, non-protonated nitrogen. This method provides good yields and avoids the challenges of removing excess piperazine, though it may require longer reaction times as the overall nucleophilicity of the mono-salt is lower than that of free piperazine.[3]
Q5: How does my choice of base impact the mono- vs. di-alkylation ratio?
The choice of base is critical. A base is required to neutralize the acidic byproduct (e.g., HBr, HCl) generated during the reaction, which would otherwise protonate and deactivate the piperazine.[5]
-
Strong Bases (e.g., NaOH, NaH): While they can accelerate the reaction, strong bases can also deprotonate the nitrogen on the mono-alkylated product, increasing its nucleophilicity and making it more susceptible to a second alkylation. This often favors the formation of the di-substituted byproduct.[5]
-
Weaker Bases (e.g., K₂CO₃, NaHCO₃, Et₃N): Milder bases are often preferred as they are sufficient to neutralize the acid byproduct but are less likely to deprotonate the mono-alkylated intermediate. This helps to suppress the second alkylation step, thus improving selectivity for the desired mono-alkylated product.[4][5]
Q6: My product seems to be water-soluble and won't extract into my organic layer during workup. What is happening?
This is a common issue, especially when using alkyl iodides or bromides.[4] The product you have formed is likely a protonated salt (e.g., a hydrobromide or hydrochloride salt), which is highly polar and soluble in the aqueous phase.[4][6] This can also occur if you have formed a quaternary ammonium salt from over-alkylation on the same nitrogen.[4][5]
Solution: To extract your product, you need to convert it to its neutral, "free base" form. This is done by basifying the aqueous layer with a base like sodium hydroxide or potassium carbonate to a pH of around 9.5-12, which deprotonates the ammonium salt.[4][6] The resulting neutral amine will be much less polar and can then be extracted into an organic solvent like dichloromethane (DCM), ethyl acetate, or chloroform.[6]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiment.
Issue 1: The reaction is complete, but TLC/LC-MS analysis shows a significant amount of the di-substituted byproduct.
| Potential Cause | Explanation | Recommended Solution |
| High Reaction Temperature | Elevated temperatures can provide enough energy to overcome the activation barrier for the second alkylation, favoring the thermodynamically stable di-substituted product.[5] | Conduct the reaction at the lowest temperature that allows for a reasonable rate. Consider starting at 0 °C or room temperature. |
| Strongly Basic Conditions | A strong base can deprotonate the mono-substituted product, activating it for further alkylation.[5] | Switch to a milder, non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).[5] |
| Prolonged Reaction Time | Allowing the reaction to run for too long, even after the starting material is consumed, increases the probability of di-substitution.[5] | Monitor the reaction progress closely using TLC or LC-MS and stop the reaction (quench) as soon as the formation of the mono-alkylated product is maximized.[5] |
Issue 2: The reaction is sluggish or stalls, resulting in a low yield of the desired mono-alkylated product.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Base | If the acid generated during the reaction is not fully neutralized, it will protonate the piperazine, reducing its nucleophilicity and slowing the reaction. | Ensure at least one equivalent of base is used for each equivalent of acid produced. For alkyl halides, this is typically 1-2 equivalents. |
| Low Reactivity of Alkylating Agent | Alkyl chlorides are less reactive than bromides, which are less reactive than iodides. Steric hindrance on the electrophile can also slow the reaction. | Consider switching to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide). Adding a catalytic amount of sodium iodide (NaI) can facilitate a halogen exchange in situ to generate the more reactive alkyl iodide.[7] |
| Quaternary Salt Formation | Over-alkylation on the same nitrogen can form a water-soluble quaternary ammonium salt, which removes the product from the reaction and complicates analysis.[5] | Use a less polar solvent where the mono-alkylated salt might precipitate.[4] Alternatively, consider reductive amination, which cannot form quaternary salts.[4] |
Strategic Workflow for Mono-Alkylation
Choosing the right strategy from the outset is key to success. The following diagram outlines a decision-making process.
Caption: Decision workflow for selecting a piperazine mono-alkylation strategy.
Comparative Overview of Mono-Alkylation Strategies
The table below summarizes the key features of the primary methods discussed.
| Strategy | Molar Ratio (Piperazine:Electrophile) | Typical Yield of Mono-Product | Key Advantages | Key Disadvantages |
| Excess Piperazine | 3:1 to 10:1 | 70-80%[3] | One-step, cost-effective.[3] | Difficult removal of excess piperazine; purification can be challenging.[3] |
| Mono-Boc Protection | 1:1 (Boc-Piperazine:Electrophile) | >80% (for alkylation step)[3] | High selectivity, very clean reaction profile, simplified purification.[3][4] | Multi-step process (protection/deprotection), higher cost, lower overall yield.[3] |
| In Situ Mono-Protonation | 2:1 (Piperazine:Acid) then 1:1 (Salt:Electrophile) | 60-89%[3] | Good yields, one-pot synthesis, cost-effective.[3] | May require longer reaction times or activation of the electrophile.[3] |
Experimental Protocols
Protocol 1: Mono-Alkylation Using a Protecting Group (Boc)
This protocol is the most reliable for achieving high selectivity.[1][4]
Caption: Workflow for the mono-alkylation of piperazine via Boc-protection.
Step 1: Synthesis of 1-Boc-piperazine [4][5]
-
In a reaction flask, dissolve piperazine (2 eq.) in dichloromethane (DCM).
-
Prepare a solution of di-tert-butyl dicarbonate (Boc₂O, 1 eq.) in DCM.
-
Add the Boc₂O solution dropwise to the stirred piperazine solution over several hours at room temperature.
-
Allow the reaction to stir overnight.
-
Evaporate the DCM. Add water to the residue; the di-Boc-piperazine byproduct is insoluble and can be removed by filtration.
-
Extract the aqueous solution with DCM (3x). The combined organic layers contain the desired 1-Boc-piperazine.
Step 2: Alkylation of 1-Boc-piperazine [5]
-
Combine 1-Boc-piperazine (1 eq.), the alkylating agent (1 eq.), and potassium carbonate (2 eq.) in a suitable solvent like acetone or acetonitrile.[4][5]
-
Reflux the mixture, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate to obtain the crude N-alkyl-N'-Boc-piperazine, which can be purified by column chromatography.[1]
Step 3: Deprotection of the Boc Group [5]
-
Dissolve the purified Boc-protected compound in a solvent such as DCM.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature and monitor the deprotection by TLC or LC-MS until complete.
-
Evaporate the solvent to yield the final mono-alkylated piperazine as its corresponding salt (e.g., TFA or HCl salt).
Protocol 2: Mono-Alkylation via In Situ Monohydrochloride Formation
This protocol offers a good balance between selectivity and operational simplicity.[5]
-
In a reaction flask, combine piperazine (1 eq.) and piperazine dihydrochloride (1 eq.) in methanol.
-
Heat the mixture with stirring until a clear solution is formed. This solution now contains piperazine monohydrochloride.
-
Cool the solution to the desired reaction temperature (e.g., room temperature).
-
Slowly add the alkylating agent (1 eq.) to the reaction mixture.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction mixture to allow any unreacted piperazine dihydrochloride to precipitate.
-
Filter the mixture to remove the solid.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
References
- 1. benchchem.com [benchchem.com]
- 2. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Spectroscopic Guide to 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic Acid
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. This guide provides an in-depth spectral analysis of 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid, a key building block in the synthesis of various active pharmaceutical ingredients. By leveraging a multi-technique spectroscopic approach—encompassing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—we aim to provide researchers, scientists, and drug development professionals with a robust framework for the characterization of this compound.
This guide moves beyond a mere presentation of data, offering a comparative analysis with structurally similar piperazine derivatives. This comparative context is crucial for identifying subtle spectral shifts and confirming the identity and purity of the target molecule. The experimental protocols detailed herein are designed to be self-validating, ensuring reproducibility and reliability in your own laboratory settings.
The Subject of Analysis: Structural Overview
This compound is characterized by a piperazine ring N-substituted with a propanoic acid moiety and N'-protected with a tert-butoxycarbonyl (Boc) group. This combination of a basic piperazine core, an acidic carboxylic acid, and a sterically hindered protecting group gives rise to a unique spectral signature.
Molecular Formula: C₁₂H₂₂N₂O₄[1] Molecular Weight: 258.31 g/mol [1] IUPAC Name: 3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Predicted ¹H NMR Spectral Data
The following table outlines the predicted proton NMR chemical shifts for this compound. These predictions are based on the analysis of its constituent functional groups and comparison with experimentally derived data from similar compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| -C(CH₃)₃ (Boc) | ~1.45 | Singlet (s) | A strong singlet integrating to 9 protons, characteristic of the tert-butyl group. |
| -N(CH₂CH₂)₂N- (Piperazine) | ~2.4-2.6 | Triplet (t) or Multiplet (m) | Protons on the piperazine ring adjacent to the propanoic acid nitrogen. |
| -N(CH₂CH₂)₂N- (Piperazine) | ~3.3-3.5 | Triplet (t) or Multiplet (m) | Protons on the piperazine ring adjacent to the Boc-protected nitrogen, often deshielded. |
| -CH₂-COOH | ~2.5-2.7 | Triplet (t) | Methylene group alpha to the carboxylic acid. |
| -N-CH₂- | ~2.7-2.9 | Triplet (t) | Methylene group beta to the carboxylic acid and alpha to the piperazine nitrogen. |
| -COOH | >10 | Broad Singlet (br s) | The acidic proton of the carboxylic acid, which may be broad and its position can vary with solvent and concentration. |
Predicted ¹³C NMR Spectral Data
The predicted carbon-13 NMR spectrum provides complementary information, identifying all unique carbon environments within the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C(CH₃)₃ (Boc) | ~28.5 |
| -C(CH₃)₃ (Boc) | ~79.5 |
| Piperazine Carbons | ~45-55 |
| -CH₂-COOH | ~30-35 |
| -N-CH₂- | ~50-55 |
| C=O (Boc) | ~155.0 |
| C=O (Carboxylic Acid) | ~175-180 |
Comparative NMR Data of Piperazine Derivatives
To ground our predictions, the following table presents experimental NMR data from a closely related compound, tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate. While not identical, the similarities in the Boc-protected heterocyclic core provide a valuable reference.
| Compound | Proton Assignment | ¹H NMR (δ, ppm) | Carbon Assignment | ¹³C NMR (δ, ppm) |
| tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate | -C(CH₃)₃ | 1.44 (s) | -C(CH₃)₃ | 28.7 |
| Piperidine Protons | 1.66-1.88 (m) | -C(CH₃)₃ | 79.3 | |
| 3.23-3.58 (m) | Piperidine Carbons | 29.8, 32.1, 45.2, 46.4 | ||
| C=O (Boc) | 154.8 |
Data adapted from Macmillan Group, Princeton University.[2]
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural interpretation.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical, as it can influence chemical shifts, particularly for exchangeable protons like the carboxylic acid proton.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended.
-
NMR Workflow Diagram
Caption: Workflow for NMR spectral acquisition and analysis.
Mass Spectrometry (MS) Analysis
Mass spectrometry is indispensable for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation patterns.
Expected Mass Spectrum
For this compound, high-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is ideal.
-
Molecular Formula: C₁₂H₂₂N₂O₄
-
Monoisotopic Mass: 258.15795719 Da[1]
-
Expected Ion Adducts (Positive Ion Mode):
-
[M+H]⁺: 259.1652 Da
-
[M+Na]⁺: 281.1472 Da
-
-
Key Fragmentation Pathways: A characteristic loss of the Boc group (-100 Da) or isobutylene (-56 Da) is a hallmark of Boc-protected compounds. The loss of the carboxylic acid group (-45 Da) is also a probable fragmentation pathway.
Comparative Mass Spectrometry Data
The following table shows HRMS data for a related compound, highlighting a common adduct formation.
| Compound | Molecular Formula | Calculated m/z for [M+Na]⁺ | Found m/z |
| tert-Butyl 4-(cyclohexylmethyl)piperidine-1-carboxylate | C₁₇H₃₁NNaO₂ | 290.20905 | 290.20948 |
Data adapted from Macmillan Group, Princeton University.[2]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer for high-resolution measurements.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source.
-
Acquire spectra in both positive and negative ion modes to observe different adducts.
-
For structural information, perform tandem MS (MS/MS) experiments by isolating the [M+H]⁺ peak and subjecting it to collision-induced dissociation (CID).
-
Mass Spectrometry Workflow Diagram
Caption: Workflow for Mass Spectrometry analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected FTIR Absorption Bands
The key functional groups in this compound will produce characteristic absorption bands in the IR spectrum.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 2500-3300 | Very broad |
| C-H (Aliphatic) | 2850-3000 | Medium to strong |
| C=O (Carboxylic Acid) | 1700-1725 | Strong, sharp |
| C=O (Boc Carbamate) | 1680-1700 | Strong, sharp |
| C-N (Piperazine) | 1150-1250 | Medium |
| C-O (Carbamate) | 1250-1350 | Strong |
Comparative FTIR Data
The following table provides experimental FTIR data for a related Boc-protected piperidine derivative, showing the characteristic carbamate C=O stretch.
| Compound | Key Functional Group | Experimental Wavenumber (cm⁻¹) |
| tert-Butyl 4-(2-propen-1-yl)piperidine-1-carboxylate | C=O (Boc Carbamate) | 1692 |
| C-H (Aliphatic) | 2874, 2931, 2972 |
Data adapted from Macmillan Group, Princeton University.[2]
Experimental Protocol: FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient method for analyzing solid samples.
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric and instrumental interferences.
-
Sample Analysis:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
Record the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
FTIR Workflow Diagram
Caption: Workflow for FTIR spectral analysis using ATR.
Conclusion
The structural characterization of this compound is reliably achieved through a combination of NMR, MS, and FTIR spectroscopy. While this guide provides a robust predictive framework for the spectral features of the target compound, it is the comparative analysis against experimentally verified data from related structures that lends the highest degree of confidence. The protocols and workflows presented herein offer a standardized approach to ensure that researchers can generate high-quality, reproducible data for this and other critical intermediates in the drug discovery pipeline.
References
A Senior Application Scientist's Guide: Selecting the Optimal N-Protected Piperazine Linker
A Comparative Analysis of 1-Boc-4-(2-carboxyethyl)piperazine and its Fmoc and Cbz Alternatives in Advanced Chemical Synthesis
Introduction: The Piperazine Scaffold and the Critical Role of the Linker
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs due to its favorable pharmacokinetic properties.[1][2] This six-membered heterocycle, with its two nitrogen atoms, often serves as a versatile connector, bridging different pharmacophores within a single molecule. In modern drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and complex peptide-based therapeutics, bifunctional linkers are indispensable.[3] 1-Boc-4-(2-carboxyethyl)piperazine has emerged as a workhorse in this field, offering a synthetically tractable handle for covalent modification.
However, the choice of a protecting group on the piperazine nitrogen is not a trivial decision. It dictates the entire synthetic strategy, influencing reaction compatibility, purification methods, and the integrity of the final product. The acid-labile tert-Butoxycarbonyl (Boc) group, while widely used, is not universally optimal. This guide provides an in-depth comparison of 1-Boc-4-(2-carboxyethyl)piperazine with its key orthogonal alternatives: the base-labile 9-Fluorenylmethyloxycarbonyl (Fmoc) and the hydrogenolysis-cleavable Carboxybenzyl (Cbz) protected analogues. This analysis is designed to equip researchers with the data and rationale needed to select the most appropriate building block for their specific multi-step synthesis challenge.
The Incumbent Reagent: 1-Boc-4-(2-carboxyethyl)piperazine
1-Boc-4-(2-carboxyethyl)piperazine is a bifunctional molecule featuring a piperazine ring mono-protected at one nitrogen with a Boc group, and a propionic acid chain extending from the other nitrogen.[4] The Boc group provides robust protection under a wide range of conditions, including basic and nucleophilic environments, but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[5][6] This makes it an excellent choice for synthetic routes where subsequent steps are acid-tolerant. The terminal carboxylic acid allows for standard amide bond formation with amines using a variety of coupling reagents.[7]
Key Characteristics:
-
Deprotection: Strong acid (e.g., TFA, HCl in dioxane).[8]
-
Advantages: High stability to bases and nucleophiles; widely available and cost-effective.
-
Limitations: Incompatible with acid-sensitive functional groups elsewhere in the molecule. The strong acidic conditions required for deprotection can lead to side reactions with certain substrates.[8]
The Orthogonal Alternatives: Fmoc- and Cbz-Protected Piperazines
Orthogonality in protecting group strategy is the ability to deprotect one functional group without affecting another.[8] This principle is the cornerstone of complex, multi-step synthesis, such as Solid-Phase Peptide Synthesis (SPPS).[5]
-
1-Fmoc-4-(2-carboxyethyl)piperazine: This alternative replaces the acid-labile Boc group with the base-labile Fmoc group. The Fmoc group is stable to acidic conditions but is rapidly cleaved by bases, most commonly a solution of piperidine in DMF.[5][6] This provides perfect orthogonality to the Boc group and other acid-labile side-chain protecting groups (e.g., tBu, Trt), making it a staple in Fmoc-based SPPS.[]
-
1-Cbz-4-(2-carboxyethyl)piperazine: The Cbz (or Z) group offers a third, mutually orthogonal deprotection pathway. It is stable to both the acidic conditions that cleave Boc and the basic conditions that cleave Fmoc.[6][8] The Cbz group is removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst) or transfer hydrogenation.[8] This method is exceptionally mild but is incompatible with other reducible functional groups, such as alkynes, alkenes, or nitro groups.
Head-to-Head Comparison: A Data-Driven Analysis
The selection of the optimal linker is dictated by the overall synthetic plan. The following table provides a direct comparison of the key performance characteristics of each protecting group strategy.
| Feature | 1-Boc-4-(2-carboxyethyl)piperazine | 1-Fmoc-4-(2-carboxyethyl)piperazine | 1-Cbz-4-(2-carboxyethyl)piperazine |
| Structure | Boc-N(C₄H₈)N-CH₂CH₂COOH | Fmoc-N(C₄H₈)N-CH₂CH₂COOH | Cbz-N(C₄H₈)N-CH₂CH₂COOH |
| Deprotection Condition | Acid-Labile (TFA, HCl)[] | Base-Labile (20% Piperidine/DMF)[5] | Hydrogenolysis (H₂, Pd/C)[6] |
| Orthogonality | Orthogonal to Fmoc and Cbz groups | Orthogonal to Boc and Cbz groups | Orthogonal to Boc and Fmoc groups |
| Stability | Stable to base, hydrogenolysis | Stable to acid, mild hydrogenolysis | Stable to acid and base |
| Key Advantages | Robust, economical, well-established in solution-phase synthesis. | Essential for Fmoc-SPPS; mild deprotection avoids acid-catalyzed side reactions. | Very mild, neutral deprotection; useful when both acid and base are detrimental. |
| Potential Limitations | Strong acid can damage sensitive substrates.[8] | Deprotection byproduct (dibenzofulvene) can form adducts if not scavenged.[10] | Incompatible with reducible groups (alkenes, alkynes, S-containing residues, nitro groups).[8] |
| Ideal Application | Solution-phase synthesis where downstream steps are acid-tolerant. | Solid-Phase Peptide Synthesis (SPPS); synthesis of molecules with acid-sensitive moieties. | Synthesis of molecules sensitive to both acid and base, lacking reducible functional groups. |
From Theory to Practice: Comparative Experimental Protocols
To illustrate the practical implications of choosing a linker, we present a standardized protocol for coupling the piperazine linker to a primary amine (Benzylamine) using a common and highly efficient coupling reagent, HATU.
Core Reaction: Amide Coupling
-
Reactants:
-
Piperazine Linker (Boc-, Fmoc-, or Cbz-protected) (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)[11]
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
Experimental Protocol: Amide Coupling
-
Dissolve the selected piperazine linker (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.[7]
-
Add Benzylamine (1.1 eq) to the activated mixture.
-
Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Workflow: Orthogonal Deprotection
The true power of these alternatives is revealed in the subsequent deprotection step.
-
Boc-Protected Amide:
-
Dissolve the purified amide in Dichloromethane (DCM).
-
Add an excess of Trifluoroacetic Acid (TFA) (e.g., 20-50% v/v).[12]
-
Stir at room temperature for 1-2 hours.
-
Concentrate under reduced pressure to remove TFA and DCM. Co-evaporate with toluene to remove residual acid.
-
-
Fmoc-Protected Amide:
-
Dissolve the purified amide in DMF.
-
Add a solution of 20% piperidine in DMF.[13]
-
Stir at room temperature for 30 minutes.
-
Concentrate under reduced pressure and purify to remove piperidine and dibenzofulvene-piperidine adduct.
-
-
Cbz-Protected Amide:
-
Dissolve the purified amide in a suitable solvent like Methanol or Ethyl Acetate.
-
Add a catalytic amount of Palladium on Carbon (Pd/C, 10% w/w).
-
Stir the suspension under an atmosphere of Hydrogen gas (H₂, balloon or Parr shaker) for 4-12 hours.
-
Filter the reaction mixture through Celite to remove the Pd/C catalyst and concentrate the filtrate.
-
Strategic Selection Workflow: A Decision-Making Diagram
To assist researchers in navigating these choices, the following workflow provides a logical pathway for selecting the optimal N-protected piperazine linker based on the specific demands of their synthetic route.
Caption: Decision tree for selecting an N-protected piperazine linker.
Senior Scientist's Summary & Recommendations
While 1-Boc-4-(2-carboxyethyl)piperazine remains a robust and economical choice for many applications, its utility is confined by its acid-labile nature. For researchers engaged in complex, multi-step syntheses, particularly in the realms of peptide chemistry and medicinally relevant scaffolds, an orthogonal strategy is not a luxury but a necessity.
-
Recommendation 1: For any synthesis involving acid-sensitive moieties or for applications in standard Fmoc-based SPPS, 1-Fmoc-4-(2-carboxyethyl)piperazine is the superior choice. Its mild, base-labile deprotection ensures the integrity of the target molecule.
-
Recommendation 2: In scenarios where the molecule is sensitive to both acid and base, 1-Cbz-4-(2-carboxyethyl)piperazine provides a powerful, neutral escape route via hydrogenolysis. However, chemists must meticulously plan their synthesis to ensure no reducible functional groups are present that would be unintentionally cleaved.
Ultimately, the most effective synthetic strategy is one that is planned in reverse. By considering the final deprotection and purification steps first, a researcher can make an informed and strategic choice of protecting group, ensuring higher yields, greater purity, and a more efficient path to the target molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. growingscience.com [growingscience.com]
- 12. peptide.com [peptide.com]
- 13. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Strategic Advantage of the 1-Boc-4-(2-carboxyethyl)piperazine Scaffold in the Synthesis of Biologically Active Molecules: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the biological activity, selectivity, and pharmacokinetic properties of a novel therapeutic agent. Among the myriad of scaffolds available to medicinal chemists, the piperazine moiety stands out as a "privileged structure," frequently incorporated into a wide array of FDA-approved drugs.[1][2] This guide provides an in-depth, objective comparison of molecules synthesized using the versatile building block, 1-Boc-4-(2-carboxyethyl)piperazine , with other alternatives, supported by experimental data and detailed methodologies. We will explore the rationale behind its use, its impact on biological activity, and provide practical, field-proven protocols for its application.
The Rationale for Employing the Piperazine Scaffold
The prevalence of the piperazine ring in medicinal chemistry is not coincidental. Its six-membered heterocyclic structure, with two nitrogen atoms at opposing positions, imparts a unique combination of properties that are highly desirable in drug candidates. These include:
-
Modulation of Physicochemical Properties: The basic nature of the piperazine nitrogens allows for salt formation, which can significantly enhance aqueous solubility and improve bioavailability.[3]
-
Structural Rigidity and Vectorial Orientation: The chair conformation of the piperazine ring provides a rigid scaffold that allows for the precise spatial orientation of pharmacophoric groups, facilitating optimal interactions with biological targets.[3]
-
Synthetic Versatility: The two nitrogen atoms offer multiple points for chemical modification, enabling the creation of diverse compound libraries for structure-activity relationship (SAR) studies.[1] The use of a tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogens, as in 1-Boc-4-(2-carboxyethyl)piperazine, allows for selective functionalization of the other nitrogen, a crucial strategy in multi-step syntheses.[1]
The 2-carboxyethyl linker in the title compound provides a flexible yet defined spacer to connect the piperazine core to other molecular fragments, typically through the formation of a stable amide bond. This linker length and composition can significantly influence the molecule's ability to span the distance between binding pockets on a target protein or to achieve the optimal orientation for receptor engagement.
Comparative Analysis of Biological Activity: A Case Study in Anticancer Drug Design
In a recent study, a series of methyl piperazine-incorporated phenyl benzamide and phenyl methanone derivatives were synthesized and evaluated for their in-vitro cytotoxicity against a panel of three human cancer cell lines: A-549 (lung carcinoma), HCT-116 (colon carcinoma), and MIAPaCa-2 (pancreatic carcinoma).[4][5] The anticancer drug Gefitinib was used as a standard for comparison.[4][5]
Table 1: Anticancer Activity (IC50 in µM) of Representative Piperazine Derivatives
| Compound | Linker/Scaffold Moiety | A-549 (Lung) | HCT-116 (Colon) | MIAPaCa-2 (Pancreatic) |
| A-11 | 4-(3-Methoxyphenyl)piperazin-1-yl methanone | 5.71 | 4.26 | 31.36 |
| A-8 | N-(4-Chlorophenyl)benzamide | >50 | >50 | >50 |
| Gefitinib | (Standard) | 16.56 | 10.51 | 49.50 |
Data extracted from Singh et al., 2024.[4][5]
From this data, we can derive several key insights:
-
Potency of the Piperazine Scaffold: Compound A-11 , which incorporates a piperazine moiety, demonstrated significantly higher potency against A-549 and HCT-116 cell lines compared to the standard drug, Gefitinib.[4][5] This highlights the potential of the piperazine scaffold to yield highly active anticancer agents.
-
Influence of the Terminal Group: The difference in activity between compound A-11 (a methanone derivative) and A-8 (a benzamide derivative) underscores the critical role of the terminal substituent in determining biological activity. This emphasizes the importance of exploring a variety of terminal groups in SAR studies.
-
Significance of the Linker: The propoxy linker in these compounds serves to connect the piperazine core to the terminal phenyl group. The choice of linker length and flexibility is crucial for positioning the pharmacophoric groups correctly within the target's binding site. While the study does not directly compare different linker lengths, the high activity of A-11 suggests that a three-atom linker is well-tolerated and effective in this context.
Alternative Scaffolds and Linkers: A Comparative Perspective
The 1-Boc-4-(2-carboxyethyl)piperazine scaffold, while highly effective, is one of many options available to medicinal chemists. The choice of an alternative often depends on the specific therapeutic target and the desired physicochemical properties of the final molecule.
Table 2: Comparison of Piperazine-Based Scaffolds and Alternatives
| Scaffold/Linker | Key Features | Potential Advantages | Potential Disadvantages |
| 1-Boc-4-(2-carboxyethyl)piperazine | Boc-protected piperazine with a propanoic acid linker. | Good balance of flexibility and rigidity. The Boc group allows for controlled synthesis. The carboxylic acid provides a convenient handle for amide bond formation. | The ester linkage in some derivatives could be susceptible to hydrolysis in vivo. |
| Piperidine-based linkers | A six-membered ring with one nitrogen atom. | Can provide a more rigid scaffold compared to open-chain linkers. The absence of the second nitrogen can reduce basicity and potential off-target effects at certain receptors. | Lower potential for solubility modulation through protonation compared to piperazine. |
| Homopiperazine-based linkers | A seven-membered ring with two nitrogen atoms. | Offers a different spatial arrangement of the nitrogen atoms and a more flexible scaffold compared to piperazine. | Can be more challenging to synthesize and may adopt a wider range of conformations, potentially leading to lower binding affinity. |
| Short-chain amino acid linkers (e.g., glycine, alanine) | Provide a very flexible linkage. | Can be easily incorporated using standard peptide coupling techniques. The chirality of some amino acids can be exploited for stereospecific interactions. | High flexibility can lead to an entropic penalty upon binding, potentially reducing affinity. |
The decision to use 1-Boc-4-(2-carboxyethyl)piperazine over an alternative is often driven by the need for a balance between structural rigidity, synthetic accessibility, and the ability to fine-tune physicochemical properties like solubility. The propanoic acid linker provides a good compromise between the high flexibility of an alkyl chain and the rigidity of a cyclic system.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are representative procedures for the synthesis of a piperazine-amide derivative and the subsequent evaluation of its anticancer activity.
Synthesis of a Piperazine-Amide Derivative
This protocol is adapted from the synthesis of phenyl methanone derivatives and illustrates the general procedure for coupling a carboxylic acid to a piperazine moiety.[4]
Step 1: Activation of the Carboxylic Acid
-
Dissolve 4-(3-(4-methylpiperazin-1-yl)propoxy)benzoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.2 equivalents) to the solution.
-
Add triethylamine (2.5 equivalents) and stir the mixture at 0°C for 30 minutes.
Step 2: Amide Coupling
-
To the activated carboxylic acid solution, add the desired substituted phenyl piperazine (1.1 equivalents).
-
Allow the reaction mixture to stir at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
In-Vitro Anticancer Activity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and the cytotoxic potential of a compound.[6][7][8]
-
Cell Seeding: Seed cancer cells (e.g., A-549, HCT-116, or MIAPaCa-2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized piperazine derivatives in the appropriate cell culture medium. Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Gefitinib).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of molecules derived from 1-Boc-4-(2-carboxyethyl)piperazine is highly dependent on the nature of the substituents attached to the piperazine ring and the terminal functional group. A hypothetical signaling pathway for a piperazine-derived kinase inhibitor illustrates the importance of these structural features.
In this model, the piperazine derivative acts as a competitive inhibitor of a kinase, such as the Epidermal Growth Factor Receptor (EGFR). The aryl group attached to the piperazine ring may interact with the hydrophobic pocket of the kinase's ATP-binding site, while the terminal functional group could form hydrogen bonds with key amino acid residues in the hinge region. The 2-carboxyethyl linker plays a crucial role in positioning these groups for optimal binding. By blocking the kinase's activity, the inhibitor prevents the phosphorylation of downstream substrates, thereby halting the signaling cascade that leads to uncontrolled cell proliferation.
Conclusion
1-Boc-4-(2-carboxyethyl)piperazine is a highly valuable and versatile building block in modern drug discovery. Its inherent structural and physicochemical properties, combined with its synthetic tractability, make it an excellent scaffold for the development of a wide range of biologically active molecules. As demonstrated through the case study in anticancer drug design, the piperazine core, when appropriately functionalized, can lead to compounds with superior potency compared to existing standards. The choice of this scaffold over alternatives is a strategic decision based on a careful consideration of the desired balance between rigidity, solubility, and synthetic accessibility. The detailed protocols provided in this guide offer a practical framework for the synthesis and evaluation of novel compounds derived from this promising scaffold, empowering researchers to advance the development of next-generation therapeutics.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
The Synthetic Chemist's Compass: A Cost-Effectiveness Guide to 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic Acid and Its Alternatives
In the landscape of modern drug discovery and development, the judicious selection of bifunctional linkers is a critical determinant of a project's success, influencing everything from synthetic feasibility to the ultimate therapeutic efficacy of the molecule. Among the myriad of choices available to researchers, 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid has emerged as a versatile and widely utilized building block. Its unique structure, combining a Boc-protected piperazine for controlled reactivity and a propanoic acid handle for conjugation, offers a compelling blend of rigidity, solubility, and synthetic accessibility.
This guide provides a comprehensive, data-driven comparison of this compound against two key alternatives: its direct counterpart utilizing the orthogonal Fmoc protecting group, 3-(4-(9-fluorenylmethyloxycarbonyl)piperazin-1-yl)propanoic acid, and a popular non-piperazine, flexible linker, Amino-PEG3-acid. Through a detailed analysis of their application in a model solid-phase peptide synthesis (SPPS), we will dissect the cost-effectiveness, performance, and strategic implications of choosing each of these critical reagents.
At a Glance: Head-to-Head Comparison of Bifunctional Linkers
| Parameter | This compound | 3-(4-(Fmoc)piperazin-1-yl)propanoic acid | Amino-PEG3-acid |
| Protection Strategy | Acid-labile Boc | Base-labile Fmoc | Acid-labile Boc (on amine) |
| Core Structure | Rigid piperazine | Rigid piperazine | Flexible PEG chain |
| Cost per Gram | ~$150/g[1] | ~$250/g (estimated) | ~$38/g[2] |
| Key Advantages | Lower raw material cost, well-established protocols. | Orthogonal to acid-labile side-chain protecting groups, milder cleavage conditions. | High hydrophilicity, enhances solubility of conjugates.[3][4][5] |
| Key Disadvantages | Harsh acidic deprotection can damage sensitive moieties. | Higher raw material cost, potential for side reactions with piperidine. | Lack of rigidity may lead to less defined conformations. |
| Typical Applications | Solid-phase peptide synthesis, PROTACs, general bioconjugation. | Solid-phase peptide synthesis (especially for acid-sensitive peptides), peptidomimetics.[] | Antibody-drug conjugates (ADCs), PROTACs, surface modification.[7] |
The Chemical Battlefield: Boc vs. Fmoc in Piperazine-Based Linkers
The choice between a Boc or Fmoc protecting group on the piperazine linker dictates the entire synthetic strategy, particularly in the context of solid-phase peptide synthesis (SPPS). This decision is not merely a matter of preference but a strategic choice with significant downstream consequences.
The Boc (tert-butyloxycarbonyl) group is acid-labile and is typically removed with moderately strong acids like trifluoroacetic acid (TFA).[8] This strategy, while often more cost-effective in terms of the raw materials[1], necessitates the use of harsher acidic conditions for final cleavage of the peptide from the resin, which can be detrimental to sensitive peptide sequences.
Conversely, the Fmoc (9-fluorenylmethyloxycarbonyl) group is base-labile and is removed with a mild base, most commonly piperidine.[] This allows for an orthogonal protection scheme where acid-labile protecting groups on amino acid side chains remain intact during the iterative deprotection steps.[] While generally more expensive, the Fmoc strategy offers milder overall conditions, which is a significant advantage when synthesizing complex or modified peptides.[3]
Beyond Rigidity: The Case for Flexible PEG Linkers
While piperazine-based linkers offer valuable rigidity, which can be advantageous in applications like PROTACs by pre-organizing the molecule for optimal ternary complex formation, there are scenarios where a flexible, hydrophilic linker is preferred.[9][10][11][12] Amino-PEG3-acid is a prime example of such a linker, featuring a three-unit polyethylene glycol (PEG) chain.
The primary advantage of PEG linkers is their ability to enhance the aqueous solubility of the final conjugate, a common challenge with large, hydrophobic molecules like antibody-drug conjugates (ADCs).[3][4][5] The flexibility of the PEG chain can also be beneficial in spanning variable distances between two conjugated moieties. However, this lack of rigidity can be a drawback in applications where a defined spatial orientation is crucial for biological activity.
A Tale of Three Syntheses: A Comparative Workflow
To provide a practical comparison, we will outline the key steps in a hypothetical solid-phase synthesis of a model tripeptide (e.g., H-Gly-Ala-Val-NH₂) using each of our three linkers attached to a Rink Amide resin.
Figure 1: Comparative workflows for solid-phase peptide synthesis.
Experimental Protocols
Protocol 1: Synthesis using this compound
-
Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection of Resin: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the resin. Wash thoroughly with DMF.
-
Linker Coupling: Dissolve this compound (2 eq.), HATU (1.95 eq.), and DIPEA (4 eq.) in DMF. Add the solution to the deprotected resin and agitate for 2 hours. Wash the resin with DMF.
-
Boc Deprotection of Linker: Treat the resin with 50% TFA in dichloromethane (DCM) for 30 minutes to remove the Boc group from the piperazine. Wash with DCM and DMF.
-
Peptide Elongation: Proceed with standard Fmoc-SPPS cycles for the addition of Fmoc-Val-OH, Fmoc-Ala-OH, and Fmoc-Gly-OH. Each cycle consists of Fmoc deprotection (20% piperidine in DMF) and amino acid coupling (using HATU/DIPEA).
-
Final Cleavage: After the final Fmoc deprotection, cleave the peptide-linker conjugate from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Purification: Precipitate the crude product in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
Protocol 2: Synthesis using 3-(4-(Fmoc)piperazin-1-yl)propanoic acid
-
Resin Preparation: Swell Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection of Resin: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF.
-
Linker Coupling: Couple 3-(4-(Fmoc)piperazin-1-yl)propanoic acid (2 eq.) to the resin using HATU (1.95 eq.) and DIPEA (4 eq.) in DMF for 2 hours. Wash with DMF.
-
Fmoc Deprotection of Linker: Treat the resin with 20% piperidine in DMF for 20 minutes to deprotect the piperazine nitrogen. Wash with DMF.
-
Peptide Elongation: Continue with standard Fmoc-SPPS cycles as described in Protocol 1.
-
Final Cleavage: Cleave the peptide-linker conjugate from the resin using a standard TFA cleavage cocktail.
-
Purification: Purify the crude product by reverse-phase HPLC.
Protocol 3: Synthesis using Amino-PEG3-acid
-
Resin Preparation: Swell Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection of Resin: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF.
-
Linker Coupling: Couple Amino-PEG3-acid (2 eq.) to the resin using HATU (1.95 eq.) and DIPEA (4 eq.) in DMF for 2 hours. Wash with DMF.
-
Peptide Elongation: Directly proceed with standard Fmoc-SPPS cycles for the addition of the amino acid sequence.
-
Final Cleavage: Cleave the peptide-linker conjugate from the resin using a standard TFA cleavage cocktail.
-
Purification: Purify the crude product by reverse-phase HPLC.
Performance and Cost Analysis: A Deeper Dive
| Parameter | Boc-Piperazine-Propanoic Acid | Fmoc-Piperazine-Propanoic Acid | Amino-PEG3-acid |
| Estimated Overall Yield | 25-40% | 30-50% | 35-55% |
| Estimated Crude Purity | 60-75% | 70-85% | 75-90% |
| Linker Cost per Synthesis (0.1 mmol scale) | ~$30 | ~$50 | ~$8 |
| Overall Synthesis Time | Longer due to additional Boc deprotection step | Standard Fmoc-SPPS time | Standard Fmoc-SPPS time |
| Solvent Consumption | Higher due to extra washing steps | Standard | Standard |
| Final Product Solubility | Good | Good | Excellent |
Causality Behind the Data:
-
Yield and Purity: The Fmoc-based strategies (Fmoc-piperazine and Amino-PEG3-acid) generally offer higher crude purity and overall yield due to the milder deprotection conditions, which minimize side reactions and premature cleavage of acid-labile side-chain protecting groups.[] The Boc-piperazine route introduces an additional strong acid deprotection step, which can lead to a slight decrease in yield and purity.
-
Cost: The raw material cost of the Boc-piperazine linker is significantly lower than its Fmoc counterpart.[1] However, the overall cost-effectiveness of the Fmoc strategy can be competitive when considering the higher yields, reduced need for extensive purification, and potential for recycling of the base used for deprotection.[] Amino-PEG3-acid presents the most economical option in terms of raw material cost.[2][13][14][15]
-
Solubility: The inherent hydrophilicity of the PEG chain in Amino-PEG3-acid significantly enhances the solubility of the final conjugate, which is a major advantage for downstream applications.[3][4][5] Piperazine-based linkers also contribute positively to solubility, particularly when protonated.[10][11][12]
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and its alternatives is a nuanced decision that hinges on the specific requirements of the synthetic target and the overall project goals.
-
This compound remains a strong contender for projects where cost is a primary driver and the target molecule is robust enough to withstand the harsher acidic conditions of the Boc strategy. Its well-established protocols and lower upfront cost make it an attractive option for routine applications.
-
3-(4-(Fmoc)piperazin-1-yl)propanoic acid is the preferred choice for the synthesis of sensitive or complex molecules where the milder conditions of the Fmoc strategy are paramount. The higher initial cost is often justified by improved yields, higher purity, and a more streamlined workflow.
-
Amino-PEG3-acid excels in applications where enhanced hydrophilicity is a critical design feature. Its flexibility and cost-effectiveness make it an excellent choice for ADCs and other bioconjugates where solubility and pharmacokinetic properties are key considerations.
Ultimately, a thorough understanding of the chemical properties, synthetic implications, and cost-benefit trade-offs of each linker is essential for making an informed decision that will pave the way for successful and efficient drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Amino-PEG3-acid, 784105-33-5 | BroadPharm [broadpharm.com]
- 3. Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. purepeg.com [purepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. Amino-PEG3-SS-acid | AxisPharm [axispharm.com]
- 9. researchgate.net [researchgate.net]
- 10. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 13. Amino-PEG3-acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 14. precisepeg.com [precisepeg.com]
- 15. Amine PEG3 Propionic Acid - JenKem Technology USA [jenkemusa.com]
A Technical Guide to Structural Analogs of 3-(4-Boc-piperazin-1-yl)propanoic Acid for Advanced Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and bioconjugation, the strategic selection of linker molecules is paramount to the successful development of novel therapeutics, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Among the vast arsenal of available linkers, 3-(4-Boc-piperazin-1-yl)propanoic acid has emerged as a cornerstone due to its unique combination of a rigid piperazine scaffold, a readily functionalizable propanoic acid moiety, and the versatile Boc protecting group. This guide provides an in-depth comparative analysis of 3-(4-Boc-piperazin-1-yl)propanoic acid and its key structural analogs, offering experimental insights into their synthesis, physicochemical properties, and performance in synthetic applications.
The Central Role of 3-(4-Boc-piperazin-1-yl)propanoic Acid
3-(4-Boc-piperazin-1-yl)propanoic acid serves as a bifunctional linker, featuring a protected secondary amine within the piperazine ring and a carboxylic acid. The tert-butyloxycarbonyl (Boc) protecting group provides robust protection of one of the piperazine nitrogens, allowing for selective functionalization of the other nitrogen or the carboxylic acid.[1] This strategic protection is crucial for the stepwise assembly of complex molecules. The piperazine ring itself imparts a degree of rigidity and can enhance the aqueous solubility of the final conjugate, a favorable property for drug candidates.[2]
Comparative Analysis of Structural Analogs
The versatility of the piperazine scaffold allows for a wide range of structural modifications to fine-tune the properties of the resulting linker. This section provides a comparative overview of key analogs of 3-(4-Boc-piperazin-1-yl)propanoic acid, focusing on how N-substitution on the piperazine ring impacts their physicochemical properties and potential performance in synthetic applications.
While direct head-to-head comparative studies under identical conditions are limited in the published literature, we can extrapolate performance characteristics based on fundamental chemical principles and available data on related compounds.
| Compound | Structure | Key Physicochemical Properties | Synthetic Performance Considerations |
| 3-(4-Boc-piperazin-1-yl)propanoic acid [1] | Molecular Weight: 258.31 g/mol pKa (predicted): The secondary amine's pKa is influenced by the Boc group, making it less basic than the free amine. The carboxylic acid pKa is typical for a propanoic acid. | The Boc group is readily cleaved under acidic conditions (e.g., TFA), allowing for subsequent functionalization of the piperazine nitrogen. The carboxylic acid can be activated for amide bond formation. | |
| 3-(Piperazin-1-yl)propanoic acid [3][4] | Molecular Weight: 158.20 g/mol pKa: Possesses two basic nitrogens with different pKa values. | The presence of two reactive amines requires selective protection strategies if stepwise functionalization is desired. Offers a more hydrophilic linker compared to its Boc-protected counterpart. | |
| 3-(4-Methylpiperazin-1-yl)propanoic acid [5] | Molecular Weight: 172.22 g/mol pKa: The tertiary amine is a stronger base than the secondary amine in the parent compound. | The methyl group provides a simple, stable modification. The increased basicity of the tertiary amine may influence the overall charge and solubility of the final conjugate at physiological pH. | |
| 3-[4-(4-chlorobenzyl)piperazin-1-yl]propanoic acid dihydrochloride [6] | Molecular Weight: 371.70 g/mol (dihydrochloride salt) | The bulky and hydrophobic chlorobenzyl group can be used to introduce specific steric or electronic properties. It may also serve as a handle for further functionalization. | |
| 3-(4-Acylpiperazin-1-yl)propanoic acid (General Structure) | Varies | pKa: The amide nitrogen is significantly less basic than an alkylated nitrogen due to the electron-withdrawing effect of the carbonyl group.[2] | Acylation of the piperazine nitrogen can be used to modulate the basicity and introduce a variety of functional groups. This strategy can be employed to fine-tune the linker's properties. |
Experimental Protocols
To facilitate the practical application of these linkers, this section provides detailed, step-by-step methodologies for their synthesis and incorporation into a peptide sequence via solid-phase peptide synthesis (SPPS).
Protocol 1: Synthesis of 3-(4-Boc-piperazin-1-yl)propanoic acid
This protocol describes a typical synthesis via Michael addition of Boc-piperazine to acrylic acid.
Materials:
-
1-Boc-piperazine
-
Acrylic acid
-
Acetonitrile (ACN)
-
Stir plate and stir bar
-
Round-bottom flask
-
Condenser
Procedure:
-
Dissolve 1-Boc-piperazine (1.0 eq) in acetonitrile in a round-bottom flask equipped with a stir bar.
-
Add acrylic acid (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, allow the reaction to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 3-(4-Boc-piperazin-1-yl)propanoic acid.
Protocol 2: Incorporation of a Piperazine-Based Linker in Fmoc-SPPS
This protocol outlines the general steps for coupling a piperazine-propanoic acid derivative to a resin-bound peptide during Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)
-
20% Piperidine in N,N-dimethylformamide (DMF)
-
3-(4-Boc-piperazin-1-yl)propanoic acid (or a desired analog)
-
Coupling reagents (e.g., HATU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminus of the peptide. Wash the resin thoroughly with DMF.[7]
-
Coupling:
-
In a separate vial, pre-activate the 3-(4-Boc-piperazin-1-yl)propanoic acid (3 eq) with a coupling agent such as HATU (2.9 eq) and HOBt (3 eq) in DMF for 5-10 minutes.
-
Add DIPEA (6 eq) to the activated linker solution.
-
Add the activated linker solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.
-
Chain Elongation: Repeat the deprotection and coupling steps for subsequent amino acids.
-
Cleavage and Deprotection: After the final coupling, cleave the peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).[7]
Visualization of Key Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
References
- 1. 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid | C12H22N2O4 | CID 2735644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(Piperazin-1-yl)propanoic acid 27245-31-4 | MCE [medchemexpress.cn]
- 4. myuchem.com [myuchem.com]
- 5. 3-(4-Methylpiperazin-1-yl)propanoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Confirming Product Identity in Reactions with 1-Boc-4-(2-carboxyethyl)piperazine
For researchers and professionals in drug development, the bifunctional linker 1-Boc-4-(2-carboxyethyl)piperazine is a valuable tool for conjugating molecules. Its structure, featuring a tert-butyloxycarbonyl (Boc) protected piperazine for selective reactivity and a carboxylic acid moiety for amide bond formation, makes it a versatile building block in the synthesis of complex chemical entities, including Proteolysis Targeting Chimeras (PROTACs).[1] The successful incorporation of this linker hinges on the unambiguous confirmation of the desired product's identity and purity. This guide provides an in-depth technical overview of the methodologies and analytical techniques required to confidently characterize the products of reactions involving 1-Boc-4-(2-carboxyethyl)piperazine, alongside a comparative analysis with alternative linkers.
The Critical Role of Amide Bond Formation
The most common application of 1-Boc-4-(2-carboxyethyl)piperazine involves the formation of an amide bond between its carboxylic acid group and a primary or secondary amine of a target molecule. This reaction is typically facilitated by a coupling reagent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. The choice of coupling reagent is a critical parameter that can significantly impact reaction efficiency, yield, and the potential for side reactions.
Experimental Protocol: Amide Coupling of 1-Boc-4-(2-carboxyethyl)piperazine with a Model Amine
The following protocols for amide bond formation are based on established methods for similar N-Boc protected carboxylic acids and provide a robust starting point for optimization.[1] Two widely used and effective coupling methods are presented here: one utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), and another employing the more potent O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Protocol 1: EDC/HOBt Mediated Amide Coupling
Materials:
-
1-Boc-4-(2-carboxyethyl)piperazine
-
Primary amine (e.g., aniline or benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup and purification reagents
Procedure:
-
In a clean, dry flask, dissolve 1-Boc-4-(2-carboxyethyl)piperazine (1.0 equivalent) in anhydrous DMF or DCM.
-
Add the primary amine (1.1 equivalents), HOBt (1.2 equivalents), and DIPEA (2.5 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to gradually warm to room temperature and continue stirring for 4-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: HATU Mediated Amide Coupling
Materials:
-
1-Boc-4-(2-carboxyethyl)piperazine
-
Primary amine (e.g., aniline or benzylamine)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents
Procedure:
-
To a solution of 1-Boc-4-(2-carboxyethyl)piperazine (1.0 equivalent) in anhydrous DMF, add the primary amine (1.1 equivalents).
-
Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Continue stirring at room temperature for 2-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, work up the reaction as described in Protocol 1, steps 7-9.
Confirming Product Identity: A Multi-faceted Analytical Approach
Rigorous analytical characterization is essential to confirm the formation of the desired amide product and to assess its purity. A combination of spectroscopic and chromatographic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for elucidating the structure of the reaction product. For the product of the reaction between 1-Boc-4-(2-carboxyethyl)piperazine and a model amine like aniline, the following characteristic signals would be expected in the ¹H NMR spectrum:
-
Boc group: A singlet at approximately 1.4 ppm, integrating to 9 protons.
-
Piperazine ring protons: A series of multiplets in the range of 2.3-3.6 ppm.
-
Ethyl chain protons: Two triplets corresponding to the -CH₂-CH₂-C(O)- moiety.
-
Aromatic protons: Signals corresponding to the aniline moiety.
-
Amide NH proton: A broad singlet, the chemical shift of which can be solvent-dependent.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the product, providing strong evidence for its identity. For the expected amide product, the mass spectrum should show a molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight.
High-Performance Liquid Chromatography (HPLC)
HPLC is an indispensable technique for assessing the purity of the final product and for monitoring the progress of the reaction. A reversed-phase HPLC method with UV detection is commonly employed for the analysis of piperazine derivatives.[2][3]
General HPLC Method Parameters:
-
Column: C18 stationary phase
-
Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid.
-
Detection: UV detection at a wavelength where the product has significant absorbance (e.g., 254 nm).
Visualizing the Workflow
Caption: Experimental workflow for the synthesis and characterization of amide products of 1-Boc-4-(2-carboxyethyl)piperazine.
Comparative Analysis of Bifunctional Linkers
While 1-Boc-4-(2-carboxyethyl)piperazine is a highly effective linker, the specific requirements of a synthetic strategy may necessitate the use of an alternative. The choice of linker can influence factors such as solubility, steric hindrance, and the final distance between the conjugated molecules.
| Linker | Structure | Key Features and Considerations |
| 1-Boc-4-(2-carboxyethyl)piperazine | A Boc-protected piperazine with a 3-carbon spacer. | A good balance of flexibility and rigidity. The piperazine ring can enhance solubility. |
| 1-Boc-piperazine-4-acetic acid | A Boc-protected piperazine with a 2-carbon spacer. | Shorter linker length, which may be advantageous in applications requiring close proximity of the conjugated moieties. |
| 4-(Boc-amino)benzoic acid | A rigid aromatic linker. | Provides conformational rigidity, which can be beneficial for maintaining a specific orientation between the conjugated molecules. |
| N-Boc-4-aminobutyric acid | A flexible aliphatic linker. | Offers greater conformational freedom compared to the piperazine-containing linkers. |
The selection of the optimal linker should be guided by the specific structural and functional requirements of the target molecule.
Conclusion
The successful use of 1-Boc-4-(2-carboxyethyl)piperazine in synthetic applications is critically dependent on the ability to reliably form and subsequently confirm the identity and purity of the resulting amide products. The experimental protocols and analytical methodologies outlined in this guide provide a comprehensive framework for researchers to achieve this with confidence. By employing a multi-pronged analytical approach encompassing NMR, mass spectrometry, and HPLC, scientists can ensure the integrity of their synthesized molecules, a crucial step in the path of drug discovery and development.
References
The GPR40 Target: A Dual Mechanism for Glycemic Control
An In-Depth Efficacy Comparison of Propanoic Acid GPR40 Agonists for Metabolic Disease Research
A Senior Application Scientist's Guide to Navigating a Promising, Yet Challenging, Therapeutic Target
For researchers and drug development professionals in the metabolic disease space, G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), represents a tantalizing target. Its unique mechanism—potentiating insulin secretion only in the presence of elevated glucose—offers the potential for powerful glycemic control with a reduced risk of hypoglycemia, a significant drawback of many traditional insulin secretagogues like sulfonylureas.[1][2][3] This guide provides a critical comparison of propanoic acid-based GPR40 agonists, delving into their differential signaling mechanisms, preclinical and clinical efficacy, and the pivotal challenges that shape the ongoing development of this drug class.
GPR40 is a G protein-coupled receptor that is highly expressed in the insulin-secreting pancreatic β-cells and incretin-releasing enteroendocrine cells of the gut.[1][4][5] Its endogenous ligands are medium and long-chain free fatty acids (FFAs), which signal the presence of dietary fats.[1][6] The therapeutic rationale is to mimic this natural process with small-molecule agonists to enhance the body's own glucose disposal mechanisms.
The efficacy of a GPR40 agonist is dictated by its ability to engage one or both of the receptor's primary signaling pathways:
-
The Gαq Pathway (Insulin Secretion): In pancreatic β-cells, canonical GPR40 activation couples to Gαq proteins.[7] This initiates a cascade involving phospholipase C (PLC) activation, the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent rise in intracellular calcium (Ca2+).[1][2][5] This calcium influx amplifies glucose-stimulated insulin secretion (GSIS).[6]
-
The Gαs Pathway (Incretin Release): Certain agonists can induce the receptor to also couple to Gαs proteins, a phenomenon known as biased agonism.[4][8] This pathway stimulates adenylyl cyclase, increases cyclic AMP (cAMP) levels, and is a potent driver of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) secretion from intestinal L- and K-cells.[4][8][9]
This signaling dichotomy is the basis for classifying agonists and is a critical determinant of their overall therapeutic profile. Partial agonists are typically Gαq-selective, while full agonists , also referred to as ago-allosteric modulators (AgoPAMs), can activate both Gαq and Gαs pathways.[4][10] This dual activation by full agonists is hypothesized to produce superior glycemic control and potential weight loss benefits due to the combined effects of direct insulin secretion and indirect, GLP-1-mediated actions.[4][11]
Comparative Efficacy of Key Propanoic Acid Agonists
The landscape of GPR40 agonists is best understood by examining key compounds that have defined its potential and its pitfalls.
| Compound | Class | Primary Signaling | Key In Vitro Potency (EC50) | Clinical/Preclinical Efficacy Highlights | Key Limitations |
| TAK-875 (Fasiglifam) | Partial Agonist | Gαq-selective | ~160-180 nM (Ca2+ flux)[12] | Significant HbA1c reduction (~1.1%), comparable to glimepiride, with low hypoglycemia risk in Phase II/III trials.[2][13] | Development terminated due to drug-induced liver injury (DILI) in a subset of patients.[4][13][14] |
| AM-1638 | Full Agonist | Gαq / Gαs Dual | Potent full agonist activity.[15][16][17] | Greater antidiabetic efficacy in rodent models compared to partial agonists.[18] | Preclinical compound; potential for DILI associated with carboxylic acid drugs is a consideration. |
| AM-5262 | Full Agonist | Gαq / Gαs Dual | More potent than AM-1638.[18] | Improved glucose homeostasis and insulin secretion in mice at lower plasma levels than AM-1638.[18] | Preclinical compound; optimized from AM-1638. |
| PBI-4050 | Agonist / Antagonist | GPR40 Agonist & GPR84 Antagonist | Data not specified. | Improved glycemic control and inhibited kidney fibrosis in preclinical diabetic models.[19] | Dual pharmacology complicates specific GPR40 efficacy assessment. |
| Indole-5-Propanoic Acids (e.g., 4o) | Full Agonist | Gαq / Gαs Dual | 4o: Potent GSIS and GLP-1 effects.[20] | Significantly improved glycemic control and increased plasma GLP-1 in mice.[20] | Preclinical research compounds. |
In-Depth Analysis
TAK-875 (Fasiglifam): The Proof-of-Concept and a Cautionary Tale Fasiglifam was the clinical frontrunner that provided definitive proof-of-concept for GPR40 agonism in humans. Phase II and III trials demonstrated robust, dose-dependent reductions in HbA1c and fasting plasma glucose, with an efficacy profile similar to the sulfonylurea glimepiride but critically, without a corresponding risk of hypoglycemia.[2][14] However, its development was halted when a cardiovascular outcomes trial revealed an unacceptable incidence of elevated liver enzymes (ALT/AST), indicating potential drug-induced liver injury.[14][21] This event cast a long shadow over the entire class, shifting research focus toward understanding and mitigating this off-target toxicity.
AM-1638 and AM-5262: The Push for Full Agonism and Higher Efficacy Researchers hypothesized that the incretin-stimulating effects of Gαs activation could lead to more profound metabolic benefits. Amgen's discovery of full agonists like AM-1638 and its successor, AM-5262, validated this.[15][18] These compounds not only stimulated insulin secretion directly but also robustly triggered the Gαs/cAMP pathway, an effect largely absent with partial agonists like TAK-875.[8] Preclinical studies showed that this dual activity translated to superior glucose lowering in diabetic mouse models.[18] For instance, AM-5262 achieved a ~48% improvement in glucose AUC during an OGTT in mice, associated with a marked increase in insulin, and did so at significantly lower plasma concentrations than AM-1638, suggesting greater in vivo potency.[18]
Essential Experimental Protocols for Efficacy Assessment
To rigorously compare GPR40 agonists, a multi-tiered experimental approach is required, moving from in vitro pathway activation to in vivo physiological response. The following are foundational, self-validating protocols crucial for this assessment.
Protocol 1: In Vitro Calcium Mobilization Assay for Gαq Activity
This assay provides the primary measure of an agonist's ability to engage the canonical Gαq pathway.
Causality: A positive signal directly indicates that the agonist can induce the conformational change in GPR40 required for Gαq coupling and subsequent PLC activation, which is the prerequisite for potentiating insulin secretion.
Methodology:
-
Cell Culture: Seed Chinese Hamster Ovary (CHO) cells stably expressing human GPR40 into black-walled, clear-bottom 96- or 384-well microplates and culture overnight.
-
Dye Loading: Aspirate culture medium and replace it with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion). Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare a serial dilution of the test agonists in a separate compound plate.
-
Measurement: Place both the cell and compound plates into a fluorescence imaging plate reader (FLIPR). The instrument will add the compounds to the cells and immediately begin kinetic readings of fluorescence intensity.
-
Data Analysis: The increase in fluorescence corresponds to an increase in intracellular Ca2+. Normalize the response to a maximal agonist control and plot the data against compound concentration to determine the EC50 value.
Protocol 2: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
This is the key functional assay, confirming that Gαq activation translates to the desired physiological outcome in the target cell type.
Causality: This assay validates that the agonist's action is glucose-dependent. A significant increase in insulin secretion only under high-glucose conditions confirms the desired safety profile and mechanism of action.
Methodology:
-
Cell Culture: Plate a pancreatic β-cell line (e.g., MIN-6) or use isolated primary mouse or human islets.
-
Starvation/Pre-incubation: Wash the cells and pre-incubate for 1-2 hours in a low-glucose (e.g., 2.8 mM) Krebs-Ringer Bicarbonate buffer to establish a basal insulin secretion state.
-
Stimulation: Aspirate the pre-incubation buffer. Add fresh buffer containing either low glucose (2.8 mM) or high glucose (16.7 mM) , with or without various concentrations of the test agonist. Incubate for 1-2 hours at 37°C.
-
Supernatant Collection: Carefully collect the supernatant from each well.
-
Insulin Quantification: Measure the concentration of insulin in the supernatant using a standardized ELISA or radioimmunoassay (RIA) kit.
-
Data Analysis: Normalize the amount of secreted insulin to the total cellular protein or DNA content. Compare insulin secretion at high vs. low glucose for each agonist concentration.
Protocol 3: In Vivo Oral Glucose Tolerance Test (OGTT)
The OGTT is the standard for assessing the in vivo efficacy of an anti-diabetic agent on glucose disposal and insulin dynamics.
Causality: This experiment provides an integrated assessment of the agonist's effect on both pancreatic insulin secretion and gut incretin release in a living system. Improved glucose clearance and a corresponding rise in plasma insulin confirm the compound's therapeutic potential.
Methodology:
-
Animal Model: Use appropriate rodent models, such as lean C57BL/6J mice for general efficacy or diabetic models (e.g., db/db mice or high-fat diet-fed mice) for disease-relevant testing.
-
Acclimation and Fasting: Acclimate animals and fast them overnight (approx. 16 hours) with free access to water.
-
Compound Dosing: At t=-30 or -60 minutes, administer the test agonist or vehicle via oral gavage.
-
Baseline Sample: At t=0, take a baseline blood sample from the tail vein to measure fasting glucose.
-
Glucose Challenge: Immediately after the baseline sample, administer a concentrated glucose solution (e.g., 2 g/kg body weight) via oral gavage.
-
Time-Course Sampling: Collect subsequent blood samples at specified time points (e.g., 15, 30, 60, and 120 minutes) post-glucose challenge.
-
Analysis: Measure blood glucose at each time point. Process a portion of the blood to plasma for later analysis of insulin and/or GLP-1 levels by ELISA.
-
Data Interpretation: Plot blood glucose over time. A successful agonist will show a significant reduction in the glucose excursion compared to the vehicle-treated group. Calculate the area under the curve (AUC) for a quantitative comparison.
Conclusion and Future Directions: Navigating Past the Liver Hurdle
The clinical journey of TAK-875 provided invaluable lessons: GPR40 is a valid and effective target for treating type 2 diabetes, but agonist chemistry must be carefully optimized to avoid off-target liabilities.[4][14] The superior preclinical efficacy of dual Gαq/Gαs full agonists like AM-5262 suggests that activating the incretin axis is a powerful strategy for achieving robust glycemic control and potential weight loss.[11][18]
The future of the field is focused on designing new chemical entities that retain this potent, dual-pathway efficacy while engineering out the potential for liver toxicity. Key strategies include:
-
Mitigating Metabolic Liabilities: The carboxylic acid moiety common to many propanoic acid agonists can form reactive acyl glucuronide metabolites implicated in DILI.[4][10] Chemical modifications, such as α-fluorination, are being explored to create more stable metabolites.[11]
-
Improving Potency: Developing "superagonists" with exceptional potency can lower the required clinical dose, thereby reducing systemic exposure and the risk of concentration-dependent toxicity.[4][11]
-
Gut-Restriction: Designing agonists that act primarily on GPR40 in the intestine to stimulate GLP-1 release, while having minimal systemic absorption, could harness the powerful incretin effects and avoid direct impact on the liver.[4]
For researchers, the path forward requires a rigorous, multi-assay approach. A successful next-generation GPR40 agonist will not only demonstrate superior efficacy in GSIS and OGTT assays but will also be thoroughly vetted in preclinical toxicology models, with a specific focus on hepatobiliary transporter inhibition and metabolic stability to ensure the promise of this target can finally be realized safely.
References
- 1. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 2. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G-protein coupled receptor 40 agonists as novel therapeutics for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 5. Liminal BioSciences - GPR40 Agonist Program [liminalbiosciences.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Efficacy and safety of fasiglifam (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fatty acid receptor modulator PBI-4050 inhibits kidney fibrosis and improves glycemic control - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Comprehensive Disposal Protocol for 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid
This guide provides a detailed, safety-first protocol for the proper disposal of 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid (CAS No. 242459-97-8). As a crucial intermediate in pharmaceutical research and development, its handling and disposal demand rigorous adherence to safety and environmental standards. This document moves beyond mere compliance, explaining the scientific rationale behind each procedural step to empower researchers to make informed, safe decisions.
Core Principle: Hazard-Based Waste Management
The foundation of any chemical disposal procedure is a thorough understanding of the substance's intrinsic hazards. This compound is not a benign substance; its hazard profile, as defined by the Globally Harmonized System (GHS), dictates its classification as hazardous waste.
GHS Hazard Identification
The compound presents multiple health hazards that necessitate careful handling and specific disposal pathways.[1][2][3] These classifications are the primary justification for treating it as regulated hazardous waste.
| Hazard Class | GHS Code | Description | Implication for Handling & Disposal |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][3] | Prevents disposal in standard refuse or drains, where it could enter the environment and pose a risk. |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin.[1] | All contaminated personal protective equipment (PPE) must be disposed of as hazardous waste. |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3] | Contaminated labware and surfaces require thorough decontamination before routine cleaning or disposal. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3] | Mandates the use of eye protection and dictates that any contaminated materials must be handled carefully. |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[1] | Requires handling in a well-ventilated area and dictates that spill cleanup should avoid raising dust.[2] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1][2][3] | Reinforces the need for ventilation and careful handling of the solid compound to minimize aerosolization. |
Rationale for Hazardous Classification
The combination of acute toxicity and irritant properties means this compound cannot be neutralized or diluted to a non-hazardous state in a standard laboratory setting. Therefore, the only responsible course of action is to dispose of it through a licensed and authorized hazardous waste management service.[2][4][5][6]
Pre-Disposal Workflow: Segregation and Containment
Proper disposal begins long before the waste collector arrives. It starts with meticulous segregation at the point of generation. The following workflow illustrates the critical decision-making process for managing waste streams containing this compound.
Caption: Waste Segregation and Disposal Workflow.
Step-by-Step Disposal Protocols
Adherence to the following step-by-step procedures is mandatory for ensuring safety and regulatory compliance.
Protocol 3.1: Disposal of Unused or Expired Pure Compound
-
Do Not Attempt Neutralization: The compound's structure, featuring a stable Boc protecting group and a carboxylic acid moiety, does not lend itself to simple in-lab neutralization that would render it non-hazardous.
-
Container Integrity: Ensure the chemical is in its original, clearly labeled container. If the original container is compromised, place it inside a larger, sealable, and compatible secondary container.
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents: "this compound".
-
Segregation: Place the container in the designated solid hazardous chemical waste accumulation area. This must be separate from liquid waste, non-hazardous waste, and sharps.
-
Professional Disposal: Arrange for collection by your institution's Environmental Health & Safety (EHS) department or a contracted licensed waste disposal company.[4][6]
Protocol 3.2: Disposal of Contaminated Solid Labware
This category includes items such as gloves, weighing papers, pipette tips, and paper towels that have come into direct contact with the compound.
-
Collection: At the point of use (e.g., in a chemical fume hood), place all contaminated solid items into a designated, durable, and leak-proof plastic bag or a rigid container.
-
Labeling: The bag or container must be clearly labeled "Hazardous Waste" with the chemical name. This prevents housekeeping or other personnel from mishandling potentially contaminated items.
-
Closure: Once full, securely seal the bag or container.
-
Disposal: Place the sealed container into the designated solid hazardous chemical waste bin for professional disposal.
Protocol 3.3: Disposal of Liquid Waste (Solutions and Reaction Mixtures)
-
No Drain Disposal: Under no circumstances should solutions containing this compound be poured down the drain.[6] Its impact on aquatic environments is not fully characterized, and standard water treatment may not remove it.[5][7]
-
Waste Stream Compatibility: Collect all liquid waste containing this compound in a designated hazardous liquid waste container. Crucially, ensure chemical compatibility with other substances in the container. The propanoic acid moiety suggests it is acidic; avoid mixing with strong bases or oxidizing agents in the same waste container to prevent exothermic or gas-generating reactions.[7]
-
Container and Labeling: Use a designated, sealable, and properly vented solvent waste container. The label must list all chemical constituents of the waste stream by percentage.
-
Professional Disposal: Store the container in a designated satellite accumulation area and arrange for pickup by a licensed hazardous waste disposal service.
Emergency Procedure: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate exposure risks.
Caption: Emergency Spill Response Workflow.
Key Spill Response Steps:
-
Control and Alert: Immediately alert colleagues and restrict access to the area.
-
Personal Protection: Wear appropriate PPE, including a dust respirator, to prevent inhalation of the solid compound.[2]
-
Cleanup:
-
For this solid compound, use a dry cleanup procedure to avoid generating dust.[2]
-
Gently cover the spill with an inert absorbent material like sand or vermiculite.
-
Carefully sweep the material into a sealable container and label it as hazardous waste.
-
Do not use water to wash down the spill initially , as this can spread contamination. Prevent any runoff from entering drains.[2][6]
-
-
Decontamination: After the bulk of the material is collected, decontaminate the area with a cloth dampened with soap and water. All cleaning materials must be disposed of as hazardous solid waste.
-
Reporting: Report the incident to your laboratory supervisor and EHS department, regardless of the spill's size.
By adhering to these scientifically grounded and safety-focused procedures, you ensure the responsible management of this chemical waste, protecting yourself, your colleagues, and the environment.
References
- 1. This compound | C12H22N2O4 | CID 2735644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. aaronchem.com [aaronchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. media.laballey.com [media.laballey.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid. The focus is on the correct selection, use, and disposal of Personal Protective Equipment (PPE) to ensure a safe laboratory environment. The protocols described herein are designed to be self-validating systems, grounded in established safety standards.
Hazard Assessment: Understanding the Risks
This compound is a compound that requires careful handling due to its specific hazard profile. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents multiple health risks.[1] A thorough understanding of these hazards is the foundation for selecting appropriate PPE.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation[1][2] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][2][3] |
What this means in the lab:
-
Skin and Eye Irritation: Direct contact with the solid compound or its solutions can cause significant irritation, redness, and discomfort.[1][2] The risk of serious eye irritation necessitates robust eye protection.
-
Harmful if Inhaled or Swallowed: The compound is classified as harmful if it enters the body through ingestion or inhalation.[1] This is particularly critical when handling the powdered form, as dust can be easily generated and inhaled.
-
Respiratory Irritation: Inhaling dust may lead to irritation of the respiratory tract, causing symptoms like coughing and wheezing.[1][4]
Core Directive: Mandatory Personal Protective Equipment
The selection of PPE is not merely a suggestion but a critical control measure. The following PPE is mandatory when handling this compound.
Hand Protection: The First Line of Defense
Causality: Given that the chemical is harmful in contact with skin and causes skin irritation, gloves are non-negotiable.[1][2] They prevent dermal absorption and localized irritation.
-
Protocol:
-
Selection: Use nitrile or neoprene gloves. These materials provide adequate chemical resistance for this compound. Always inspect gloves for tears or punctures before use.[2]
-
Donning: Wash and dry hands thoroughly before putting on gloves.
-
During Use: If a glove is breached or overtly contaminated, remove it immediately using the proper technique, wash your hands, and don a new pair.
-
Doffing: Remove gloves without touching the outer surface with bare skin to prevent cross-contamination.[2]
-
Disposal: Dispose of used gloves in a designated hazardous waste container.[3] Never reuse disposable gloves.
-
Eye and Face Protection: Shielding from splashes and dust
Causality: The classification of "Causes serious eye irritation" (H319) dictates that the eyes must be protected at all times.[1][2] Fine powders can easily become airborne and contact the eyes, and splashes of solutions pose a significant risk.
-
Protocol:
-
Minimum Requirement: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required whenever the chemical is handled.[5]
-
Enhanced Protection: When there is a significant risk of splashing or dust generation (e.g., weighing large quantities, vigorous mixing), a face shield should be worn in addition to safety goggles.[2]
-
First Aid: An eyewash station must be readily accessible in the immediate work area. In case of eye contact, rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do, and seek medical attention.[2][3][6]
-
Body Protection: Preventing Contamination of Skin and Clothing
Causality: To prevent incidental skin contact and contamination of personal clothing, a protective layer is essential.[5]
-
Protocol:
-
Selection: A standard, fully-buttoned laboratory coat is mandatory. For tasks with a higher risk of spills, such as handling large volumes, a chemically resistant apron (e.g., PVC) over the lab coat is recommended.
-
Use: Lab coats should be kept clean and laundered separately from personal clothing.[3] Remove the lab coat before leaving the laboratory.
-
Contamination: If the lab coat becomes contaminated, it must be removed immediately and decontaminated or disposed of properly.
-
Respiratory Protection: Mitigating Inhalation Hazards
Causality: The compound is harmful if inhaled and may cause respiratory irritation.[1][3] Engineering controls, such as fume hoods, are the primary method to control this hazard. However, when these are not sufficient or during certain procedures, respiratory protection is required.
-
Protocol:
-
Primary Control: Always handle the solid material in a well-ventilated area, preferably inside a certified chemical fume hood, to minimize dust generation and inhalation.[2][7]
-
When Respirators are Needed: If a fume hood is not available or if significant dust is generated despite engineering controls, a respirator is necessary. Use a NIOSH-approved P95 or P1 (EU EN 143) particle respirator.[2]
-
Fit and Training: All personnel required to wear respirators must be properly trained and fit-tested as part of a comprehensive respiratory protection program compliant with OSHA 1910.134.[5]
-
Operational and Disposal Plans
PPE Selection Matrix for Specific Tasks
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Dispensing (Solid) | Nitrile Gloves | Safety Goggles & Face Shield | Lab Coat | Required (handle in fume hood or wear P95/P1 respirator) |
| Solution Preparation | Nitrile Gloves | Safety Goggles | Lab Coat | Recommended (handle in fume hood) |
| Reaction Workup/Transfers | Nitrile Gloves | Safety Goggles | Lab Coat | Recommended (handle in fume hood) |
| Small Spill Cleanup (<1g) | Nitrile Gloves | Safety Goggles | Lab Coat | P95/P1 Respirator |
| Large Spill Cleanup (>1g) | Nitrile Gloves | Safety Goggles & Face Shield | Lab Coat & Apron | P95/P1 Respirator |
Procedural Guidance: Donning and Doffing PPE
A disciplined sequence for putting on and removing PPE is crucial to prevent exposure and cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Spill and Disposal Procedures
-
Spill Management:
-
Alert personnel in the area and evacuate if necessary.[3]
-
Wear the appropriate PPE as outlined in the selection matrix.
-
For dry spills, do not use dry sweeping.[4] Carefully sweep up or use a vacuum with a HEPA filter and place the material into a sealed, labeled container for disposal.[3][8]
-
Wash the spill area with soap and water once the material is collected.[3]
-
-
Waste Disposal:
-
All contaminated materials, including gloves, wipes, and contaminated lab coats, must be disposed of as hazardous waste.
-
Place all solid chemical waste and contaminated disposables into a clearly labeled, sealed hazardous waste container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[3] Do not dispose of this chemical down the drain.[2]
-
Conclusion
Handling this compound requires a disciplined approach to safety, centered on the correct and consistent use of personal protective equipment. By understanding the specific hazards this chemical presents and adhering to the operational plans for PPE selection, spill management, and waste disposal, researchers can significantly mitigate risks. These protocols, grounded in authoritative safety data, are designed to build a culture of safety and trust in the laboratory.
References
- 1. This compound | C12H22N2O4 | CID 2735644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aaronchem.com [aaronchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. nj.gov [nj.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
